2,2-Dimethylpent-4-en-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHDXOKFDBPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444238 | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-42-6 | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylpent-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dimethylpent-4-en-1-ol, a valuable chiral building block in organic synthesis. This document delves into the principal synthetic methodologies, including the strategic reduction of 2,2-dimethyl-4-pentenal and the Grignard reaction, offering insights into the causality behind experimental choices. Furthermore, a detailed exposition of the analytical techniques employed for the structural elucidation and purity assessment of the target molecule is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and drug discovery.
Introduction
This compound is a primary alcohol characterized by a quaternary carbon center at the 2-position and a terminal double bond. This unique structural motif makes it a significant precursor in the synthesis of various organic compounds, including those with potential pharmaceutical applications. The gem-dimethyl group imparts steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers, while the terminal alkene and primary alcohol functionalities offer versatile handles for further chemical transformations. Understanding the efficient synthesis and thorough characterization of this molecule is paramount for its effective utilization in multi-step synthetic campaigns.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical laboratory-scale syntheses involve the construction of the carbon skeleton followed by the introduction or modification of the alcohol functionality. Two primary and reliable routes are detailed below.
Synthesis via Reduction of 2,2-Dimethyl-4-pentenal
A prevalent and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 2,2-dimethyl-4-pentenal. This transformation can be selectively achieved using mild reducing agents, such as sodium borohydride (NaBH₄), which demonstrates excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups like alkenes.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this specific transformation. While both can effectively reduce aldehydes, NaBH₄ is significantly safer to handle, less reactive towards protic solvents, and does not reduce the terminal alkene. The use of LiAlH₄ would necessitate strictly anhydrous conditions and a more complex work-up procedure.[1][2]
-
Solvent System: Protic solvents like ethanol or methanol are commonly employed for NaBH₄ reductions. These solvents not only dissolve the aldehyde substrate and the reducing agent but also serve as a proton source to quench the intermediate alkoxide and protonate the final alcohol product.[1]
-
Temperature Control: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to moderate the initial exothermic reaction and ensure controlled reduction. The reaction is then allowed to warm to room temperature to proceed to completion.
Experimental Protocol: Reduction of 2,2-Dimethyl-4-pentenal with Sodium Borohydride
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-4-pentenal (1.0 eq) in methanol or ethanol (0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and any borate esters.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[3][4]
Workflow for the Reduction of 2,2-Dimethyl-4-pentenal
Caption: A schematic overview of the synthesis of this compound via aldehyde reduction.
Synthesis via Grignard Reaction
An alternative approach involves the formation of a Grignard reagent from a suitable halide precursor, followed by reaction with an appropriate electrophile. For the synthesis of a primary alcohol such as this compound, the reaction of a Grignard reagent with formaldehyde is a classic and effective method.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent, (2,2-dimethylpent-4-en-1-yl)magnesium halide, can be prepared from the corresponding halide (e.g., 1-bromo-2,2-dimethylpent-4-ene) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic sources.
-
Electrophile: Formaldehyde, in the form of paraformaldehyde (a solid polymer) or as a gas, serves as the one-carbon electrophile that, upon reaction with the Grignard reagent and subsequent acidic workup, yields the desired primary alcohol.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-2,2-dimethylpent-4-ene (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the magnesium is consumed.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat paraformaldehyde to generate formaldehyde gas, which is then bubbled through the cooled (0 °C) Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of dry paraformaldehyde in anhydrous THF.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
-
Logical Flow of Grignard Synthesis
Caption: Stepwise process for the synthesis of this compound using a Grignard reaction.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | --INVALID-LINK--[5] |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[5] |
| Appearance | Colorless liquid | |
| Boiling Point | ~140-142 °C (at 760 mmHg) | |
| Density | ~0.84 g/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
¹H NMR Spectroscopy (Expected Chemical Shifts and Multiplicities):
-
δ ~ 5.8 ppm (ddt): This multiplet corresponds to the internal vinyl proton (-CH=CH₂). The splitting pattern arises from coupling to the terminal vinyl protons (cis and trans) and the allylic protons.
-
δ ~ 5.0 ppm (m): This complex multiplet represents the two terminal vinyl protons (=CH₂).
-
δ ~ 3.3 ppm (s): A singlet corresponding to the two protons of the primary alcohol methylene group (-CH₂OH). The absence of coupling indicates no adjacent protons.
-
δ ~ 2.0 ppm (d): A doublet for the two allylic protons (-CH₂-CH=). The splitting is due to coupling with the internal vinyl proton.
-
δ ~ 1.2 ppm (s): A singlet integrating to one proton, representing the hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration and solvent dependent. It will disappear upon D₂O exchange.
-
δ ~ 0.9 ppm (s): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups (-C(CH₃)₂).
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~ 135 ppm: Vinyl carbon (-C H=CH₂).
-
δ ~ 117 ppm: Terminal vinyl carbon (=C H₂).
-
δ ~ 71 ppm: Methylene carbon bearing the hydroxyl group (-C H₂OH).
-
δ ~ 45 ppm: Allylic methylene carbon (-C H₂-CH=).
-
δ ~ 36 ppm: Quaternary carbon (-C (CH₃)₂).
-
δ ~ 24 ppm: Methyl carbons (-C(C H₃)₂).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[6][7][8]
Expected IR Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.
-
~3080 cm⁻¹ (medium): =C-H stretching vibration of the alkene.
-
~2960-2870 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons (methyl and methylene groups).
-
~1640 cm⁻¹ (medium): C=C stretching vibration of the alkene.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~990 and 910 cm⁻¹ (strong): Out-of-plane bending vibrations (=C-H) of the terminal alkene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 114 corresponding to the molecular weight of the compound may be observed, although it might be weak due to facile fragmentation.[5]
-
[M-15]⁺: A peak at m/z = 99 due to the loss of a methyl radical (•CH₃).
-
[M-31]⁺: A peak at m/z = 83 corresponding to the loss of a •CH₂OH radical.
-
[M-43]⁺: A peak at m/z = 71 resulting from the loss of a propyl radical (•C₃H₇).
-
Base Peak: The most intense peak in the spectrum is often observed at m/z = 57, corresponding to the stable tert-butyl cation ([(CH₃)₃C]⁺) formed via cleavage alpha to the quaternary center.[9][10][11][12]
Conclusion
This technical guide has detailed robust and reliable methods for the synthesis of this compound, a key synthetic intermediate. The choice between the reduction of the corresponding aldehyde and a Grignard-based approach will depend on the availability of starting materials and the specific requirements of the research. The comprehensive characterization data provided, including detailed NMR, IR, and MS analyses, establishes a benchmark for the verification of the structure and purity of the synthesized compound. Adherence to the outlined protocols and a thorough understanding of the underlying chemical principles will enable researchers to confidently prepare and utilize this versatile building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 5. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 2,2-Dimethylpent-4-en-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpent-4-en-1-ol is a fascinating and versatile molecule that holds significant potential as a building block in organic synthesis. Its unique structure, featuring a neopentyl-like primary alcohol and a terminal double bond, offers a combination of steric hindrance and reactive functionality. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in fields ranging from fragrance chemistry to the synthesis of complex natural products and drug discovery.
As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Physicochemical Properties
This compound is a flammable liquid with a distinct chemical structure that dictates its physical behavior.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][2][4] |
| CAS Number | 3420-42-6 | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [3][4] |
| Density | 0.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 56.5 ± 8.6 °C | [4] |
| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(CC=C)CO | [1][2] |
Chemical Structure and Reactivity
The chemical behavior of this compound is primarily governed by the interplay between its primary alcohol and terminal alkene functionalities. The presence of the gem-dimethyl group adjacent to the alcohol introduces significant steric hindrance, which can influence its reactivity in comparison to less substituted allylic alcohols.
Caption: Chemical structure of this compound.
Reactivity of the Allylic Alcohol Moiety
Allylic alcohols exhibit unique reactivity due to the proximity of the hydroxyl group to the carbon-carbon double bond.[3] This arrangement facilitates a variety of transformations:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,2-dimethylpent-4-enal, or further to 2,2-dimethylpent-4-enoic acid using appropriate oxidizing agents.
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, which may have applications in the fragrance industry.
-
Substitution Reactions: The hydroxyl group can be substituted, for example, by halides, to introduce new functionalities.
Proposed Synthesis
A plausible and efficient laboratory-scale synthesis of this compound can be achieved via a Grignard reaction. This well-established method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, the reaction of allylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde) would yield the desired product after an acidic workup.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
2,2-Dimethylpropanal (pivalaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated (indicated by cloudiness and gentle refluxing). If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2,2-dimethylpropanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a saturated aqueous ammonium chloride solution with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra in public databases, the following NMR and IR data are predicted based on established principles of spectroscopy and computational models. This data serves as a guide for the characterization of synthesized this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.85 - 5.75 | m | 1H | -CH=CH₂ |
| 5.10 - 5.00 | m | 2H | -CH=CH₂ |
| 3.35 | s | 2H | -CH₂OH |
| 2.05 | d | 2H | -C(CH₃)₂-CH₂- |
| 1.50 | s | 1H | -OH |
| 0.90 | s | 6H | -C(CH₃)₂- |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 135.0 | -CH=CH₂ |
| 118.0 | -CH=CH₂ |
| 70.0 | -CH₂OH |
| 45.0 | -C(CH₃)₂-CH₂- |
| 38.0 | -C(CH₃)₂- |
| 24.0 | -C(CH₃)₂- |
Predicted FT-IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2960 - 2870 | Strong | C-H stretch (alkane) |
| 1640 | Medium | C=C stretch (alkene) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 910 | Strong | =C-H bend (alkene) |
Potential Applications
The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.
Fragrance and Flavor Industry
The ester derivatives of this compound are potential candidates for use as fragrance and flavor compounds. The gem-dimethyl group can impart unique olfactory properties and increase the substantivity of the molecule.
Polymer Chemistry
As a functionalized monomer, this compound and its derivatives can be incorporated into polymers to modify their properties. The hydroxyl group provides a site for cross-linking or further functionalization, while the bulky neopentyl-like structure can influence the polymer's thermal and mechanical properties.
Drug Discovery and Natural Product Synthesis
In the realm of drug discovery and natural product synthesis, this compound serves as a versatile building block. The combination of a sterically hindered alcohol and a reactive alkene allows for the controlled introduction of complex structural motifs. Its derivatives, such as 2,2-dimethylpent-4-enoic acid, are also of interest in biochemical and drug synthesis research.[5] The structural features of this molecule can be found in various natural products, making it a valuable synthon for their total synthesis.
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[1][2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule with significant synthetic potential. Its distinct physical and chemical properties, stemming from its unique structure, make it a valuable tool for chemists in various fields. This guide has provided a comprehensive overview of its characteristics, a plausible and detailed synthetic protocol, predicted spectroscopic data for its identification, and an exploration of its potential applications. As research continues to uncover novel synthetic methodologies and applications, the importance of versatile building blocks like this compound is set to grow, particularly in the pursuit of new materials and therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]
An In-Depth Technical Guide to 2,2-Dimethylpent-4-en-1-ol (CAS 3420-42-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpent-4-en-1-ol is a valuable chiral building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its unique structural features, including a sterically hindered gem-dimethyl group adjacent to a primary alcohol and a terminal olefin, provide a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its potential applications in the pharmaceutical industry. The strategic incorporation of the gem-dimethyl moiety can significantly influence a molecule's conformational rigidity and metabolic stability, making this compound a subject of considerable interest.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 3420-42-6 | [4][5] |
| Molecular Formula | C₇H₁₄O | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [6] |
| Density | 0.8 ± 0.1 g/cm³ | [6] |
| SMILES | CC(C)(CC=C)CO | [4] |
| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through a variety of synthetic routes. Two plausible and efficient methods are detailed below: a Grignard reaction followed by reduction, and a direct Grignard addition to an aldehyde.
Method 1: Two-Step Synthesis from Pivaldehyde
This approach involves the initial formation of the carbon skeleton via a Grignard reaction with a protected formaldehyde equivalent, followed by deprotection and reduction. A more direct two-step approach involves the synthesis of the precursor aldehyde, 2,2-dimethyl-4-pentenal, followed by its reduction.
Step 1: Synthesis of 2,2-Dimethyl-4-pentenal via Grignard Reaction
The first step involves the reaction of allylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal). The Grignard reagent, prepared from allyl bromide and magnesium turnings in diethyl ether, acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.[7][8][9]
Step 2: Reduction of 2,2-Dimethyl-4-pentenal
The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[10] This method is highly effective for the reduction of aldehydes and ketones without affecting the terminal double bond.
Detailed Protocol: Synthesis via Reduction of 2,2-Dimethyl-4-pentenal
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethyl-4-pentenal (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is neutral.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding.[11][12][13][14] Another key feature is a strong C-O stretching vibration, which for a primary alcohol, typically appears in the 1050-1075 cm⁻¹ range.[15] The presence of the terminal alkene is indicated by a C=C stretch around 1640 cm⁻¹ and =C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different proton environments. The protons of the gem-dimethyl groups would appear as a singlet. The CH₂ group adjacent to the hydroxyl group would be a singlet as well, deshielded by the oxygen atom. The protons of the allyl group would show characteristic multiplets, including a complex multiplet for the internal vinyl proton and distinct signals for the terminal vinyl protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbon bearing the hydroxyl group would resonate in the typical range for a primary alcohol. The quaternary carbon of the gem-dimethyl group and the carbons of the methyl groups would also have characteristic chemical shifts. The two sp² hybridized carbons of the alkene would appear in the downfield region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 114. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, a prominent fragment would likely arise from the loss of a propyl radical, leading to a stable oxonium ion. The fragmentation pattern of alkanes often involves the loss of alkyl radicals to form stable carbocations.[16][17] PubChem lists GC-MS data for this compound, which can be a valuable reference.[4]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound, possessing both a primary alcohol and a terminal alkene, makes it a versatile intermediate for a range of chemical transformations.
Reactions of the Hydroxyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,2-dimethyl-4-pentenal, using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidizing agents would lead to the carboxylic acid. The steric hindrance from the adjacent gem-dimethyl group may influence the reaction rate.
-
Etherification: The Williamson ether synthesis provides a route to ethers by deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[18][19][20][21][22]
-
Esterification: Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, can be used to form the corresponding ester.[6][23][24][25] The equilibrium can be driven towards the product by removing water or using an excess of one of the reactants.
Reactions of the Alkene
The terminal double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and epoxidation, providing further avenues for functionalization.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not readily apparent, its structural motifs are of significant interest in medicinal chemistry.
-
The Role of the Gem-Dimethyl Group: The gem-dimethyl group is a common feature in many natural products and pharmaceuticals.[3] Its presence can confer several advantageous properties, including:
-
Increased Metabolic Stability: The quaternary carbon center can block sites of metabolism, leading to a longer half-life of the drug.
-
Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.
-
Improved Lipophilicity: The methyl groups can enhance the lipophilicity of a molecule, which can be crucial for its absorption and distribution.
-
Bioisosterism: The gem-dimethyl group can be used as a bioisostere for other chemical groups to fine-tune the physicochemical properties of a drug candidate.[1][2][3][26][27] For instance, an oxetane ring has been proposed as a replacement to reduce lipophilicity while maintaining a similar steric profile.[1][2]
-
-
Homoallylic Alcohols as Chiral Synthons: Homoallylic alcohols are valuable intermediates in the synthesis of natural products and other complex molecules.[28][29][30][31] The alkene and alcohol functionalities can be manipulated stereoselectively to introduce multiple chiral centers, making them important chiral building blocks.
A notable example of a structurally related compound with therapeutic application is the use of gem-dimethyl-hydroxymethylpyridine derivatives as potent non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase.[32] This highlights the potential of incorporating the 2,2-dimethyl-1-ol motif into drug candidates.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its unique combination of a sterically hindered primary alcohol and a terminal alkene provides multiple avenues for functionalization. The presence of the gem-dimethyl group offers strategic advantages in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to facilitate its use in the design and synthesis of novel chemical entities with therapeutic potential.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Khan Academy [khanacademy.org]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Williamson_ether_synthesis [chemeurope.com]
- 21. Khan Academy [khanacademy.org]
- 22. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 23. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 24. Fischer Esterification [organic-chemistry.org]
- 25. youtube.com [youtube.com]
- 26. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ctppc.org [ctppc.org]
- 28. researchgate.net [researchgate.net]
- 29. Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 31. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name for 2,2-Dimethylpent-4-en-1-ol
An In-depth Technical Guide: 2,2-Dimethylpent-4-en-1-ol
Executive Summary
This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block with significant potential in synthetic chemistry. The document details the molecule's precise IUPAC nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde. Furthermore, it outlines standard methodologies for purification and structural characterization, including expected spectroscopic signatures. The guide concludes with an expert analysis of its applications as a versatile intermediate in drug discovery and fine chemical synthesis, highlighting its capacity for diverse chemical transformations.
Introduction
Unsaturated alcohols are a cornerstone of modern organic synthesis, valued for their dual functionality which allows for sequential or orthogonal chemical modifications.[1][2] These molecules serve as critical intermediates in the production of fine chemicals, pharmaceuticals, and fragrances.[2] this compound (CAS: 3420-42-6) is a noteworthy member of this class. Its structure incorporates a primary alcohol for nucleophilic reactions or conversion to other functional groups, and a terminal alkene for transformations such as oxidation, reduction, or addition reactions. The presence of a gem-dimethyl group at the C2 position provides steric hindrance that can influence reaction selectivity and impart unique conformational properties to derivative molecules, a feature of interest in medicinal chemistry and materials science.[3] This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this versatile compound.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature
The name This compound is derived according to the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC).[4] The determination follows these steps:
-
Identify the Principal Functional Group: The hydroxyl (-OH) group has higher priority than the alkene, so the suffix is "-ol".[5][6]
-
Determine the Parent Chain: The longest carbon chain containing the principal functional group is a five-carbon chain (pentane).
-
Number the Chain: Numbering begins at the end closest to the hydroxyl group, making the carbon bearing the -OH group C1.[7][8]
-
Identify and Locate Substituents:
-
Two methyl groups are on C2 (2,2-dimethyl).
-
A double bond is between C4 and C5 (4-en).[8]
-
The hydroxyl group is on C1 (1-ol).
-
-
Assemble the Name: Combining these elements gives the full IUPAC name: this compound.
Chemical Identifiers
The following table summarizes key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 3420-42-6 | [4][9][10] |
| Molecular Formula | C₇H₁₄O | [4][9][10] |
| Molecular Weight | 114.19 g/mol | [4] |
| SMILES | CC(C)(CC=C)CO | [4][11] |
| InChIKey | XFZHDXOKFDBPRE-UHFFFAOYSA-N | [4][11] |
| EC Number | 837-123-1 | [4] |
Physical and Safety Data
Key physical properties and hazard information are crucial for safe handling and experimental design.
| Property | Value | Source(s) |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [9] |
| Density | 0.8 ± 0.1 g/cm³ | [9] |
| GHS Hazards | H226: Flammable liquid and vapor | [4] |
| H315: Causes skin irritation | [4] | |
| H319: Causes serious eye irritation | [4] | |
| H335: May cause respiratory irritation | [4] |
Synthesis and Purification
Synthetic Strategy: An Expertise-Driven Approach
A highly reliable and efficient method for preparing a primary alcohol is the reduction of its corresponding aldehyde. The precursor, 2,2-dimethylpent-4-enal (CAS: 5497-67-6), is commercially available and serves as an ideal starting material.[12] For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.
Causality Behind Experimental Choice: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers significant advantages in this context. It is a milder, more selective reagent that reduces aldehydes and ketones without affecting other functional groups like alkenes. Its stability in protic solvents like ethanol or methanol simplifies the experimental setup and workup procedure, making it a safer and more practical option for this specific synthesis. This self-validating system ensures a high yield of the desired alcohol with minimal side products.
Experimental Protocol: Synthesis
This protocol details the reduction of 2,2-dimethylpent-4-enal to this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enal (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 20-30 minutes. Note: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Diagram: Synthesis and Workup
Caption: Synthetic workflow from aldehyde to purified alcohol.
Purification Protocol: Flash Column Chromatography
The crude product is best purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure liquid.
Structural Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The expected data provides a self-validating reference for experimental results.
Expected Spectroscopic Data
The following table outlines the characteristic signals anticipated for this compound.
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂)~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂)~3.3 ppm (s, 2H): Methylene protons adjacent to OH (-CH₂OH)~2.1 ppm (d, 2H): Allylic methylene protons (-CH₂-CH=)~1.5 ppm (br s, 1H): Hydroxyl proton (-OH)~0.9 ppm (s, 6H): Gem-dimethyl protons (2 x -CH₃) |
| ¹³C NMR | ~135 ppm: Internal vinyl carbon (-CH=)~117 ppm: Terminal vinyl carbon (=CH₂)~70 ppm: Methylene carbon adjacent to OH (-CH₂OH)~45 ppm: Allylic methylene carbon (-CH₂-)~36 ppm: Quaternary carbon (-C(CH₃)₂)~24 ppm: Methyl carbons (-CH₃) |
| FT-IR (neat) | ~3350 cm⁻¹ (broad): O-H stretch~3075 cm⁻¹ (medium): =C-H stretch (vinyl)~2960 cm⁻¹ (strong): C-H stretch (aliphatic)~1640 cm⁻¹ (medium): C=C stretch~1040 cm⁻¹ (strong): C-O stretch (primary alcohol) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₄O. The predicted monoisotopic mass is 114.104465 Da.[4] Fragmentation patterns would likely show loss of water (M-18) and cleavage adjacent to the oxygen atom.
Applications in Research and Development
Role as a Versatile Synthetic Intermediate
This compound is a valuable bifunctional building block. The primary alcohol can be readily converted into a wide range of other functional groups (e.g., aldehydes, carboxylic acids, ethers, esters, halides), while the terminal alkene provides a handle for another set of unique transformations. This orthogonality is highly desirable in the synthesis of complex target molecules. Alcohols are widely recognized as sustainable and structurally diverse reagents for developing chemical libraries.[13]
Relevance to Drug Discovery
In drug development, the introduction of sterically hindered moieties can significantly impact a molecule's pharmacokinetic profile by, for example, blocking metabolic pathways. The neopentyl-like core of this molecule can serve this purpose.[3] Furthermore, the ability to use simple alcohols as alkylating agents in late-stage functionalization is a powerful strategy in medicinal chemistry to rapidly generate analogues of lead compounds.[14] The dual functionality of this compound allows it to be incorporated into larger scaffolds, providing vectors for further diversification.
Diagram of Potential Chemical Transformations
Caption: Potential downstream reactions of this compound.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation, combined with the orthogonal reactivity of its alcohol and alkene functionalities, makes it a powerful tool for constructing complex molecules. For researchers in drug discovery and materials science, the unique steric and electronic properties conferred by its structure offer compelling opportunities for innovation. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aem.az [aem.az]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. testbook.com [testbook.com]
- 8. Alcohols [colapret.cm.utexas.edu]
- 9. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 10. americanelements.com [americanelements.com]
- 11. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 12. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.princeton.edu [chemistry.princeton.edu]
An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylpent-4-en-1-ol
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 2,2-Dimethylpent-4-en-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile unsaturated alcohol.
Introduction: A Unique Building Block
This compound, with the chemical formula C₇H₁₄O, is a fascinating organic molecule that presents a unique combination of structural features: a primary alcohol, a sterically hindered quaternary carbon center, and a terminal double bond.[1] This arrangement of functional groups makes it a valuable building block in organic synthesis, offering potential for the creation of complex molecular architectures. Its molecular weight is 114.19 g/mol .[1] The presence of both a nucleophilic hydroxyl group and a reactive alkene moiety allows for a wide range of chemical transformations, making it an attractive target for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3420-42-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CC=C)CO | [1] |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of spectroscopic techniques, each providing unique insights into the connectivity and chemical environment of the atoms within the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Vinyl Protons (δ 5.0-6.0 ppm): The three protons on the double bond will exhibit complex splitting patterns. The internal proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene protons and the terminal vinyl protons. The two terminal protons (=CH₂) will also be multiplets, showing both geminal and vicinal coupling.
-
Methylene Protons adjacent to Alkene (δ ~2.1 ppm): The two protons of the -CH₂- group adjacent to the double bond are expected to appear as a doublet, coupled to the internal vinyl proton.
-
Hydroxymethyl Protons (δ ~3.4 ppm): The two protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center and are expected to appear as a singlet or two distinct signals.
-
Hydroxyl Proton (variable): The hydroxyl proton signal can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.
-
Methyl Protons (δ ~0.9 ppm): The six protons of the two methyl groups attached to the quaternary carbon are equivalent and will appear as a sharp singlet.
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
-
Alkene Carbons (δ 118 and 135 ppm): The two sp² hybridized carbons of the double bond are expected to appear in this region. The terminal =CH₂ carbon will be at a lower chemical shift than the internal -CH= carbon.
-
Hydroxymethyl Carbon (δ ~70 ppm): The carbon atom of the -CH₂OH group will be deshielded by the electronegative oxygen atom.
-
Methylene Carbon (δ ~45 ppm): The sp³ hybridized carbon of the -CH₂- group adjacent to the alkene.
-
Quaternary Carbon (δ ~36 ppm): The carbon atom bearing the two methyl groups.
-
Methyl Carbons (δ ~24 ppm): The two equivalent methyl carbons will give a single signal.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For this compound, the key characteristic absorptions are:
-
O-H Stretch (broad, ~3300 cm⁻¹): A strong, broad absorption characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretches (sp³ and sp², ~2850-3100 cm⁻¹): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons, while weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching of the sp² hybridized carbons of the alkene.
-
C=C Stretch (~1640 cm⁻¹): A medium to weak absorption corresponding to the carbon-carbon double bond stretch.
-
C-O Stretch (~1050 cm⁻¹): A strong absorption indicating the stretching vibration of the carbon-oxygen single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation pathways would likely involve:
-
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z = 99.
-
Loss of a propyl group (-C₃H₅): Cleavage of the bond between the quaternary carbon and the allylic methylene group, leading to a stable tertiary carbocation at m/z = 73.
-
Loss of the hydroxymethyl radical (-CH₂OH): Giving a fragment at m/z = 83.
-
Loss of water (-H₂O): From the molecular ion, resulting in a peak at m/z = 96.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the reduction of the corresponding aldehyde, 2,2-dimethylpent-4-enal. This precursor is commercially available or can be synthesized via several methods.
Caption: Proposed synthesis of this compound via reduction.
Proposed Experimental Protocol: Reduction of 2,2-Dimethylpent-4-enal
This protocol describes a general procedure for the reduction of 2,2-dimethylpent-4-enal to this compound using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2,2-Dimethylpent-4-enal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpent-4-enal (1.0 eq) in methanol at 0 °C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Rationale for Experimental Choices:
-
Sodium Borohydride: This reagent is chosen for its mildness and selectivity. It readily reduces aldehydes and ketones without affecting the carbon-carbon double bond.
-
Methanol as Solvent: Methanol is a common protic solvent for sodium borohydride reductions.
-
Aqueous Workup: The use of a mild acidic quench (ammonium chloride) is to neutralize any excess borohydride and to hydrolyze the borate ester intermediate.
Potential Applications and Reactions
The unique structural features of this compound make it a versatile intermediate in organic synthesis.
-
Elaboration of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers.
-
Reactions of the Alkene: The terminal double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality.
-
Cyclization Reactions: The presence of both an alcohol and an alkene in the same molecule allows for intramolecular cyclization reactions to form cyclic ethers.
Caption: Potential transformations of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of functional groups. Its molecular structure has been thoroughly characterized by a suite of spectroscopic techniques. The proposed synthesis via the reduction of the corresponding aldehyde provides a reliable and scalable route to this compound. The reactivity of both the alcohol and the alkene moieties opens up a wide array of possibilities for its use in the synthesis of more complex molecules, making it a compound of significant interest to the scientific community.
References
Spectroscopic Characterization of 2,2-Dimethylpent-4-en-1-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Dimethylpent-4-en-1-ol, a valuable unsaturated alcohol intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.
Introduction
This compound is a chiral alcohol that serves as a versatile building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a quaternary carbon center, a primary alcohol, and a terminal double bond, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will dissect the key spectroscopic features of this molecule, providing both theoretical understanding and practical experimental guidance.
Molecular Structure and Key Spectroscopic Features
The structural characteristics of this compound are the primary determinants of its spectroscopic properties. The presence of the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the gem-dimethyl group gives rise to distinct signals in IR, NMR, and MS analyses.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H bond of the alcohol and the C=C bond of the alkene.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2960-2870 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum of this compound is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between the alcohol molecules. The presence of the terminal alkene is confirmed by the =C-H stretching vibration at approximately 3080 cm⁻¹, the C=C stretching vibration around 1640 cm⁻¹, and the strong out-of-plane =C-H bending vibration near 910 cm⁻¹. The strong absorptions in the 2960-2870 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups. Finally, the strong absorption around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.
Experimental Protocol for IR Spectroscopy
A robust protocol for acquiring the IR spectrum of a liquid sample like this compound involves the use of an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum, which may include baseline correction and peak picking to identify the key absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | ddt | 1H | H4 |
| ~5.05 | m | 2H | H5 |
| ~3.35 | s | 2H | H1 |
| ~2.10 | d | 2H | H3 |
| ~1.70 | s | 1H | -OH |
| ~0.90 | s | 6H | 2 x CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show six distinct signals. The vinylic proton at the C4 position (H4) would appear as a doublet of doublets of triplets (ddt) around 5.85 ppm due to coupling with the two diastereotopic protons at C5 and the two protons at C3. The two terminal vinylic protons at C5 (H5) would appear as a multiplet around 5.05 ppm. The two protons of the primary alcohol at C1 (H1) are expected to be a singlet at approximately 3.35 ppm, as they are adjacent to a quaternary carbon and thus have no neighboring protons to couple with. The two allylic protons at C3 (H3) would appear as a doublet around 2.10 ppm due to coupling with the H4 proton. The single proton of the hydroxyl group is expected to be a broad singlet around 1.70 ppm, and its chemical shift can vary with concentration and temperature. Finally, the six protons of the two equivalent methyl groups at the C2 position would appear as a sharp singlet at approximately 0.90 ppm.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | C4 |
| ~118.0 | C5 |
| ~70.0 | C1 |
| ~45.0 | C3 |
| ~38.0 | C2 |
| ~24.0 | 2 x CH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six signals, corresponding to the six unique carbon environments in the molecule. The two sp² hybridized carbons of the double bond are expected at approximately 135.0 ppm (C4) and 118.0 ppm (C5). The carbon bearing the hydroxyl group (C1) would appear around 70.0 ppm. The allylic carbon (C3) is predicted to be at about 45.0 ppm. The quaternary carbon (C2) would be observed around 38.0 ppm, and the two equivalent methyl carbons are expected to appear at approximately 24.0 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 150 ppm).
-
A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Process the spectra by phasing, baseline correction, and referencing to the internal standard. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Mass Spectrum (GC-MS)
The gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the PubChem database (CID 10749158).
| m/z | Relative Intensity | Possible Fragment |
| 114 | Low | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 83 | High | [M - OCH₃]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a weak molecular ion peak ([M]⁺) at m/z = 114, which is consistent with its molecular formula of C₇H₁₄O. The fragmentation pattern is dominated by the loss of small, stable neutral molecules and radicals. A significant peak at m/z = 99 corresponds to the loss of a methyl radical ([M - CH₃]⁺). The base peak is often observed at m/z = 55, which can be attributed to the stable allyl cation fragment ([C₄H₇]⁺) formed through cleavage and rearrangement. The peak at m/z = 41 corresponds to the allyl cation ([C₃H₅]⁺). The presence of these characteristic fragments provides strong evidence for the proposed structure.
Experimental Protocol for GC-MS
The following is a general protocol for the GC-MS analysis of a volatile organic compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
-
GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the GC.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The temperature of the column is typically programmed to increase over time to elute compounds with different boiling points.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to a spectral library.
Caption: Workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and MS data, provides a robust and self-validating method for its structural confirmation and purity assessment. The characteristic signals arising from its alcohol, alkene, and gem-dimethyl functionalities create a unique spectral fingerprint. The protocols described herein represent standard, field-proven methodologies that ensure the generation of high-quality, reliable spectroscopic data. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylpent-4-en-1-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers, scientists, and professionals in drug development, the ability to expertly interpret NMR spectra is fundamental to confirming molecular structures, assessing purity, and understanding the outcomes of chemical reactions.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2-dimethylpent-4-en-1-ol, a structurally interesting molecule featuring a variety of distinct proton environments. Through a detailed examination of chemical shifts, coupling constants, and integration, we will elucidate the complete proton NMR signature of this unsaturated alcohol.
Theoretical Framework: Understanding the ¹H NMR Spectrum
The interpretation of a ¹H NMR spectrum is based on several key principles:
-
Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) is known as its chemical shift. This value is determined by the local electronic environment of a proton.[1] Electronegative atoms and π-systems, such as double bonds, deshield nearby protons, causing their signals to appear at a lower field (higher ppm values).[1][2]
-
Integration: The area under each signal is proportional to the number of protons that give rise to that signal.[1][3] This allows for the determination of the relative ratio of protons in different environments.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, etc.) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring non-equivalent protons.[3]
-
Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz). J-values are independent of the spectrometer's magnetic field strength and provide valuable information about the connectivity and stereochemistry of the coupled protons.[4]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust and well-defined experimental protocol is critical for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Analyte: this compound.
-
Solvent: A deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5][6] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7][8]
-
Procedure:
-
Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[8][9]
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]
-
Procedure:
-
Insert the NMR tube into a spinner turbine and place it into the spectrometer's magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[1][5]
-
Shimming: An automated shimming process is performed to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.[1]
-
Acquisition: A standard ¹H NMR pulse sequence is used. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] For a sufficient signal-to-noise ratio, 8 to 16 scans are typically acquired.[1]
-
Data Processing: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.[1]
-
Structural Analysis of this compound
To predict and interpret the ¹H NMR spectrum, we must first analyze the structure of this compound and identify the chemically non-equivalent proton environments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 5. myuchem.com [myuchem.com]
- 6. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]
- 7. NMR Solvents [merckmillipore.com]
- 8. How To [chem.rochester.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2,2-Dimethylpent-4-en-1-ol
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2,2-dimethylpent-4-en-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a valuable organic building block possessing a unique combination of a primary alcohol, a quaternary carbon center, and a terminal alkene. This trifecta of functional groups makes it a versatile synthon in organic synthesis. Accurate structural elucidation is paramount for its effective utilization, and ¹³C NMR spectroscopy stands as a primary, non-destructive technique for this purpose. This guide will illuminate how each carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing a detailed fingerprint of its molecular architecture.
Predicted ¹³C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum, the following ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) have been predicted using reputable online spectral database tools. These predictions are based on extensive databases of known compounds and provide a reliable estimation of the expected experimental values.
To facilitate a clear understanding of the spectrum, the carbon atoms in this compound are numbered as follows:
An In-depth Technical Guide to the Mass Spectrometry of 2,2-Dimethylpent-4-en-1-ol
Introduction
This technical guide provides a comprehensive analysis of the mass spectrometry of 2,2-dimethylpent-4-en-1-ol, a primary alcohol with notable structural features including a quaternary carbon center and terminal unsaturation. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural elucidation of organic molecules. By delving into the predicted fragmentation pathways under electron ionization (EI), this guide offers a framework for identifying and characterizing this compound and structurally related molecules. We will explore the underlying principles of its mass spectral behavior, propose a detailed analytical workflow, and present the expected data in a clear, accessible format.
Molecular Structure and its Influence on Fragmentation
This compound possesses a unique combination of functional groups and structural motifs that dictate its fragmentation pattern in a mass spectrometer. Its molecular formula is C₇H₁₄O, with a monoisotopic mass of approximately 114.10 daltons.[1]
Key Structural Features:
-
Primary Alcohol: The hydroxyl group (-OH) is a primary site for ionization and directs characteristic fragmentation pathways.
-
Quaternary Carbon (Neopentyl-like structure): The carbon at the C2 position is bonded to two methyl groups, a methylene group, and the carbon bearing the hydroxyl group. This sterically hindered center significantly influences bond cleavage.
-
Terminal Double Bond: The carbon-carbon double bond between C4 and C5 introduces an additional site of reactivity and potential for specific fragmentation mechanisms, such as allylic cleavage.
These features lead to a complex and informative mass spectrum. The initial ionization event under Electron Ionization (EI) typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺˙).[2] However, for primary alcohols, the molecular ion peak is often weak or even absent due to the high propensity for fragmentation.[2][3][4]
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to proceed through several competing pathways. The stability of the resulting carbocations and neutral radicals is a primary driving force for these fragmentations.[5][6]
Alpha-Cleavage (α-Cleavage)
Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[7] This process is favored due to the formation of a resonance-stabilized oxonium ion.[7] For this compound, the α-cleavage would involve the loss of the 2,2-dimethylpent-4-enyl radical.
-
Pathway: Loss of a C₆H₁₁˙ radical.
-
Resulting Ion: [CH₂OH]⁺
-
Predicted m/z: 31
This fragment at m/z 31 is a hallmark of primary alcohols and is expected to be a prominent peak, potentially the base peak, in the mass spectrum.[3]
Cleavage Initiated by the Quaternary Center
The presence of the quaternary carbon creates a site susceptible to fragmentation, leading to the formation of a stable tertiary carbocation.
-
Pathway: Cleavage of the C2-C3 bond.
-
Resulting Ion: [C₄H₉]⁺ (tert-butyl cation)
-
Predicted m/z: 57
The formation of the highly stable tert-butyl cation is a very favorable process. This peak at m/z 57 is characteristic of compounds containing a neopentyl or tert-butyl group and is expected to be a significant fragment.[8]
Allylic Cleavage
The double bond in the molecule allows for allylic cleavage, which results in a resonance-stabilized allylic cation.
-
Pathway: Cleavage of the C3-C4 bond.
-
Resulting Ion: [C₃H₅]⁺ (allyl cation)
-
Predicted m/z: 41
The allyl cation is stabilized by resonance, making this a favorable fragmentation. The peak at m/z 41 is common in compounds with a terminal double bond.
Dehydration (Loss of Water)
Alcohols frequently undergo the elimination of a water molecule, resulting in a peak at M-18.[2]
-
Pathway: Elimination of H₂O.
-
Resulting Ion: [C₇H₁₂]⁺˙
-
Predicted m/z: 96 (M-18)
While common for many alcohols, the intensity of the M-18 peak can vary.
McLafferty Rearrangement
The McLafferty rearrangement is a possibility for molecules containing a γ-hydrogen relative to a double bond or carbonyl group.[9][10] In the case of the molecular ion of this compound, a rearrangement involving the hydroxyl group and the double bond could occur, although it is less common for alcohols compared to carbonyl compounds. A potential, though less likely, rearrangement could lead to the elimination of a neutral molecule of propene (C₃H₆).
-
Pathway: Rearrangement followed by elimination of propene.
-
Resulting Ion: [C₄H₈O]⁺˙
-
Predicted m/z: 72
Summary of Predicted Fragments
The following table summarizes the major predicted fragments for this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Intensity |
| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion | Very Low to Absent |
| 99 | [M-CH₃]⁺ | Loss of a methyl group | Low |
| 96 | [M-H₂O]⁺˙ | Dehydration | Moderate |
| 83 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical | Moderate |
| 71 | [M-C₃H₇]⁺ | Loss of propyl radical | Moderate |
| 57 | [C₄H₉]⁺ | Cleavage at quaternary carbon (tert-butyl cation) | High |
| 41 | [C₃H₅]⁺ | Allylic Cleavage (allyl cation) | High |
| 31 | [CH₂OH]⁺ | α-Cleavage | High (likely Base Peak) |
Visualizing Fragmentation Pathways
The following diagrams illustrate the key predicted fragmentation pathways for this compound.
Caption: α-Cleavage leading to the characteristic m/z 31 fragment.
Caption: Cleavage at the C2-C3 bond forming the stable tert-butyl cation.
Caption: Allylic cleavage resulting in the resonance-stabilized allyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[11][12][13]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a high-purity volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or mid-polar capillary column is suitable. For example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 30 - 200.
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
The total ion chromatogram (TIC) will show the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed for the predicted fragment ions.
-
Comparison with a spectral library (if available) can aid in confirmation.
Data Interpretation and Self-Validation
The interpretation of the resulting mass spectrum should be a self-validating process. The presence of the key predicted fragments provides strong evidence for the structure of this compound.
-
Confirmation of a Primary Alcohol: A strong peak at m/z 31 is a reliable indicator of a primary alcohol.
-
Evidence of the Neopentyl-like Structure: A significant peak at m/z 57 points to the presence of the quaternary carbon and the formation of a stable tert-butyl cation.
-
Indication of Unsaturation: The presence of an m/z 41 peak suggests allylic cleavage and the terminal double bond.
-
Molecular Weight Confirmation: Although the molecular ion at m/z 114 may be weak or absent, the fragmentation pattern, particularly the higher mass fragments (e.g., M-15 at m/z 99, M-18 at m/z 96), should be consistent with a molecular weight of 114.
The logical relationship between the observed fragments and the known fragmentation mechanisms of the functional groups present in the molecule provides a high degree of confidence in the structural assignment.
Conclusion
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Dimethylpent-4-en-1-ol: Boiling Point and Density
Foreword: The Imperative of Foundational Properties in Chemical Research
In the landscape of chemical synthesis and drug development, a molecule's identity and purity are paramount. Before a compound like 2,2-Dimethylpent-4-en-1-ol can be advanced through a development pipeline, its fundamental physicochemical properties must be rigorously established. These properties, such as boiling point and density, serve as the initial gatekeepers of quality control and provide profound insights into a substance's nature. This guide offers a detailed examination of this compound, presenting not just its physical constants but also the robust methodologies required to verify them. The protocols described herein are designed to be self-validating, ensuring that researchers and drug development professionals can proceed with confidence in the integrity of their materials. The accurate determination of these foundational characteristics is not merely a formality; it is a critical step that underpins the reliability and reproducibility of all subsequent research.[1][2][3][4][5]
Core Properties of this compound
This compound is an organic alcohol with a terminal alkene group. Its structure presents a unique combination of steric hindrance around the hydroxyl group and reactivity at the carbon-carbon double bond. Understanding its physical properties is the first step in its application, whether as a synthetic intermediate or a target molecule.
Chemical Identity
-
IUPAC Name: this compound[6]
Physical Constants
The boiling point and density are critical identifiers for a liquid compound. They are sensitive to impurities and structural changes, making them reliable indicators of sample purity.
| Property | Reported Value | Source |
| Boiling Point | 156.6 ± 9.0 °C (at 760 mmHg) | --INVALID-LINK--[9] |
| 156.63 °C (at 760 mmHg) | --INVALID-LINK--[7] | |
| Density | 0.8 ± 0.1 g/cm³ | --INVALID-LINK--[9] |
| 0.835 g/cm³ | --INVALID-LINK--[7] |
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] For novel or synthesized compounds, experimental verification is essential. Given that research quantities are often limited, a micro-boiling point determination method is the most appropriate choice.
Causality and Method Selection: The Siwoloboff Method
For small sample volumes (<1 mL), the Siwoloboff method (a micro-scale capillary technique) is superior to distillation.[12][13][14] Distillation requires a significant volume (typically >5 mL) to fill the apparatus with vapor before the boiling point can be accurately measured at the still head.[10][15] The Siwoloboff method circumvents this by creating a miniature, self-contained system where the vapor pressure of a few drops of liquid is balanced against the external pressure.[12][16]
The principle is elegant: as the sample is heated, the air trapped in an inverted capillary tube expands and is expelled, followed by the sample's vapor.[17] Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the precise temperature at which the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary.[12][17][18] This provides a sharp, unambiguous endpoint.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol: Siwoloboff Method
-
Apparatus Assembly: Securely attach a small (e.g., 6 x 50 mm) test tube or Durham tube to a calibrated thermometer using a small rubber band or a slice of rubber tubing. The bottom of the tube should be level with the thermometer's bulb.[18]
-
Sample Addition: Using a pipette, add approximately 0.5 mL of this compound to the tube.
-
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the sample tube with the open end down.[9][19]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum heating block) to ensure uniform heat distribution.[18][19]
-
Heating Rate: Heat the apparatus gently, aiming for a temperature increase of 2-3°C per minute as you approach the expected boiling point. A slow heating rate is critical for achieving thermal equilibrium between the liquid, vapor, and thermometer.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tip. Initially, this is trapped air. As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the sample's vapor fills the capillary.[13][17]
-
Cooling and Measurement: Once a vigorous and continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[12]
-
Endpoint Determination: The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn into the capillary tube.[9][12][17]
-
Validation: Repeat the determination at least twice. Consistent readings (within ±0.5°C) validate the result. Record the ambient barometric pressure, as boiling points are pressure-dependent.[10]
Experimental Determination of Density
Density (ρ) is an intrinsic property defined as mass per unit volume (ρ = m/V). It is highly sensitive to temperature and purity. For high-purity liquids in a research setting, two primary methods offer the requisite precision: the pycnometric method and the digital density meter.
Causality and Method Selection
-
Pycnometric Method: This is a classical and highly accurate gravimetric method.[20] It relies on the precise determination of the mass of a specific, known volume of liquid. A pycnometer is a glass flask with a precisely calibrated volume.[21] Its primary advantage is accuracy, achievable with a standard analytical balance. The causality is direct: by weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid, the volume of the pycnometer and the density of the sample can be calculated with high precision.[21] This method is self-validating through the initial calibration with water.
-
Digital Density Meter: Modern laboratories often utilize digital density meters based on the oscillating U-tube principle.[22][23] A small sample is introduced into a U-shaped glass tube, which is then oscillated.[22] The frequency of oscillation is directly dependent on the mass (and therefore density) of the sample in the tube.[22][24] This method is extremely fast, requires very small sample volumes (approx. 1 mL), and offers excellent temperature control, a critical parameter for density measurements.[23][25] Its trustworthiness is ensured through regular calibration with certified density standards (e.g., dry air and ultrapure water).[26][27][28]
Experimental Workflow: Density Determination
Caption: Comparative Workflows for Density Determination.
Detailed Protocol: Pycnometric Method
-
Preparation: Thoroughly clean and dry a pycnometer of appropriate volume (e.g., 5 or 10 mL).
-
Initial Weighing: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).[29]
-
Calibration with Water: Fill the pycnometer with degassed, deionized water. Insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.[21]
-
Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 ± 0.1°C) until thermal equilibrium is reached (approx. 20 minutes).[29]
-
Water Weighing: Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).
-
Volume Calculation: Calculate the precise volume of the pycnometer (V_p) at the calibration temperature using the known density of water (ρ_water) at that temperature.
-
V_p = (m_water - m_empty) / ρ_water
-
-
Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with this compound, ensuring no air bubbles.
-
Sample Equilibration and Weighing: Equilibrate to the same temperature (20.0°C), dry the exterior, and weigh (m_sample).
-
Density Calculation: Calculate the density of the sample (ρ_sample).
-
ρ_sample = (m_sample - m_empty) / V_p
-
-
Validation: Perform the measurement in triplicate to ensure precision.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and eye irritation and may cause respiratory irritation.[30][31] All handling and experimental procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, is mandatory.
Conclusion
The meticulous experimental determination of boiling point and density provides the foundational data for this compound. These values, 156.6 °C (at 760 mmHg) and ~0.835 g/cm³, respectively, serve as benchmarks for purity assessment and are indispensable for subsequent applications in research and development. The methodologies outlined in this guide, from the resource-efficient Siwoloboff method for boiling point to the high-precision pycnometric and digital density techniques, represent a robust framework for the characterization of novel liquid compounds. Adherence to these validated protocols ensures data integrity, which is the cornerstone of scientific advancement and successful drug discovery.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. fiveable.me [fiveable.me]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. raytor.com [raytor.com]
- 6. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. americanelements.com [americanelements.com]
- 9. chymist.com [chymist.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 13. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 14. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 15. chemconnections.org [chemconnections.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 20. scribd.com [scribd.com]
- 21. che.utah.edu [che.utah.edu]
- 22. torontech.com [torontech.com]
- 23. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 24. How do Density Meters Work [scitekglobal.com]
- 25. nrc.gov [nrc.gov]
- 26. scribd.com [scribd.com]
- 27. zeroinstrument.com [zeroinstrument.com]
- 28. aelabgroup.com [aelabgroup.com]
- 29. scientificlabs.co.uk [scientificlabs.co.uk]
- 30. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,2-Dimethylpent-4-en-1-ol
Introduction
In the intricate world of chemical synthesis and formulation development, understanding the solubility of a compound is a cornerstone of process design, reaction optimization, and product performance. This guide provides an in-depth technical exploration of the solubility of 2,2-Dimethylpent-4-en-1-ol, a versatile unsaturated alcohol, in a range of organic solvents. As a molecule possessing both polar and nonpolar characteristics, its behavior in different solvent environments is nuanced and critical for its application in fields such as fragrance synthesis, polymer chemistry, and the development of specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to empower effective solvent selection and solubility determination.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility. The structural attributes of this compound are key determinants of its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.8 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| Structure | --INVALID-LINK--[1] |
The molecule features a primary alcohol (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This is attached to a sterically hindered neopentyl-like carbon, which then extends into a short alkenyl chain. The C7 hydrocarbon backbone is predominantly nonpolar. This amphiphilic nature—possessing both hydrophilic (-OH) and hydrophobic (alkyl/alkenyl) regions—is the primary driver of its solubility characteristics.
Theoretical Framework for Solubility
The age-old principle of "like dissolves like" remains a powerful, albeit simplistic, guide for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Caption: Intermolecular interactions governing solubility.
Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. Given the relatively short carbon chain, high solubility, likely miscibility, is expected in short-chain alcohols like methanol and ethanol. As the carbon chain of the alcohol solvent increases, the overall polarity decreases, which may slightly reduce the solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors for the hydroxyl group of our target molecule. Solvents like DMSO are considered universal organic solvents due to their high polarity.[5][6] Therefore, this compound is expected to be highly soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The C7 hydrocarbon tail of this compound will interact favorably with nonpolar solvents through van der Waals forces. While the polar hydroxyl group is a mismatch for these solvents, the significant nonpolar character of the molecule suggests good solubility. A structurally similar compound, 2,2-Dimethyl-1-pentanol, is described as being soluble in organic solvents such as hexane.[7] Therefore, it is highly probable that this compound will also be readily soluble in common nonpolar organic solvents.
Hansen Solubility Parameters (HSP)
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |
Data compiled from various sources. Exact values may vary slightly between sources.
Based on its structure as a C7 alcohol, this compound would be expected to have HSP values that reflect both its hydrocarbon character (moderate δD) and its ability to hydrogen bond (significant δH and moderate δP). It would likely have HSP values somewhere between that of butanol and octanol. This theoretical positioning suggests a broad compatibility with a wide range of organic solvents, from polar to nonpolar, as indicated in the qualitative analysis.
Experimental Determination of Solubility
While theoretical predictions are invaluable, empirical determination of solubility is the gold standard. The following protocol outlines a robust method for quantitatively determining the solubility of this compound in various organic solvents.
Protocol: Shake-Flask Method for Liquid-Liquid Solubility
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Pipettes and syringes
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of labeled, sealable vials, add a known volume of the chosen solvent (e.g., 5 mL).
-
Add an excess of this compound to each vial. An "excess" ensures that a separate phase of the solute remains, indicating saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. It is advisable to perform a kinetic study to determine the time to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 12 hours to allow the two phases to separate clearly.
-
If phase separation is slow or incomplete, centrifugation at a controlled temperature can be employed to accelerate the process.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the solvent (saturated solution) phase using a pipette or syringe. It is critical to avoid disturbing the solute phase.
-
Prepare a series of calibration standards of this compound in the respective pure solvent.
-
Analyze the saturated solution sample and the calibration standards using a validated analytical method, such as GC-FID.
-
Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Caption: Experimental workflow for solubility determination.
Summary and Conclusion
While specific quantitative solubility data for this compound is not widely published, a comprehensive analysis of its molecular structure and the principles of intermolecular forces allows for robust predictions of its behavior in various organic solvents. Its amphiphilic nature, with a polar hydroxyl group and a nonpolar C7 hydrocarbon body, suggests broad solubility across the spectrum of organic solvents. It is predicted to be highly soluble to miscible in polar protic and aprotic solvents and to exhibit good solubility in nonpolar solvents.
For applications requiring precise knowledge of its solubility, the provided experimental protocol offers a reliable and standard method for its determination. By combining theoretical understanding with empirical measurement, researchers and formulation scientists can confidently select the optimal solvent systems for their work with this compound, ensuring process efficiency and product quality.
References
- 1. solubility experimental methods.pptx [slideshare.net]
- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 3. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 4. education.com [education.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. specialchem.com [specialchem.com]
An In-depth Technical Guide to the Discovery and History of 2,2-Dimethylpent-4-en-1-ol
This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of 2,2-dimethylpent-4-en-1-ol, a sterically hindered homoallylic alcohol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles and experimental methodologies associated with this compound.
Introduction
This compound, with the chemical formula C7H14O, is a fascinating molecule characterized by a neopentyl-like primary alcohol and a terminal allyl group.[1] This unique structural arrangement, featuring a quaternary carbon center adjacent to the hydroxyl group, imparts significant steric hindrance. This steric congestion influences its reactivity and makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures where controlled steric interactions are crucial. Understanding the synthesis and properties of such sterically encumbered molecules is of paramount importance in fields ranging from medicinal chemistry to materials science.
Historical Context and Discovery
While a definitive seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a survey of the chemical literature, its conceptual origins are firmly rooted in the development of one of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction. The synthesis of tertiary and secondary alcohols from Grignard reagents and carbonyl compounds was the groundbreaking work of François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.
The logical and most straightforward synthetic route to this compound is the nucleophilic addition of an allyl organometallic reagent to the sterically hindered aldehyde, 2,2-dimethylpropanal (commonly known as pivaldehyde). The use of allylmagnesium bromide as a Grignard reagent for the introduction of the allyl group is a well-established and widely practiced synthetic methodology.[2] Given the fundamental nature of this transformation, it is highly probable that this compound was first prepared as an illustrative example of the Grignard reaction's scope and limitations, particularly concerning sterically demanding substrates.
The inherent challenge in this synthesis lies in overcoming the steric hindrance presented by the t-butyl group of pivaldehyde, which can sometimes lead to side reactions such as reduction or enolization. However, the high nucleophilicity of the allyl Grignard reagent generally favors the desired 1,2-addition to the carbonyl group.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Grignard reaction between allylmagnesium bromide and 2,2-dimethylpropanal. This reaction exemplifies a classic nucleophilic addition to a carbonyl group.
Reaction Scheme
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Synthetic Potential of 2,2-Dimethylpent-4-en-1-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpent-4-en-1-ol is a chiral alcohol that, despite its simple structure, represents a largely untapped resource in synthetic chemistry.[1][2] Its unique combination of a sterically hindered primary alcohol and a terminal alkene functional group presents a versatile scaffold for the development of novel chiral building blocks, complex molecules, and innovative materials. This guide illuminates promising, yet underexplored, research avenues centered on this molecule. It provides a technical framework for asymmetric synthesis, functional group transformations, and polymerization strategies. The methodologies presented are grounded in established principles of organic synthesis, drawing parallels from analogous systems to provide a robust starting point for new research endeavors.
Introduction: The Untapped Potential of a Bifunctional Chiral Scaffold
In the quest for novel molecular architectures with tailored properties, the strategic selection of starting materials is paramount. This compound, a chiral homoallylic alcohol, offers a compelling case for exploration.[1][2] Homoallylic alcohols are recognized as crucial and versatile synthetic intermediates in the construction of complex natural products.[3] The gem-dimethyl group adjacent to the primary alcohol introduces significant steric hindrance, which can be exploited to direct stereochemical outcomes in subsequent reactions. The terminal alkene provides a reactive handle for a wide array of transformations, including oxidations, additions, and metathesis reactions.
The chirality of this molecule further enhances its potential, particularly in the fields of medicinal chemistry and materials science, where enantiomeric purity is often a critical determinant of function. This guide will delve into three core areas of potential research:
-
Asymmetric Synthesis: Establishing efficient and scalable routes to both enantiomers of this compound.
-
Strategic Functionalization: Leveraging the dual functionality of the alcohol and alkene for the synthesis of novel chiral derivatives.
-
Polymer and Materials Science Applications: Exploring the use of this compound and its derivatives as monomers for the creation of new functional polymers.
Core Research Area 1: Asymmetric Synthesis
The development of methodologies for the asymmetric synthesis of tertiary alcohols has traditionally been challenging but is of significant importance in organic synthesis.[4] While this compound is a primary alcohol, the principles of creating chiral centers can be adapted. The primary challenge lies in establishing a reliable and highly enantioselective method for its production.
Proposed Strategy: Kinetic Resolution via Asymmetric Acylation
A promising approach for the enantioselective synthesis of this compound is the kinetic resolution of the racemic mixture. This can be achieved through enzymatic or chemo-catalytic acylation.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Enzyme Screening: A panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)) should be screened for their ability to selectively acylate one enantiomer of racemic this compound.
-
Reaction Setup:
-
Dissolve racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., toluene, hexane).
-
Add the selected lipase (e.g., 5-10% w/w).
-
Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate; 0.5-0.6 equiv.).
-
The reaction should be stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral GC or HPLC.
-
-
Work-up and Separation:
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.
-
Causality of Experimental Choices:
-
Acyl Donor: Vinyl acetate and isopropenyl acetate are often used as irreversible acyl donors, driving the reaction forward.
-
Stoichiometry: Using a slight excess of the alcohol relative to the acylating agent ensures that the reaction stops at or near 50% conversion, maximizing the enantiomeric excess of both the product and the remaining starting material.
-
Monitoring: Chiral chromatography is essential to determine both the conversion and the enantiomeric excess of the reaction.
Caption: Workflow for enzymatic kinetic resolution.
Core Research Area 2: Strategic Functionalization
The presence of both a primary alcohol and a terminal alkene allows for a multitude of selective transformations. The steric hindrance around the alcohol can be used to favor reactions at the more accessible alkene.
Selective Epoxidation of the Alkene
Asymmetric epoxidation of the terminal double bond would yield a chiral epoxy alcohol, a valuable building block for further synthesis.
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve Ti(OiPr)₄ and a chiral diethyl tartrate (DET) ligand ((+)-DET or (-)-DET) in anhydrous dichloromethane (DCM) at -20 °C.
-
Reaction:
-
Add this compound to the catalyst solution.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise while maintaining the temperature at -20 °C.
-
The reaction progress is monitored by TLC.
-
-
Work-up:
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried and concentrated. The product is purified by column chromatography.
-
Causality of Experimental Choices:
-
Chiral Ligand: The choice of (+)-DET or (-)-DET determines the stereochemistry of the resulting epoxide.
-
Temperature: Low temperatures are crucial for achieving high enantioselectivity.
-
Titanium Catalyst: The titanium isopropoxide acts as a Lewis acid to coordinate both the alcohol and the hydroperoxide, facilitating the directed oxygen transfer.
Hydroboration-Oxidation for Diol Synthesis
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov selectivity.[5] Applying this to this compound would produce a chiral 1,4-diol.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration:
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
Caption: Key functionalization pathways for the alkene moiety.
Core Research Area 3: Polymer and Materials Science
The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers with potentially interesting properties, such as high thermal stability or chirality-induced self-assembly.
Ring-Opening Metathesis Polymerization (ROMP)
While this compound itself is not suitable for ROMP, it can be converted into a cyclic monomer. For example, reaction with a suitable linker could form a cyclic ether or ester containing the terminal alkene, which could then undergo ROMP.
Proposed Workflow:
-
Monomer Synthesis: Convert this compound into a cyclic olefin monomer. This could involve an intramolecular cyclization or reaction with a bifunctional reagent.
-
Polymerization:
-
Dissolve the synthesized monomer in an appropriate solvent.
-
Add a ROMP catalyst (e.g., Grubbs' catalyst, Schrock catalyst).
-
Monitor the polymerization by GPC to determine molecular weight and polydispersity.
-
-
Polymer Characterization: Characterize the resulting polymer using techniques such as NMR, FT-IR, TGA, and DSC to determine its structure, thermal properties, and other relevant characteristics.
Summary and Future Outlook
This compound is a molecule with significant, yet underexplored, potential. The research areas outlined in this guide provide a roadmap for unlocking this potential. The development of efficient asymmetric syntheses will provide access to enantiopure starting materials, which are crucial for applications in drug discovery and chiral materials. The strategic functionalization of the alcohol and alkene moieties will enable the creation of a diverse library of novel chiral building blocks. Finally, the exploration of this molecule in polymer science could lead to the development of new materials with unique properties. The combination of steric hindrance, dual functionality, and chirality makes this compound a compelling target for future research.
References
- 1. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predict the major products of the following reactions. Include st... | Study Prep in Pearson+ [pearson.com]
Methodological & Application
The Strategic Utility of 2,2-Dimethylpent-4-en-1-ol in the Synthesis of Substituted Tetrahydropyrans
Introduction: A Versatile Building Block for Heterocyclic Chemistry
2,2-Dimethylpent-4-en-1-ol is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a primary alcohol and a terminal olefin separated by a quaternary center, offers a unique combination of steric and electronic properties. The neopentyl-like nature of the alcohol provides a scaffold for constructing sterically hindered motifs, while the homoallylic positioning of the alcohol and the double bond makes it an ideal substrate for intramolecular cyclization reactions. This application note will provide a detailed exploration of the use of this compound in the synthesis of substituted tetrahydropyrans, a core structural motif in numerous natural products and pharmaceutically active compounds. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its implementation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 3420-42-6 |
| Appearance | Liquid |
| Boiling Point | 156.6 °C at 760 mmHg |
| Density | 0.835 g/cm³ |
Core Application: Prins-Type Cyclization for Tetrahydropyran Synthesis
The most prominent application of this compound is its use as a precursor in the Prins-type cyclization to generate 4-substituted-2,2-dimethyltetrahydropyrans. The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene and a carbonyl compound.[1][2] In the context of this compound, the intramolecular variant of this reaction is particularly effective.
Mechanistic Insights
The acid-catalyzed cyclization of this compound with an aldehyde, typically formaldehyde (often from a precursor like paraformaldehyde), proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Diagram 1: Proposed Mechanism of Prins-Type Cyclization
Caption: Mechanism of the Prins-type cyclization of this compound.
-
Oxocarbenium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary alcohol of this compound with the aldehyde (e.g., formaldehyde). This forms a hemiacetal intermediate which, upon protonation and loss of water, generates a highly electrophilic oxocarbenium ion.
-
Intramolecular Cyclization: The pendant alkene then acts as an internal nucleophile, attacking the oxocarbenium ion in a 6-endo-trig cyclization. This step typically proceeds through a chair-like transition state to minimize steric interactions, leading to the formation of a six-membered ring and a new tertiary carbocation.
-
Nucleophilic Quench: The reaction is terminated by the capture of a nucleophile. In the presence of water, this results in the formation of a 4-hydroxytetrahydropyran derivative. If other nucleophiles are present in the reaction medium, a variety of 4-substituted tetrahydropyrans can be accessed.
The gem-dimethyl group at the C2 position of the resulting tetrahydropyran ring serves to lock the conformation and can influence the stereochemical outcome of the reaction, often leading to a high degree of diastereoselectivity.
Application in Fragrance Chemistry: Synthesis of Rose Oxide Analogs
The tetrahydropyran core is a key structural feature in many fragrance molecules, most notably rose oxide.[3][4] Rose oxide is a monoterpene ether with a characteristic floral, rosy scent. The Prins-type cyclization of this compound provides a direct route to analogs of rose oxide, which are of significant interest to the fragrance industry for the development of new scent profiles.
Diagram 2: Synthetic Workflow for a Rose Oxide Analog
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Prins Reaction [organic-chemistry.org]
- 3. Stereoselective Synthesis of 2,6-<i>syn</i>-Dimethyl-tetrahydropyran Derivatives, Important Segments of Marine Polycycl… [ouci.dntb.gov.ua]
- 4. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction Mechanisms of 2,2-Dimethylpent-4-en-1-ol
Introduction: The Versatility of a Gem-Disubstituted Homoallylic Alcohol
2,2-Dimethylpent-4-en-1-ol is a valuable building block in organic synthesis. Its structure, featuring a primary alcohol, a terminal alkene, and a gem-dimethyl group adjacent to the alcohol, offers a unique combination of steric and electronic properties that can be exploited to achieve a variety of chemical transformations. The gem-dimethyl group can influence the regioselectivity and stereoselectivity of reactions by imparting steric hindrance and through Thorpe-Ingold effects. This application note will explore several key reaction mechanisms involving this compound, providing detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Intramolecular Acid-Catalyzed Cyclization: Formation of Substituted Tetrahydropyrans
The intramolecular acid-catalyzed cyclization of unsaturated alcohols is a fundamental and atom-economical method for the synthesis of cyclic ethers.[1][2] In the case of this compound, a 6-endo-trig cyclization is favored, leading to the formation of a substituted tetrahydropyran, a common motif in many natural products and pharmaceuticals.
Mechanistic Rationale
Under acidic conditions, the terminal alkene is protonated to form a secondary carbocation. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered tetrahydropyran ring. The presence of the gem-dimethyl group can facilitate the cyclization by favoring conformations that bring the reacting groups into proximity.
Figure 1: Mechanism of Acid-Catalyzed Intramolecular Cyclization.
Protocol: Synthesis of 4,4-Dimethyl-tetrahydro-2H-pyran
| Parameter | Value |
| Reactant | This compound |
| Reagent | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | >85% (representative) |
Procedure:
-
To a solution of this compound (1.0 g, 8.76 mmol) in dichloromethane (20 mL) at room temperature, add p-toluenesulfonic acid monohydrate (83 mg, 0.44 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4,4-dimethyl-tetrahydro-2H-pyran.
Prins Cyclization: A Pathway to Functionalized Tetrahydropyrans
The Prins reaction is a powerful C-C and C-O bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene.[3] For homoallylic alcohols like this compound, this reaction provides a route to substituted tetrahydropyrans.[4][5][6] Iodine has been shown to be an effective and mild catalyst for this transformation.
Mechanistic Rationale
The reaction is initiated by the activation of the aldehyde with the Lewis acidic iodine catalyst. The activated aldehyde then undergoes an electrophilic addition to the alkene of this compound, forming a β-oxy carbocation. The intramolecular trapping of this carbocation by the hydroxyl group leads to the formation of the tetrahydropyran ring. The final product can vary depending on the reaction conditions and the nature of the nucleophile that quenches the resulting oxonium ion.
Figure 2: General Mechanism of Iodine-Catalyzed Prins Cyclization.
Protocol: Iodine-Catalyzed Prins Cyclization with Benzaldehyde
| Parameter | Value |
| Reactants | This compound, Benzaldehyde |
| Catalyst | Iodine (I₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | 70-85% (representative) |
Procedure:
-
To a solution of this compound (1.0 g, 8.76 mmol) and benzaldehyde (0.93 g, 8.76 mmol) in dichloromethane (20 mL), add iodine (111 mg, 0.44 mmol, 5 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL) and stir until the iodine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the corresponding substituted tetrahydropyran.
Epoxidation of the Terminal Alkene
The terminal double bond of this compound can be readily epoxidized to form an oxirane ring, a versatile intermediate for further functionalization. Both diastereoselective and enantioselective methods can be employed.
Diastereoselective Epoxidation with m-CPBA
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes.[2][7] The reaction proceeds via a concerted mechanism and is generally stereospecific.
Figure 3: Epoxidation of this compound with m-CPBA.
Protocol: Synthesis of 2-((2,2-dimethyloxiran-2-yl)methyl)oxirane
| Parameter | Value |
| Reactant | This compound |
| Reagent | m-CPBA (77%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Yield | >90% (representative) |
Procedure:
-
Dissolve this compound (1.0 g, 8.76 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (77% purity, 2.17 g, 9.64 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
After completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by chromatography if necessary.
Vanadium-Catalyzed Asymmetric Epoxidation
For the synthesis of chiral epoxides, an asymmetric epoxidation is required. While the Sharpless epoxidation is highly effective for allylic alcohols, vanadium-based catalysts with chiral ligands have been developed for the asymmetric epoxidation of homoallylic alcohols.[5]
Protocol: Asymmetric Epoxidation using a Vanadium-Bishydroxamic Acid Catalyst
This protocol is based on established methods for the asymmetric epoxidation of homoallylic alcohols.[5]
| Parameter | Value |
| Reactant | This compound |
| Catalyst | VO(OiPr)₃ and Chiral Bishydroxamic Acid Ligand |
| Oxidant | Cumene hydroperoxide (CHP) |
| Solvent | Toluene |
| Temperature | 0 °C |
| Reaction Time | 12-24 hours |
| Yield | Good to high (representative) |
| ee | Potentially high (dependent on ligand) |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral bishydroxamic acid ligand (1.2 mol%) in toluene.
-
Add VO(OiPr)₃ (1 mol%) and stir the mixture for 30 minutes at room temperature.
-
Cool the catalyst solution to 0 °C and add a solution of this compound (1.0 equiv) in toluene.
-
Add cumene hydroperoxide (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography to obtain the enantioenriched epoxide. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Oxymercuration-Demercuration: Markovnikov Hydration of the Alkene
Oxymercuration-demercuration is a classic method for the hydration of alkenes that follows Markovnikov's rule, yielding the more substituted alcohol.[8][9] This reaction proceeds without carbocation rearrangement, which is a significant advantage over acid-catalyzed hydration.
Mechanistic Overview
The reaction involves the electrophilic addition of the mercuric acetate to the double bond to form a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate in an anti-fashion. Subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom.
Figure 4: Oxymercuration-Demercuration of this compound.
Protocol: Synthesis of 2,2-Dimethylpentane-1,4-diol
| Parameter | Value |
| Reactant | This compound |
| Reagents | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄, NaOH |
| Solvent | Tetrahydrofuran (THF)/Water |
| Temperature | Room Temperature |
| Reaction Time | 1. 1-2 hours; 2. 1 hour |
| Yield | High (representative) |
Procedure:
-
To a solution of this compound (1.0 g, 8.76 mmol) in a 1:1 mixture of THF and water (20 mL), add mercuric acetate (2.79 g, 8.76 mmol).
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to 0 °C and add a solution of sodium borohydride (0.33 g, 8.76 mmol) in 3 M aqueous sodium hydroxide (10 mL).
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Conclusion
This compound is a versatile substrate that can undergo a range of synthetically useful transformations. The protocols and mechanistic discussions provided in this application note serve as a guide for researchers to harness the reactivity of this compound for the synthesis of diverse molecular architectures, including substituted tetrahydropyrans, epoxides, and diols. The choice of reaction conditions and catalysts allows for significant control over the outcome of these transformations, making this compound a valuable tool in the synthetic chemist's arsenal.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 4. 3-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Utility of 2,2-Dimethylpent-4-en-1-ol in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the potential applications of 2,2-dimethylpent-4-en-1-ol, a structurally unique homoallylic alcohol, in the field of medicinal chemistry. While direct citations of this molecule in advanced drug discovery campaigns are nascent, its constituent functional groups—a neopentyl-like primary alcohol and a terminal olefin—present a compelling scaffold for the generation of novel chemical entities. We will explore its utility as a versatile building block, a tool for introducing specific pharmacophoric features, and a precursor for creating diverse compound libraries for biological screening. The protocols herein are grounded in established chemical principles and are designed to be both robust and illustrative of the compound's synthetic potential.
Introduction: Unveiling the Potential of a Unique Scaffold
This compound is a bifunctional organic molecule characterized by a primary alcohol situated on a quaternary carbon center and a terminal alkene.[1][2] This arrangement offers a unique combination of steric hindrance around the hydroxyl group and a reactive olefin, making it an intriguing, though currently underexplored, building block in medicinal chemistry. The neopentyl-like core can impart conformational rigidity to a molecule, a desirable trait for enhancing binding affinity and selectivity towards a biological target.[3] Furthermore, the primary alcohol and the alkene serve as handles for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Homoallylic alcohols, the class to which this compound belongs, are widely recognized as valuable intermediates in the synthesis of bioactive natural products and pharmaceuticals.[4][5][6] Their utility stems from the ability to undergo a wide range of chemical reactions to introduce new functional groups and build molecular complexity. This guide will, therefore, extrapolate from the known chemistry of homoallylic alcohols to propose tangible applications for this compound in drug discovery programs.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3420-42-6 | [2] |
| SMILES | CC(C)(CC=C)CO | [2] |
Core Applications in Medicinal Chemistry
The strategic value of this compound lies in its potential to serve multiple roles in a drug discovery pipeline, from early-stage hit identification to lead optimization.
As a Building Block for Novel Scaffolds
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 2,2-dimethylpent-4-enal,[7] or further to the carboxylic acid. These transformations open up a vast chemical space for the synthesis of amides, esters, and other functional groups commonly found in bioactive molecules. The presence of the gem-dimethyl group adjacent to the reactive center can provide steric shielding, influencing reaction kinetics and potentially leading to unique selectivity.
The terminal alkene is also a versatile functional group, amenable to a wide array of synthetic manipulations, including:
-
Epoxidation: Formation of an epoxide that can be opened by various nucleophiles to introduce diverse substituents.
-
Hydroboration-Oxidation: To yield the corresponding 1,4-diol.
-
Ozonolysis: To cleave the double bond and generate a ketone, which can then be further functionalized.
-
Heck and Suzuki Couplings: To form carbon-carbon bonds and build more complex molecular skeletons.
These transformations allow for the elaboration of the this compound core into a variety of scaffolds suitable for targeting different biological systems.
Introduction of a Neopentyl-like Motif for Improved Pharmacokinetics
The 2,2-dimethyl motif is isosteric to a tert-butyl group, which is often incorporated into drug candidates to enhance metabolic stability. The quaternary carbon center can block common sites of metabolism, such as benzylic or allylic positions, thereby increasing the half-life of a compound. The conformational constraint imposed by the gem-dimethyl group can also pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity.[3]
Use in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 114.19 g/mol , this compound falls within the typical range for fragments used in FBDD. Its two distinct functional handles allow for the systematic elaboration of a fragment hit in multiple vectors to improve binding affinity. A hypothetical FBDD workflow is illustrated below.
Figure 1: A conceptual workflow for utilizing this compound in a fragment-based drug discovery campaign.
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and adaptable for the use of this compound in a medicinal chemistry setting.
Protocol 1: Oxidation of this compound to 2,2-Dimethylpent-4-enal
This protocol describes a mild oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further derivatization.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude 2,2-dimethylpent-4-enal can be purified by column chromatography on silica gel.
Causality and Self-Validation: The use of DMP provides a mild and selective oxidation of the primary alcohol to the aldehyde without affecting the terminal alkene. The workup with sodium thiosulfate is crucial to quench the excess DMP. The purity of the resulting aldehyde should be confirmed by 1H NMR and mass spectrometry before proceeding to the next step.
Protocol 2: Epoxidation of the Terminal Alkene
This protocol details the epoxidation of the terminal double bond, creating a reactive electrophilic site for nucleophilic addition.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting epoxide can be purified by flash column chromatography.
Causality and Self-Validation: m-CPBA is a widely used and reliable reagent for the epoxidation of alkenes. The basic wash is necessary to remove the meta-chlorobenzoic acid byproduct. The formation of the epoxide can be confirmed by the disappearance of the alkene signals and the appearance of new signals corresponding to the epoxide protons in the 1H NMR spectrum.
Protocol 3: Reductive Amination of the Derived Aldehyde
This protocol outlines the synthesis of an amine, a common functional group in pharmaceuticals, from the aldehyde obtained in Protocol 1.
Materials:
-
2,2-Dimethylpent-4-enal (from Protocol 1)
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
To a solution of 2,2-dimethylpent-4-enal (1.0 eq) and the chosen amine (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the desired amine by column chromatography.
Causality and Self-Validation: STAB is a mild reducing agent that is particularly effective for reductive aminations. The reaction progress can be monitored by the disappearance of the aldehyde and the formation of the product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Figure 2: Key synthetic transformations of this compound, highlighting its versatility as a starting material.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for medicinal chemistry. Its unique structural features—a sterically encumbered primary alcohol and a terminal alkene—provide a rich platform for the synthesis of diverse and novel chemical entities. The protocols outlined in this guide provide a starting point for researchers to explore the synthetic potential of this molecule. As the demand for novel scaffolds and compounds with improved pharmacokinetic properties continues to grow, the strategic application of such building blocks will be crucial for the successful development of new therapeutics. Further investigation into the biological activity of derivatives of this compound is warranted and could lead to the discovery of new lead compounds for a variety of disease targets.
References
- 1. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicomponent approach for the preparation of homoallylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02581A [pubs.rsc.org]
- 7. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Profile of 2,2-Dimethylpent-4-en-1-ol in the Fragrance and Flavor Industry: A Guide for the Research Professional
Prepared by a Senior Application Scientist
Introduction: An Uncharted Olfactory Territory
To the researchers, scientists, and drug development professionals dedicated to the innovation of sensory experiences, the exploration of novel molecules is a constant pursuit. This guide addresses the current understanding and potential of 2,2-Dimethylpent-4-en-1-ol within the fragrance and flavor sector. It is imperative to state at the outset that, following a comprehensive review of publicly available scientific literature, patents, and industry resources, this compound remains a molecule of largely undocumented sensory significance. While its chemical identity is well-established, its specific applications, odor and flavor profiles, and established protocols for its use in commercial formulations are not presently available in the public domain.
This document, therefore, serves a dual purpose: to consolidate the known chemical and physical properties of this compound and to highlight the conspicuous absence of its application-specific data, thereby identifying a clear area for future research and discovery.
Chemical and Physical Properties: The Foundational Data
This compound, with the CAS number 3420-42-6, is a primary alcohol. Its fundamental properties are summarized below, providing a baseline for any future sensory or formulation research.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 3420-42-6 | [1][2][3] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | [3] |
Current Status in Fragrance and Flavor Applications: A Conspicuous Absence
Extensive searches of fragrance and flavor databases, as well as the broader scientific literature, have yielded no specific information on the olfactory or gustatory characteristics of this compound. This indicates that the compound is likely not a commercially significant or widely used ingredient in these industries at present. The lack of data extends to:
-
Odor and Flavor Profiles: No descriptors of its scent or taste have been published.
-
Application Data: No documented use in perfumes, food products, or beverages has been found.
-
Regulatory Status: While its chemical identity is registered, its status as a fragrance or flavor ingredient with regulatory bodies such as FEMA (Flavor and Extract Manufacturers Association) or IFRA (International Fragrance Association) is not specified in the available resources.
It is important to note that the corresponding aldehyde, 2,2-Dimethylpent-4-enal, is a known chemical entity[4]. However, the sensory properties of an alcohol and its corresponding aldehyde can differ significantly, and no direct inferences about the alcohol's profile can be drawn from the aldehyde.
A Call for Exploratory Research: Protocols for Initial Sensory Evaluation
Given the absence of existing data, the following protocols are proposed as a starting point for any research team intending to investigate the sensory properties of this compound. These are foundational experimental designs aimed at establishing a basic sensory profile.
Protocol 1: Olfactory Evaluation of this compound
Objective: To determine the basic odor profile of this compound.
Materials:
-
This compound (high purity, >95%)
-
Odor-free solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips
-
Olfactory evaluation booth with controlled airflow and temperature
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% by weight).
-
Dip a fresh smelling strip into each dilution for 2-3 seconds, ensuring the strip is not oversaturated.
-
Allow the solvent to evaporate for a predetermined time (e.g., 10-20 seconds).
-
Present the smelling strips to a panel of trained sensory analysts in a double-blind, randomized order.
-
Panelists should record their impressions of the odor, including:
-
Odor Family: (e.g., floral, fruity, woody, green, etc.)
-
Specific Descriptors: (e.g., rose, apple, sandalwood, freshly cut grass, etc.)
-
Intensity: (on a scale from 1 to 10)
-
Hedonic Value: (pleasantness, on a scale from -5 to +5)
-
Tenacity: (how long the odor lasts on the strip, evaluated at intervals).
-
-
Compile and analyze the data to create a comprehensive odor profile.
Protocol 2: Gustatory Evaluation of this compound (with extreme caution)
Objective: To determine the basic taste profile of this compound.
CAUTION: The safety of this compound for human consumption has not been established. This protocol should only be undertaken after a thorough toxicological assessment and with appropriate ethical approvals. Initial evaluations should be performed at extremely low, non-toxic concentrations.
Materials:
-
This compound (food-grade purity, if obtainable)
-
Deionized, flavor-free water
-
Tasteless base solution (e.g., spring water)
Procedure:
-
Following a favorable safety assessment, prepare a highly dilute solution of this compound in the tasteless base (e.g., starting at parts-per-billion levels).
-
Present small, precisely measured samples to a panel of trained taste testers.
-
Panelists should use the "sip and spit" method and rinse their mouths thoroughly between samples.
-
Panelists should record their impressions of the taste, including:
-
Primary Tastes: (sweet, sour, salty, bitter, umami)
-
Flavor Profile: (e.g., fruity, green, chemical, etc.)
-
Mouthfeel: (e.g., warming, cooling, tingling)
-
Aftertaste: (duration and character)
-
-
Data should be collected and analyzed to establish a preliminary taste profile.
Visualization of the Research Workflow
The logical progression for investigating a novel potential fragrance or flavor ingredient is outlined in the following diagram.
Caption: Workflow for the investigation of novel fragrance and flavor ingredients.
Conclusion: An Open Invitation to the Scientific Community
The case of this compound underscores a crucial aspect of scientific and industrial research: the existence of vast, unexplored chemical spaces. While the current body of knowledge does not support its role as a fragrance or flavor ingredient, this absence of evidence is not evidence of absence of potential. For the intrepid researcher, this compound represents a blank canvas, an opportunity to discover novel sensory experiences that could one day enrich the palettes of perfumers and flavorists. The protocols and framework provided herein are intended to serve as a secure foundation for such pioneering efforts. The scientific community is invited to explore this uncharted territory and contribute to the ever-evolving library of sensory molecules.
References
Application Notes and Protocols for 2,2-Dimethylpent-4-en-1-ol in Synthetic Chemistry
Introduction
2,2-Dimethylpent-4-en-1-ol is a versatile bifunctional molecule offering significant potential as a building block in organic synthesis, particularly for applications in drug discovery and materials science. Its structure, featuring a sterically hindered neopentyl-like primary alcohol and a terminal alkene, allows for a variety of selective chemical transformations. The gem-dimethyl group adjacent to the hydroxyl function introduces steric hindrance that can influence the reactivity of the alcohol and confer specific conformational properties to the resulting derivatives. This guide provides detailed experimental protocols for key transformations of this compound, offering researchers and drug development professionals a practical framework for its utilization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.8 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| Flash Point | 56.5 ± 8.6 °C | --INVALID-LINK--[2] |
| CAS Number | 3420-42-6 | --INVALID-LINK--[1] |
Safety and Handling
This compound is a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Experimental Protocols
The unique structure of this compound allows for selective reactions at either the primary alcohol or the terminal alkene. The following protocols are designed to be robust and adaptable for various research applications.
Section 1: Transformations of the Primary Alcohol
The primary alcohol moiety can be readily transformed into a variety of other functional groups, providing access to a diverse range of derivatives.
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[2] Over-oxidation to the carboxylic acid is a common side reaction that can be mitigated by using a mild oxidizing agent and carefully controlling the reaction conditions.[3] This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable reagent for this transformation.
Workflow for Controlled Oxidation:
Figure 1: Workflow for the controlled oxidation of this compound.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC, 1.5 eq) and Celite® (an equal weight to the PCC). The Celite® helps to prevent the formation of a tarry, unmanageable reaction mixture.
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts and Celite®. Wash the silica plug with additional diethyl ether.
-
Isolation and Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Ester formation is a fundamental reaction in organic and medicinal chemistry. The reaction of an alcohol with an acid chloride is a rapid and generally irreversible method for ester synthesis.[4][5] Pyridine is often added as a base to neutralize the HCl byproduct.[4]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq). A white precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by flash column chromatography.
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] The use of a strong base is necessary to deprotonate the primary alcohol.[9]
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M). Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by flash column chromatography.
Section 2: Transformations of the Terminal Alkene
The terminal double bond provides a handle for a variety of addition reactions, enabling further functionalization of the molecule.
Epoxidation of the terminal alkene with meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method to introduce an epoxide ring.[10][11] This versatile functional group can be opened under acidic or basic conditions to yield a variety of products.
Reaction Pathway for Epoxidation:
Figure 2: Epoxidation of this compound using m-CPBA.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add m-CPBA (70-77% purity, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 2-6 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes, then add a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude epoxide can be purified by flash column chromatography.
The syn-dihydroxylation of the alkene can be achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).[12][13][14] This reaction stereospecifically forms a vicinal diol.[15]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water (approx. 0.1 M).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.2 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% solution in t-butanol). The solution will turn dark brown.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stir vigorously for 30 minutes.
-
Purification: Filter the mixture through a pad of Celite® and wash the pad with acetone. Concentrate the filtrate under reduced pressure and purify the resulting triol by flash column chromatography.
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.[16][17][18] This protocol will convert the terminal alkene of this compound into a primary alcohol, resulting in a 1,5-diol.
Step-by-Step Methodology:
-
Hydroboration: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.5 M) and cool to 0 °C. Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 0.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add water, 3 M aqueous sodium hydroxide (NaOH), and 30% aqueous hydrogen peroxide (H₂O₂).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.
-
Work-up: Cool the reaction to room temperature and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude diol can be purified by flash column chromatography.
Conclusion
The protocols outlined in this guide demonstrate the synthetic utility of this compound as a versatile building block. By leveraging the distinct reactivity of its primary alcohol and terminal alkene functionalities, researchers can access a wide array of derivatives for applications in drug discovery, medicinal chemistry, and materials science. The provided step-by-step methodologies, coupled with an understanding of the underlying chemical principles, should serve as a valuable resource for the scientific community.
References
- 1. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Upjohn Dihydroxylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 2,2-Dimethylpent-4-en-1-ol
Introduction: The Synthetic Potential of a Versatile Building Block
2,2-Dimethylpent-4-en-1-ol is a valuable bifunctional molecule in organic synthesis, presenting two key reactive sites: a primary alcohol and a terminal alkene.[1][2][3] This unique combination allows for a diverse array of chemical transformations, making it an important precursor in the synthesis of fine chemicals, pharmaceuticals, and fragrance components.[4][5][6] The neopentyl-like quaternary carbon center provides steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions, offering unique synthetic advantages.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific research needs.
Strategic Derivatization: Targeting the Hydroxyl and Alkene Moieties
The synthetic utility of this compound lies in the selective modification of its alcohol and alkene functional groups. This allows for a modular approach to building molecular complexity. The primary strategies for derivatization can be broadly categorized as follows:
-
Reactions at the Hydroxyl Group: This is often the first consideration, as the hydroxyl group can be readily converted into other functional groups or protected to allow for subsequent reactions at the alkene.
-
Reactions at the Alkene Group: The terminal double bond is susceptible to a variety of addition and oxidation reactions, enabling the introduction of new functionalities.
-
Tandem or Sequential Reactions: A combination of reactions at both sites can be employed to construct more elaborate molecular architectures.
The choice of derivatization strategy will be dictated by the desired final product and the compatibility of the reagents with the other functional group present in the molecule.
Part 1: Derivatization of the Hydroxyl Group
The primary alcohol of this compound is a versatile handle for a variety of transformations, including esterification, etherification, and oxidation.
Esterification: Accessing a Key Class of Compounds
Esterification is a fundamental transformation that converts the alcohol into an ester, a functional group prevalent in natural products, pharmaceuticals, and materials.[7][8] The reaction of an alcohol with a carboxylic acid, or a more reactive derivative like an acyl chloride or anhydride, yields the corresponding ester.[9]
Causality Behind Experimental Choices:
-
Acid Catalysis (Fischer Esterification): For reactions with carboxylic acids, a strong acid catalyst such as sulfuric acid is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[9] This is a reversible process, and the removal of water is often necessary to drive the equilibrium towards the product.
-
Acyl Chlorides and Anhydrides: These reagents are more reactive than carboxylic acids and do not require an acid catalyst. The reactions are often faster and irreversible. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct.[9]
Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-en-1-yl Acetate
This protocol details the esterification of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
To a stirred solution of this compound (1.0 eq) in diethyl ether in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,2-Dimethylpent-4-en-1-yl acetate.
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.1 : 1.2 (Alcohol : Acetic Anhydride : Pyridine) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Visualization of Esterification Workflow
Caption: Workflow for the synthesis of 2,2-dimethylpent-4-en-1-yl acetate.
Protecting Group Strategies: Orthogonal Synthesis
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting under conditions intended to modify the alkene.[10][11] The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[12] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used protecting groups for alcohols due to their stability under a wide range of non-acidic conditions and their facile cleavage with fluoride reagents.[13]
Causality Behind Experimental Choices:
-
Silyl Ether Formation: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of the silyl chloride. A base, such as imidazole or triethylamine, is used to activate the alcohol and to neutralize the generated HCl.[13]
-
Deprotection: The high affinity of fluoride for silicon is exploited for the cleavage of silyl ethers. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose, as the bulky butyl groups enhance its solubility in organic solvents.[13]
Experimental Protocol: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in DMF, add TBDMSCl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by flash column chromatography.
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.1 : 2.5 (Alcohol : TBDMSCl : Imidazole) |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Part 2: Derivatization of the Alkene Group
The terminal alkene of this compound is a gateway to a wide range of functional group transformations, including epoxidation, dihydroxylation, and hydroboration-oxidation.
Epoxidation: Formation of Chiral Building Blocks
Epoxidation of the alkene furnishes a reactive epoxide ring, a versatile intermediate in organic synthesis. For homoallylic alcohols like this compound, directed epoxidation can be achieved, and in the presence of a chiral catalyst, this can be performed enantioselectively. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic and homoallylic alcohols.[14][15][16]
Causality Behind Experimental Choices:
-
The Sharpless Catalyst: The catalyst is formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[15][16] This complex coordinates to the homoallylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), creating a chiral environment that directs the oxygen transfer to one face of the alkene.[14]
-
Enantioselectivity: The use of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed.[14] This predictability is a key feature of the Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation
Materials:
-
This compound
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Aqueous solution of ferrous sulfate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add (+)-Diethyl tartrate (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in DCM.
-
Add TBHP (1.5 eq) dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through celite and wash the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude epoxide by flash column chromatography.
| Parameter | Value |
| Catalyst Loading | 5-10 mol% Ti(OiPr)₄ and 6-12 mol% DET |
| Reaction Time | 2-6 hours |
| Temperature | -20 °C |
| Typical Enantiomeric Excess | >90% ee |
Visualization of Sharpless Epoxidation Mechanism
Caption: Simplified mechanism of the Sharpless asymmetric epoxidation.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[17][18] This is a valuable transformation as it complements the Markovnikov hydration of alkenes.
Causality Behind Experimental Choices:
-
Hydroboration: Borane (BH₃), typically used as a complex with THF (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This occurs in a syn-fashion.[17]
-
Oxidation: The intermediate organoborane is then oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH). The boron is replaced by a hydroxyl group with retention of stereochemistry.[17]
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF (0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting diol by flash column chromatography.
| Parameter | Value |
| Reactant Ratio | 1.0 : 0.4 (Alkene : BH₃) |
| Reaction Time | 3 hours (hydroboration), 1 hour (oxidation) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Conclusion
The derivatization of this compound offers a rich landscape for synthetic exploration. The protocols and principles outlined in these application notes provide a solid foundation for researchers to harness the potential of this versatile building block. By understanding the reactivity of both the hydroxyl and alkene functionalities, and by employing strategic protection and activation steps, a vast array of complex molecules can be accessed. The provided experimental procedures are intended as a starting point, and optimization may be necessary depending on the specific substrate and desired outcome.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 3. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Protective Groups [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. Sharpless Epoxidation [organic-chemistry.org]
- 15. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 17. Predict the major products of the following reactions. Include st... | Study Prep in Pearson+ [pearson.com]
- 18. m.youtube.com [m.youtube.com]
The Strategic Utility of 2,2-Dimethylpent-4-en-1-ol in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-en-1-ol, a seemingly simple C7 alcohol, emerges as a highly versatile and strategic synthon for researchers, scientists, and drug development professionals. Its unique structural features—a neopentyl primary alcohol, a terminal olefin, and a gem-dimethyl group—impart distinct reactivity and conformational pre-dispositions that can be harnessed to overcome significant synthetic challenges. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower its effective utilization in the synthesis of natural products, pharmaceutical intermediates, and novel fragrance compounds.
The presence of the gem-dimethyl group at the C2 position is not merely a steric encumbrance but a powerful stereocontrolling element. This substitution promotes the Thorpe-Ingold effect, which can significantly accelerate intramolecular reactions by restricting conformational freedom and favoring cyclization transition states.[1][2][3] This "gem-dimethyl effect" is a cornerstone of the strategic advantage offered by this building block, enabling the construction of cyclic systems with high efficiency. Furthermore, the terminal alkene and primary alcohol functionalities provide orthogonal handles for a diverse array of chemical transformations, allowing for stepwise and controlled elaboration into more complex structures.
This document will delve into the practical applications of this compound, focusing on key transformations such as its conversion to the corresponding aldehyde, its role in the construction of substituted tetrahydropyrans via Prins-type cyclizations, and its utility in etherification reactions. Each section will provide not only a detailed experimental protocol but also a discussion of the underlying chemical principles and the causal relationship between the substrate's structure and the observed reactivity.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 3420-42-6 | [4][5] |
| Molecular Formula | C₇H₁₄O | [4][5] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Liquid | [5] |
| Boiling Point | 156.6 °C at 760 mmHg | [5] |
| Density | 0.835 g/cm³ | [5] |
| IUPAC Name | This compound | [4] |
Core Applications and Synthetic Protocols
Oxidation to 2,2-Dimethylpent-4-enal: A Gateway to Further Functionalization
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 2,2-dimethylpent-4-enal. This transformation is a critical first step in many synthetic sequences, as the aldehyde functionality opens up a vast landscape of subsequent reactions, including aldol additions, Wittig olefinations, and reductive aminations. The presence of the gem-dimethyl group can influence the choice of oxidant and reaction conditions to prevent undesired side reactions.
Protocol: Swern Oxidation of this compound
This protocol describes a reliable method for the oxidation of this compound to 2,2-dimethylpent-4-enal using Swern oxidation conditions, which are known for their mildness and high yields.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Oxalyl Chloride Addition: Charge the flask with anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature below -70 °C during the addition. Stir the resulting solution for 15 minutes.
-
Alcohol Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Again, carefully control the temperature to remain below -70 °C. Stir the reaction for 30 minutes at this temperature.
-
Triethylamine Quench: Add triethylamine (Et₃N) (5.0 equivalents) to the reaction mixture. The solution may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 2,2-dimethylpent-4-enal can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Mechanistic Insight: The Swern oxidation proceeds through the formation of a dimethylchlorosulfonium cation from the reaction of oxalyl chloride and DMSO. This species activates the primary alcohol, which is then deprotonated by the hindered base, triethylamine, to yield the desired aldehyde. The low reaction temperatures are crucial to prevent the decomposition of the reactive intermediates.
Diagram: Experimental Workflow for Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Prins Cyclization: Constructing Tetrahydropyran Scaffolds
The reaction of the terminal alkene in this compound (or its derivatives) with an aldehyde under acidic conditions initiates a Prins cyclization, a powerful method for the synthesis of substituted tetrahydropyran rings.[6][7] The gem-dimethyl group plays a crucial role in pre-organizing the molecule for cyclization, often leading to high diastereoselectivity. This strategy is particularly valuable in the synthesis of natural products containing the tetrahydropyran motif.
Protocol: Lewis Acid-Catalyzed Prins Cyclization with Benzaldehyde
This protocol details the synthesis of a 2-phenyl-4,4-dimethyltetrahydropyran derivative from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add anhydrous DCM.
-
Addition of Reactants: Add this compound (1.0 equivalent) and freshly distilled benzaldehyde (1.2 equivalents) to the DCM.
-
Initiation of Cyclization: Cool the solution to 0 °C and add the Lewis acid catalyst, such as scandium(III) triflate (0.1 equivalents), in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.
Causality and Mechanistic Insight: The Lewis acid activates the aldehyde, making it more electrophilic. The terminal alkene of this compound then attacks the activated aldehyde, forming an oxocarbenium ion intermediate. The intramolecular trapping of this cation by the hydroxyl group leads to the formation of the tetrahydropyran ring. The Thorpe-Ingold effect, induced by the gem-dimethyl group, facilitates this cyclization by favoring a folded conformation that brings the reacting moieties into proximity, thus accelerating the rate of the intramolecular reaction.[1][2]
Diagram: Mechanism of the Prins Cyclization
Caption: Simplified mechanism of the Lewis acid-catalyzed Prins cyclization.
Williamson Ether Synthesis: Access to Functionalized Ethers
The primary alcohol of this compound can be readily converted into an ether via the Williamson ether synthesis.[8][9][10][11][12] This reaction allows for the introduction of a wide variety of alkyl or aryl groups, further expanding the synthetic utility of this building block. The neopentyl nature of the alcohol can influence the reaction conditions required for efficient conversion.
Protocol: Synthesis of 2,2-Dimethyl-1-(prop-2-yn-1-yloxy)pent-4-ene
This protocol describes the synthesis of a propargyl ether from this compound, a useful intermediate for further transformations such as click chemistry or Sonogashira couplings.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by flash chromatography on silica gel.
Causality and Mechanistic Insight: The Williamson ether synthesis is a classic Sₙ2 reaction. Sodium hydride, a strong base, deprotonates the primary alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from propargyl bromide in a bimolecular nucleophilic substitution reaction. The use of a polar aprotic solvent like THF is beneficial for Sₙ2 reactions.
Application in Natural Product Synthesis: The Case of Lavandulol
The structural motifs accessible from this compound are found in numerous natural products. A notable example is its conceptual relationship to the synthesis of lavandulol, an irregular monoterpene alcohol found in lavender oil and a valuable fragrance component.[13][14][15] While not a direct precursor in all synthetic routes, the 2,2-dimethyl-4-pentenyl framework is a key structural feature. Synthetic strategies towards lavandulol often involve the coupling of fragments that ultimately assemble this characteristic carbon skeleton, highlighting the importance of building blocks with this substitution pattern.[16] The biosynthesis of lavandulol has also been explored in engineered E. coli, further emphasizing its significance.[17]
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a powerful and versatile building block that offers significant advantages in the synthesis of complex molecules. Its unique combination of a neopentyl primary alcohol, a terminal alkene, and a gem-dimethyl group provides a platform for a wide range of chemical transformations and allows for the strategic construction of challenging molecular architectures. The Thorpe-Ingold effect, facilitated by the gem-dimethyl substitution, is a key feature that can be exploited to promote efficient cyclization reactions. The detailed protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and effectively incorporate this strategic synthon into their synthetic endeavors.
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Application Note: Quantitative Analysis of 2,2-Dimethylpent-4-en-1-ol by Gas Chromatography (GC-FID)
Introduction
2,2-Dimethylpent-4-en-1-ol (CAS: 3420-42-6) is an unsaturated aliphatic alcohol with applications in the synthesis of fine chemicals, fragrances, and specialty polymers. Its unique structure, featuring a neopentyl backbone and a terminal double bond, makes it a valuable building block. Accurate and precise quantification of this analyte is critical for quality control in manufacturing processes, purity assessment of final products, and in research and development for reaction monitoring.
With a molecular weight of 114.19 g/mol and a boiling point of approximately 156.6°C, this compound is well-suited for analysis by gas chromatography (GC).[1][2] However, as a primary alcohol, its polar hydroxyl group can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with the stationary phase and intermolecular hydrogen bonding.[3]
This application note presents two robust protocols for the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). The FID is an ideal choice for this analysis due to its high sensitivity, wide linear range, and robust response to hydrocarbon-containing compounds. We will describe:
-
Method A: Direct Liquid Injection. A straightforward approach suitable for rapid screening and analysis of high-concentration samples.
-
Method B: Analysis via Silylation Derivatization. A more advanced technique that chemically modifies the analyte to improve its volatility and chromatographic performance, recommended for trace-level quantification and high-accuracy requirements.
Analytical Principle: Overcoming the Challenges of Alcohol Analysis
The primary challenge in the GC analysis of alcohols is the management of the polar hydroxyl (-OH) group. This group can form hydrogen bonds, leading to poor peak symmetry and reduced volatility, which can compromise analytical accuracy.[3] There are two primary strategies to mitigate these effects:
-
Stationary Phase Selection: Utilizing a GC column with a more polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" type column, can improve peak shape by providing more compatible interaction sites for the alcohol.
-
Chemical Derivatization: This strategy involves a chemical reaction to convert the polar functional group into a less polar, more volatile moiety.[4] For alcohols, silylation is a common and highly effective technique. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5]
The resulting TMS ether is significantly more volatile and less polar, leading to sharper, more symmetrical peaks and improved sensitivity, particularly on common non-polar stationary phases like those based on polydimethylsiloxane (e.g., -5ms type phases).[4]
Experimental Workflows
The following diagrams illustrate the generalized workflows for both direct and derivatization-based analysis.
Caption: Workflow for direct quantification of this compound.
Caption: Workflow for quantification via silylation derivatization.
Protocol: Method A - Direct Analysis
This method is optimized for simplicity and speed. It is most effective when using a GC column designed to handle polar analytes.
4.1. Reagents and Materials
-
Analyte Standard: this compound (≥95% purity)
-
Solvent: Isopropanol or Methanol (GC Grade)
-
Internal Standard (IS): n-Dodecane or Tetradecane (optional)
-
Consumables: 2 mL GC vials with caps, volumetric flasks, micropipettes
4.2. Instrumentation
-
Gas Chromatograph: Equipped with a Split/Splitless Injector and Flame Ionization Detector (FID).
-
GC Column: A mid-to-high polarity column, such as a Stabilwax®-DA or TraceGOLD TG-624SilMS (60 m x 0.32 mm ID x 1.8 µm), is recommended to ensure good peak shape.[6][7]
-
Data System: Chromatography Data Station (CDS) for instrument control and data processing.
4.3. Procedure
-
Standard Preparation:
-
Prepare a 1000 µg/mL primary stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a set of calibration standards ranging from 5 µg/mL to 500 µg/mL.
-
If using an internal standard, add it to each standard to a final concentration of 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing the analyte into a volumetric flask.
-
Dilute with the solvent to bring the expected concentration within the calibration range.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
-
GC-FID Analysis:
-
Inject 1 µL of each standard and sample into the GC system.
-
Use the parameters outlined in Table 1 for analysis.
-
Table 1: GC-FID Parameters for Direct Analysis
| Parameter | Value | Rationale |
| Injector | ||
| Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Column | ||
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | Allows for proper focusing of volatiles at the head of the column. |
| Ramp Rate | 15 °C/min to 220 °C | Separates the analyte from the solvent front and other impurities. |
| Final Hold | Hold at 220 °C for 5 min | Ensures all components elute from the column. |
| Detector (FID) | ||
| Temperature | 280 °C | Prevents condensation of eluting compounds.[8] |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidizer for the flame. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
Protocol: Method B - Analysis via Silylation Derivatization
This method offers superior peak shape, sensitivity, and accuracy by converting the analyte to its TMS ether derivative.
5.1. Reagents and Materials
-
Analyte Standard: this compound (≥95% purity)
-
Solvent: Dichloromethane or Hexane (Aprotic, GC Grade)
-
Internal Standard (IS): n-Dodecane or Tetradecane
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Consumables: 2 mL GC vials with caps, heating block or oven.
5.2. Instrumentation
-
Gas Chromatograph: Same as Method A.
-
GC Column: A low-polarity column, such as an EL-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm), is ideal for analyzing the non-polar TMS derivative.[4][8]
5.3. Procedure
-
Standard and Sample Preparation:
-
Prepare calibration standards and samples in an aprotic solvent (e.g., Dichloromethane) as described in section 4.3, ensuring all glassware is dry to prevent hydrolysis of the reagent.
-
Add the internal standard to each vial.
-
-
Derivatization Reaction:
-
To each 1 mL of standard or sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-FID Analysis:
-
Inject 1 µL of the derivatized solution into the GC system.
-
Use the parameters outlined in Table 2 for analysis. The oven program is adjusted for the higher volatility of the TMS ether.
-
Table 2: GC-FID Parameters for Derivatized Analysis
| Parameter | Value | Rationale |
| Injector | ||
| Temperature | 260 °C | Accommodates the TMS derivative and reagent byproducts. |
| Injection Mode | Split (50:1) | Appropriate for typical concentration ranges. |
| Column | ||
| Carrier Gas | Helium or Hydrogen | Standard mobile phase. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp | 50 °C, hold for 2 min | Lower starting temperature for the more volatile derivative. |
| Ramp Rate | 20 °C/min to 240 °C | Faster ramp is possible due to improved volatility and peak shape. |
| Final Hold | Hold at 240 °C for 3 min | Ensures column is clean before the next injection. |
| Detector (FID) | ||
| Temperature | 280 °C | Standard FID operating temperature. |
| Gas Flows | H₂: 30, Air: 300, N₂: 25 mL/min | Standard FID gas flows. |
Method Validation and Data Analysis
A validated analytical method ensures reliable and accurate results. The following parameters should be assessed for the chosen protocol according to established guidelines.[9][10]
6.1. System Suitability Before analysis, inject a mid-level calibration standard five times. The system is deemed ready if:
-
The Relative Standard Deviation (RSD) of the peak area is ≤ 2%.
-
The peak tailing factor (asymmetry) is between 0.9 and 1.5.
6.2. Linearity Inject the calibration standards in triplicate. Plot the average peak area (or area ratio if using an IS) against the concentration. The method is linear if the coefficient of determination (r²) is ≥ 0.995.
6.3. Limit of Detection (LOD) and Quantification (LOQ) LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. Typically, the LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[10]
6.4. Accuracy and Precision
-
Accuracy: Analyze a sample of known concentration (or a spiked matrix) and calculate the percent recovery. Acceptance criteria are typically 90-110%.
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing a QC sample multiple times. The RSD should be ≤ 5%.
Table 3: Expected Method Performance Characteristics
| Parameter | Method A (Direct) | Method B (Derivatization) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| LOD | ~1.0 µg/mL | ~0.3 µg/mL |
| LOQ | ~5.0 µg/mL | ~1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 5% | < 3% |
| Peak Shape | Acceptable (Tailing < 2.0) | Excellent (Tailing < 1.3) |
Note: These are typical values and should be experimentally verified.
Conclusion
This document provides two comprehensive and robust GC-FID methods for the quantification of this compound.
-
Method A (Direct Analysis) is a rapid and straightforward protocol suitable for routine analysis where high sensitivity is not the primary concern.
-
Method B (Derivatization) offers superior chromatographic performance, resulting in higher sensitivity, accuracy, and precision. It is the recommended approach for trace-level analysis and when the highest data quality is required.
The choice of method depends on the specific application, sample matrix, and required level of performance. Both methods, when properly validated, provide a reliable framework for researchers, scientists, and drug development professionals to accurately quantify this important chemical compound.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ellutia.com [ellutia.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of 2,2-Dimethylpent-4-en-1-ol via Grignard Reaction
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 2,2-dimethylpent-4-en-1-ol, a valuable alcohol intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals. The selected synthetic strategy employs the nucleophilic addition of an allylmagnesium bromide Grignard reagent to pivalaldehyde (2,2-dimethylpropanal). This method is robust, high-yielding, and serves as an excellent case study for the application of organometallic reagents in modern organic synthesis. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations for handling reactive intermediates, and specifies methods for purification and characterization of the final product.
Introduction and Scientific Rationale
This compound is a primary alcohol featuring a sterically hindered quaternary carbon center adjacent to the hydroxyl group.[1][2][3] This structural motif makes it a useful building block for creating complex molecular architectures. The synthesis of such tertiary-carbinol precursors often presents challenges due to the steric hindrance around the reaction center.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers an efficient and direct route to this target.[4][5] The chosen strategy involves the reaction between allylmagnesium bromide and pivalaldehyde.
Causality of Experimental Choice: The carbon atom in the carbon-magnesium bond of a Grignard reagent is highly nucleophilic due to the significant difference in electronegativity between carbon (2.55) and magnesium (1.31). This potent nucleophilicity allows it to readily attack the electrophilic carbonyl carbon of an aldehyde. Pivalaldehyde is an ideal substrate as its bulky tert-butyl group directs the nucleophilic attack specifically to the carbonyl, and it lacks acidic alpha-hydrogens, which could otherwise be deprotonated by the basic Grignard reagent, leading to side products. The allyl group is introduced as it provides a terminal alkene functionality for further synthetic transformations.
Overall Reaction:
Allylmagnesium Bromide + Pivalaldehyde → this compound
Reaction Mechanism
The reaction proceeds via a classic nucleophilic addition mechanism. The nucleophilic carbon of the allyl Grignard reagent attacks the electrophilic carbonyl carbon of pivalaldehyde. This forms a transient, tetravalent magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol product, this compound.
Caption: Mechanism of Grignard addition to Pivalaldehyde.
Materials, Reagents, and Safety
Accurate reagent data and strict adherence to safety protocols are paramount for a successful and safe experiment. All operations involving Grignard reagents must be conducted under an inert atmosphere (Nitrogen or Argon) as they react violently with water and oxygen.
Table 1: Reagent Properties and Safety Information
| Reagent | Formula | MW ( g/mol ) | Density | Boiling Point (°C) | CAS No. | Safety Precautions |
| Pivalaldehyde | C₅H₁₀O | 86.13 | 0.793 g/mL | 74 °C | 630-19-3 | Flammable liquid, air sensitive, irritant.[6][7][8][9][10][11] Handle in a fume hood. |
| Allylmagnesium Bromide | C₃H₅BrMg | 145.28 | ~1.0 g/mL (1M in Et₂O) | N/A (Solution) | 1730-25-2 | Water-reactive, flammable.[12] May be pyrophoric. Causes severe skin and eye burns. Handle under inert gas.[13] |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 g/mL | 34.6 °C | 60-29-7 | Extremely flammable. Peroxide former. Store under inert gas. |
| Ammonium Chloride (sat. aq.) | NH₄Cl | 53.49 | ~1.07 g/mL | N/A | 12125-02-9 | Mild irritant. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 2.66 g/cm³ | N/A | 7487-88-9 | Hygroscopic. |
Required Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser and addition funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification (beakers, flasks, chromatography column)
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Part A: Reaction Setup and Inert Atmosphere
-
Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. A pressure-equalizing addition funnel can be used in place of the septum for the aldehyde addition.
-
Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Scientist's Note: The exclusion of atmospheric moisture is the most critical factor for the success of a Grignard reaction. Any water present will protonate and destroy the Grignard reagent, significantly reducing the yield.
-
Part B: Grignard Addition
-
To the reaction flask, add 11.0 mL of allylmagnesium bromide (1.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) via syringe under the inert atmosphere.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry vial, prepare a solution of pivalaldehyde (0.86 g, 1.08 mL, 10.0 mmol, 1.0 equivalent) in 10 mL of anhydrous diethyl ether.
-
Draw the pivalaldehyde solution into a syringe and add it dropwise to the stirred Grignard solution over 20-30 minutes.
-
Scientist's Note: The addition must be slow and controlled. The reaction is exothermic, and maintaining a low temperature prevents side reactions, such as Wurtz coupling of the Grignard reagent, and minimizes ether evaporation.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a cloudy, greyish-white suspension.
Part C: Aqueous Workup and Extraction
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. A gas evolution (ethane from unreacted Grignard) may be observed, and a white precipitate (magnesium salts) will form.
-
Scientist's Note: Saturated NH₄Cl is a weakly acidic quenching agent that effectively protonates the alkoxide intermediate while being gentle enough to avoid potential acid-catalyzed side reactions with the product's alkene group. It also helps to keep the magnesium salts soluble.
-
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Part D: Purification
The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and increasing to 20%) is typically effective.
-
Procedure: Load the crude oil onto a silica gel column. Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless liquid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound (MW: 114.19 g/mol ) should be confirmed using spectroscopic methods.
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | ddt | 1H | -CH=CH₂ |
| ~5.10 | m | 2H | -CH=CH₂ |
| ~3.35 | s | 2H | -CH₂OH |
| ~2.10 | d | 2H | -CH₂-CH=CH₂ |
| ~1.60 | s (br) | 1H | -OH |
| ~0.90 | s | 6H | -C(CH₃)₂ |
Note: Chemical shifts are approximate and may vary slightly.
Infrared (IR) Spectroscopy:
-
~3350 cm⁻¹ (broad): O-H stretch (alcohol)
-
~3075 cm⁻¹: =C-H stretch (alkene)
-
~1640 cm⁻¹: C=C stretch (alkene)
-
~2960 cm⁻¹: C-H stretch (alkane)
Troubleshooting
-
Low Yield: The most common cause is the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. Check the quality/titer of the Grignard reagent before use.
-
Formation of 1,5-Hexadiene: This byproduct arises from the Wurtz coupling of two molecules of allylmagnesium bromide. This is minimized by keeping the reaction temperature low during the addition of the aldehyde.
-
Unreacted Starting Material: If pivalaldehyde remains, the reaction may not have gone to completion. Ensure sufficient reaction time and that the stoichiometry of the Grignard reagent is accurate.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By carefully following the outlined procedures, particularly with respect to maintaining anhydrous conditions, researchers can achieve a high yield of the desired product. The described Grignard reaction is a powerful tool for constructing sterically hindered alcohols and serves as a fundamental technique for professionals in chemical synthesis and drug development.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. chembk.com [chembk.com]
- 8. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]
- 9. Pivaldehyde | 630-19-3 [chemicalbook.com]
- 10. 2,2-dimethylpropanal [stenutz.eu]
- 11. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Researcher's Guide to 2,2-Dimethylpent-4-en-1-ol
Introduction: 2,2-Dimethylpent-4-en-1-ol is a versatile bifunctional organic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a primary alcohol, a terminal alkene, and a sterically demanding gem-dimethyl group at the C2 position. This unique combination of features makes it a valuable synthon for introducing specific structural motifs and functionalities into complex molecules. The neopentyl-like core provides steric hindrance that can influence reaction pathways and impart unique conformational properties to the resulting products, a desirable trait in the rational design of novel therapeutics and materials.[1] This guide provides a comprehensive overview of the procurement, safe handling, and strategic application of this compound for research and development purposes.
Section 1: Core Characteristics and Safety Profile
A thorough understanding of the physicochemical properties and hazards associated with a reagent is the foundation of safe and effective experimentation. All personnel should review the Safety Data Sheet (SDS) before handling this compound.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 3420-42-6 | [2] |
| Molecular Formula | C₇H₁₄O | [2][3][4] |
| Molecular Weight | 114.19 g/mol | [2][4] |
| Appearance | Liquid | [3] |
| Boiling Point | ~156.6 °C at 760 mmHg | [3][4] |
| Density | ~0.835 g/cm³ | [3][4] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(CC=C)CO | [2] |
GHS Hazard Profile and Safe Handling Workflow
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid that causes skin, eye, and respiratory irritation.[2] Adherence to a strict safety workflow is mandatory.
Caption: GHS hazard communication and safe handling workflow.
Section 2: Procurement and Quality Control
Purchasing research-grade this compound requires careful consideration of supplier reputation, stated purity, and available analytical data.
Selecting a Reputable Supplier
For research purposes, it is imperative to source chemicals from established suppliers who provide comprehensive analytical documentation.[5] While some vendors may offer the product as part of a "rare chemicals" collection, they may not provide analytical data, placing the onus of identity and purity confirmation on the buyer.[6]
Key Supplier Selection Criteria:
-
Certificate of Analysis (CoA): A CoA should be available, detailing the purity (e.g., by GC), and identity confirmed by spectroscopic methods (e.g., ¹H NMR, IR).
-
Purity Grades: Suppliers may offer different grades (e.g., technical, >95%, >98%). The choice depends on the sensitivity of the intended application. For synthetic chemistry leading to drug discovery, a purity of ≥97% is recommended.
-
Packaging and Availability: The compound should be supplied in appropriate containers (e.g., glass bottles) and in quantities suitable for the research scale.
| Supplier Type | Typical Purity | Analytical Data Provided | Best For |
| Major Chemical Suppliers | >95% to 99% | CoA with GC/NMR data is common. | Reproducible synthetic protocols. |
| Specialty/Niche Suppliers | Varies, often >95% | CoA is usually available upon request. | Access to less common building blocks. |
| "Rare Chemical" Collections | As-is, purity not guaranteed | Often explicitly not provided.[6] | Exploratory synthesis where the user can perform rigorous purification and characterization. |
Incoming Quality Control (QC)
Upon receipt, it is best practice to perform in-house QC to validate the identity and purity of the material, especially if it will be used in sensitive or multi-step syntheses.
-
¹H NMR Spectroscopy: Confirm the presence of key structural features: the terminal vinyl protons, the allylic methylene protons, the alcohol proton, the CH₂OH protons, and the gem-dimethyl singlet.
-
Gas Chromatography (GC): Assess the purity of the material by integrating the peak corresponding to the product.
Section 3: Application Notes and Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its two functional groups: the primary alcohol and the terminal alkene. This allows for selective transformations, making it a valuable precursor in multi-step synthesis.
Protocol 1: Oxidation to 2,2-Dimethylpent-4-enal
The selective oxidation of the primary alcohol to the corresponding aldehyde, 2,2-Dimethylpent-4-enal (CAS 5497-67-6), is a fundamental transformation.[7] This aldehyde is a precursor for various subsequent reactions such as Wittig olefination, aldol condensation, or reductive amination. Using Dess-Martin Periodinane (DMP) is a reliable method that proceeds under mild, neutral conditions, avoiding over-oxidation to the carboxylic acid and preserving the terminal alkene.
Principle: Dess-Martin Periodinane is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes. The reaction is typically fast and clean, with the DMP byproducts being easily removed by aqueous workup.
Materials and Reagents:
| Reagent/Material | Grade | Quantity | Purpose |
|---|---|---|---|
| This compound | ≥97% | 1.0 eq | Starting Material |
| Dess-Martin Periodinane (DMP) | Reagent | 1.2 eq | Oxidizing Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Quenching/Workup | Neutralize acidic byproducts |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous | Workup | Reduce excess DMP |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | Remove residual water |
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 1.14 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Dess-Martin Periodinane (5.09 g, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction back to 0 °C and quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 20 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to yield 2,2-Dimethylpent-4-enal as a colorless liquid.[7]
Product Characterization: The identity of the product, 2,2-Dimethylpent-4-enal, can be confirmed by spectroscopic analysis.[8]
Caption: Experimental workflow for the oxidation protocol.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The primary alcohol can be readily converted into an ether, for instance, by reacting its corresponding alkoxide with an alkyl halide. This protocol describes the synthesis of 1-(benzyloxy)-2,2-dimethylpent-4-ene, introducing a common protecting group or a functional handle for further elaboration.
Principle: This is a classic Sₙ2 reaction. A strong base, sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic sodium alkoxide. This alkoxide then displaces the bromide from benzyl bromide to form the ether linkage.
Materials and Reagents:
| Reagent/Material | Grade | Quantity | Purpose |
|---|---|---|---|
| This compound | ≥97% | 1.0 eq | Starting Material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 1.2 eq | Base (Deprotonation) |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Reaction Solvent |
| Benzyl Bromide | Reagent | 1.1 eq | Alkylating Agent |
| Ammonium Chloride (NH₄Cl) | Saturated Aqueous | Quenching | Quench excess NaH |
| Diethyl Ether | Reagent | Extraction | Extraction Solvent |
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add sodium hydride (e.g., 0.48 g of 60% dispersion, 12.0 mmol, 1.2 eq).
-
Washing NaH: Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Solvent Addition: Add anhydrous THF (30 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Dissolve this compound (1.14 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 20 minutes. Causality Note: Slow addition is required to safely manage the evolution of hydrogen gas.
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.88 g, 11.0 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography to yield the target ether.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 2,2-DIMETHYL-4-PENTEN-1-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2-Dimethyl-4-pentenal, 97%, stabilized 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethylpent-4-en-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. My objective is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Compound Profile: this compound
Before purification, a clear understanding of the target molecule's physical properties is essential for selecting the appropriate technique and predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| Boiling Point | 156.6 °C at 760 mmHg | [2][3] |
| Density | ~0.835 g/cm³ | [2] |
| Appearance | Liquid | [2] |
| CAS Number | 3420-42-6 | [1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing both solutions and the scientific rationale behind them.
Q1: My fractional distillation is resulting in a low yield and/or poor separation from a closely boiling impurity. What's going wrong?
A1: This is a common issue that typically points to insufficient separation efficiency in your distillation setup. The goal of fractional distillation is to maximize the number of theoretical plates, which are hypothetical stages where liquid-vapor equilibrium is achieved.[4]
-
Causality & Solution:
-
Inefficient Column: A standard, unpacked Vigreux column may not provide enough surface area for separating components with boiling points that differ by less than 25 °C.[4]
-
Action: Pack the column with inert material like Raschig rings or metal sponge (e.g., steel sponge) to dramatically increase the surface area. This forces multiple condensation-vaporization cycles, effectively increasing the number of theoretical plates and enhancing separation.[5]
-
-
Excessive Distillation Rate: Heating the distillation flask too aggressively will cause vapor to ascend the column too quickly, preventing proper equilibrium from being established at each stage.
-
Action: Reduce the heating rate. A good rule of thumb is to aim for a distillation rate of 1-2 drops per second into the receiving flask.[6] This slow, controlled heating maintains the necessary temperature gradient along the column.
-
-
Poor Insulation: Heat loss from the column to the surrounding environment disrupts the temperature gradient, which is critical for fractional separation.
-
Action: Insulate the distillation column with glass wool or aluminum foil. This minimizes heat loss and helps maintain the ideal temperature gradient from the hot pot to the cooler condenser.[4]
-
-
Q2: After purification by column chromatography, my "pure" fractions show a significant amount of unreacted starting material (e.g., 2,2-dimethyl-4-pentenal) when analyzed by GC.
A2: This indicates a failure in the chromatographic separation, likely due to an improperly selected mobile phase (eluent) or poor technique. The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase.[7][8]
-
Causality & Solution:
-
Incorrect Eluent Polarity: Your product, an alcohol, is significantly more polar than its corresponding aldehyde precursor due to hydrogen bonding capabilities. If your eluent is too polar, it will move both the aldehyde and the alcohol rapidly through the column with little separation. If it's not polar enough, neither will move.
-
Action: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first.[7] Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give your desired alcohol an Rf value of approximately 0.3-0.4, while clearly separating it from the aldehyde spot.
-
-
Column Overloading: Adding too much crude material saturates the stationary phase, exceeding its capacity to effectively separate components.
-
Action: Use a proper ratio of adsorbent to sample. A general guideline is a 20:1 to 50:1 weight ratio of silica gel to your crude product for difficult separations.[8]
-
-
Poor Column Packing: Channels or cracks in the silica gel bed create shortcuts for the solvent and sample, leading to a complete loss of separation.
-
Action: Pack the column carefully as a slurry to ensure a homogenous, bubble-free bed. Add a layer of sand on top to prevent the adsorbent surface from being disturbed when adding the eluent.[8]
-
-
Q3: My NMR spectrum is clean, but GC-MS analysis reveals an impurity with the same mass as a byproduct from my Grignard synthesis. Why didn't I see it in the NMR?
A3: This situation often arises when an impurity has a chemical structure that results in NMR signals overlapping with your product's signals, or if it's a symmetrical molecule with a simple spectrum. For instance, if you synthesized the alcohol via a Grignard reaction, a common side reaction is Wurtz-type homocoupling of the Grignard reagent, which produces a non-polar hydrocarbon byproduct.[9]
-
Causality & Solution:
-
Signal Overlap: The alkyl signals of a hydrocarbon byproduct can be masked by the alkyl signals of your this compound.
-
Low Concentration: If the impurity is present at a low level (e.g., <5%), its signals may be lost in the baseline noise of the ¹H NMR spectrum.
-
Action Plan:
-
Trust the GC-MS: Gas chromatography is an excellent technique for separating volatile compounds, and mass spectrometry provides definitive molecular weight information.[10] It is often more sensitive than NMR for detecting low-level impurities.
-
Re-purify: If the impurity level is unacceptable, re-purification is necessary. Since a hydrocarbon byproduct is non-polar, it can be easily separated from your polar alcohol product using column chromatography with a low-polarity eluent system. The non-polar byproduct will elute first.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification method for crude this compound on a multi-gram scale?
A1: For scales of 5 grams or more, fractional distillation under reduced pressure (vacuum distillation) is the most efficient and economical choice. The compound's boiling point of 156.6 °C is high enough that distilling at atmospheric pressure risks thermal decomposition.[3] Reducing the pressure lowers the boiling point, allowing for a safer and cleaner separation from non-volatile or much higher-boiling impurities. This method is particularly effective for removing common synthesis byproducts like Grignard-related salts or high-molecular-weight coupling products.[12]
Q2: When is column chromatography the better choice over distillation?
A2: Column chromatography is preferred in the following scenarios:
-
High-Purity Requirements: When you need to achieve >99.5% purity, especially for pharmaceutical or analytical standard applications.
-
Small-Scale Purification: For quantities less than 2-3 grams, where material loss in a large distillation apparatus would be significant.
-
Separation of Isomers or Close-Boiling Impurities: If your crude product contains impurities with boiling points very close to that of this compound, distillation will be ineffective. Chromatography, which separates based on polarity differences, is the superior method here.[7][11]
Q3: What analytical methods should I use to confirm the final purity and identity?
A3: A multi-technique approach is essential for authoritative characterization:
-
Gas Chromatography (GC): The gold standard for assessing the purity of volatile compounds.[13] It provides a quantitative measure of purity as a percentage area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound. The integration of the ¹H NMR signals can also give a good estimation of purity if a known standard is used.[14]
-
Infrared (IR) Spectroscopy: Provides functional group confirmation. For your product, you should observe a strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch) and the absence of a strong absorption around 1715 cm⁻¹ (C=O stretch), which would indicate a residual aldehyde or ketone starting material.[14]
Experimental Workflows & Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to maximize the separation of this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a 10-20 cm column packed with Raschig rings or steel sponge. Ensure all glass joints are properly sealed.
-
Insulation: Wrap the distillation column securely with glass wool or two layers of aluminum foil to prevent heat loss.[4]
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture boils, you will see a condensation ring slowly rise up the column. Allow this ring to ascend slowly over 15-20 minutes to establish the temperature gradient.
-
Collect Fractions: Collect the distillate in separate, pre-weighed fractions. Record the temperature at the still head for every 1-2 mL of distillate collected.
-
Identify the Product: The temperature should hold steady during the distillation of a pure compound.[15] Fractions collected during a stable temperature plateau corresponding to the boiling point of this compound (adjust for pressure) will contain the purified product.
-
Analysis: Analyze the collected fractions by GC or TLC to confirm their purity before combining the pure fractions.
Caption: Workflow for Fractional Distillation.
Decision-Making Flowchart for Purification Method Selection
This chart guides the selection of the most appropriate purification technique based on experimental parameters.
Caption: Choosing the right purification method.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. sciencing.com [sciencing.com]
- 6. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iltusa.com [iltusa.com]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? | NIST [nist.gov]
- 14. alfachemic.com [alfachemic.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 2,2-Dimethylpent-4-en-1-ol
Welcome to the technical support center for the synthesis of 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights to help you navigate the common challenges associated with this synthesis, thereby improving your yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis. Its preparation can be approached through several synthetic routes, with the most common and practical methods being the reduction of 2,2-dimethyl-4-pentenal and the Grignard reaction of an allyl magnesium halide with a suitable carbonyl compound. The choice of method often depends on the availability of starting materials, desired scale, and the specific equipment at hand. This guide will delve into the intricacies of both approaches, offering solutions to common experimental hurdles.
Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis via Reduction of 2,2-Dimethyl-4-pentenal
Q1: I am getting a low yield in the reduction of 2,2-dimethyl-4-pentenal to this compound. What are the likely causes?
A1: Low yields in this reduction can stem from several factors. The most common culprits are:
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to the reduction of the alkene, resulting in the formation of 2,2-dimethylpentan-1-ol as a byproduct.
-
Incomplete Reaction: Insufficient reducing agent or suboptimal reaction conditions (temperature, time) can lead to unreacted starting material.
-
Side Reactions: The aldehyde starting material can be prone to side reactions such as aldol condensation, especially under basic or acidic conditions.
-
Work-up Issues: Inefficient extraction or losses during purification can significantly impact the final yield.
Q2: Which reducing agent is best for the selective reduction of the aldehyde without affecting the double bond?
A2: For the chemoselective reduction of an α,β-unsaturated aldehyde to an allylic alcohol, milder reducing agents are preferred. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation.[1][2] To enhance selectivity, the reaction is often carried out at low temperatures (e.g., 0 °C) in a protic solvent like methanol or ethanol. The Luche reaction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of enones and enals, minimizing the competing 1,4-conjugate addition.[2]
Q3: My reaction is complete, but I am having trouble purifying the product. What are the best practices for purifying this compound?
A3: The purification of allylic alcohols like this compound can be challenging due to the potential for azeotrope formation with water.[3][4] Here is a recommended purification strategy:
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (for NaBH₄ reductions).
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: Purify the crude product by fractional distillation under reduced pressure. Due to the potential for azeotrope formation, ensuring the crude product is thoroughly dried before distillation is critical.[5]
Part 2: Synthesis via Grignard Reaction
Q1: I am attempting to synthesize this compound using an allyl Grignard reagent, but the reaction is not initiating. What should I do?
A1: Difficulty in initiating a Grignard reaction is a classic issue. Here are the key factors to check:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[6] Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and that all solvents are rigorously dried.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by:
-
Gently crushing the turnings in a mortar and pestle (under an inert atmosphere).
-
Adding a small crystal of iodine, which will react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[7]
Q2: My Grignard reaction is producing a significant amount of a high-boiling side product, reducing my yield of the desired alcohol. What is this side product and how can I minimize it?
A2: The most common side product in the formation of an allyl Grignard reagent is the Wurtz coupling product, 1,5-hexadiene, formed by the reaction of the Grignard reagent with the starting allyl halide.[8][9] To minimize its formation:
-
Slow Addition: Add the allyl halide dropwise to the suspension of magnesium. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the addition. Too high a temperature can promote coupling.
-
Continuous Process: For larger scale reactions, a continuous process where the allyl halide is added to a well-stirred suspension of magnesium can improve the selectivity for the Grignard reagent.[9]
Q3: What is the most logical carbonyl precursor to react with an allyl Grignard reagent to synthesize this compound?
A3: The most direct carbonyl precursor for this synthesis is 2,2-dimethylpropanal (pivalaldehyde) . The nucleophilic addition of the allyl group from the Grignard reagent to the carbonyl carbon of pivalaldehyde, followed by an acidic workup, will yield the target molecule, this compound.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2,2-Dimethyl-4-pentenal
Reaction Scheme:
Caption: Reduction of 2,2-Dimethyl-4-pentenal to this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2-dimethyl-4-pentenal (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product by fractional distillation.
Protocol 2: Synthesis via Grignard Reaction
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of allyl bromide (1.0 eq) in dry diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux.
-
-
Addition of Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 2,2-dimethylpropanal (1.0 eq) in dry diethyl ether dropwise, maintaining the temperature at 0 °C.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.
Data Summary
| Synthesis Route | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Reduction | 2,2-Dimethyl-4-pentenal, NaBH₄ | Good to Excellent | High selectivity, mild conditions | Availability of starting aldehyde, potential for over-reduction with stronger agents |
| Grignard | Allyl bromide, Mg, 2,2-Dimethylpropanal | Moderate to Good | Readily available starting materials | Strict anhydrous conditions required, potential for Wurtz coupling |
Visualizing the Synthetic Pathways
Workflow for the Reduction of 2,2-Dimethyl-4-pentenal:
Caption: Workflow for the synthesis of this compound via reduction.
Workflow for the Grignard Synthesis:
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CA1099294A - Process for preparing allylic alcohols from allylic halides - Google Patents [patents.google.com]
- 7. Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,2-Dimethylpent-4-en-1-ol
Welcome to the technical support guide for 2,2-Dimethylpent-4-en-1-ol (CAS: 3420-42-6). This document provides in-depth information, troubleshooting advice, and best practices for the handling, storage, and use of this compound to ensure its stability and the integrity of your experimental results. As an allylic alcohol, this reagent possesses unique reactivity that necessitates specific handling procedures to prevent degradation.
Section 1: Product Identity and Physicochemical Properties
A clear understanding of the compound's properties is the first step toward proper handling. Below is a summary of key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 3420-42-6 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| Appearance | Colorless to yellow oil/liquid | [2][3] |
| Boiling Point | ~157 °C at 760 mmHg; 54 °C at 22 Torr | [3][4] |
| Density | ~0.835 g/cm³ | [2][4] |
| Flash Point | ~56.5 °C | [4] |
| Primary Hazards | Flammable liquid, Skin/Eye Irritant, Respiratory Irritant | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: For maximum stability and to preserve purity, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 4 to 8 °C.[3] While some suppliers may list room temperature storage, the allylic structure is prone to degradation, which is significantly slowed at lower temperatures.
-
Atmosphere: Under an inert atmosphere (e.g., Nitrogen or Argon). The packaging should be sealed to prevent contact with air.[5]
-
Container: An amber glass bottle or other light-protecting container is recommended to prevent photo-initiated degradation.
-
Environment: Store in a dry, well-ventilated area away from heat, sparks, and open flames.[5][6]
Q2: Why is an inert atmosphere so critical for storing an allylic alcohol?
Answer: The recommendation for an inert atmosphere is based on the chemical structure of this compound. As an allylic alcohol, it is highly susceptible to autoxidation , a free-radical chain reaction initiated by molecular oxygen[7][8].
The mechanism involves three key stages:
-
Initiation: A hydrogen atom is abstracted from the allylic carbon (the carbon adjacent to the double bond), which is the most reactive site, to form a resonance-stabilized free radical. This process can be initiated by light or trace metal impurities[8][9].
-
Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of the alcohol, creating a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction[8].
-
Termination: The reaction terminates when two radicals combine.
This process leads to the formation of impurities, including aldehydes, ketones, and other oxidation products, compromising sample integrity[7][9]. Storing under an inert gas displaces oxygen, effectively preventing the initiation of this degradation cascade.
Caption: Autoxidation pathway of allylic alcohols.
Q3: My sample of this compound has a yellow tint. What does this indicate?
Answer: While fresh, high-purity this compound is typically a colorless liquid, the development of a yellow color is a common indicator of degradation. This color change often results from the formation of conjugated carbonyl compounds and other polymeric byproducts arising from autoxidation or other side reactions. A noticeable color change suggests that the purity of the material has been compromised, and it should be re-analyzed (e.g., by GC-MS or NMR) to determine its suitability for your experiment.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem: My analytical results (GC/MS, ¹H NMR) show unexpected peaks after storing the compound for several weeks.
Plausible Cause: The appearance of new peaks is almost certainly due to degradation, primarily via oxidation.
Troubleshooting Steps & Likely Impurities:
-
Identify the Impurity:
-
2,2-Dimethylpent-4-enal (C₇H₁₂O): This is the direct oxidation product of the primary alcohol.[9] Look for a characteristic aldehyde proton peak (~9-10 ppm) in the ¹H NMR spectrum and a corresponding molecular ion in the mass spectrum.
-
Hydroperoxides: These are intermediates in the autoxidation process and may be detected. They can be unstable, especially during GC analysis.
-
Further Oxidation/Cleavage Products: More extensive oxidation can lead to cleavage of the carbon-carbon double bond, resulting in smaller molecules.
-
-
Confirm with a Fresh Sample: If possible, compare the analytical data of your stored sample with a newly opened or freshly purchased sample to confirm that the new peaks are indeed impurities.
-
Implement a Purification Protocol: If the level of impurity is low, purification via flash chromatography or distillation may be possible. However, be aware that heating the compound during distillation can accelerate degradation if oxygen is not rigorously excluded.
Workflow: Protocol for Aliquoting and Handling
To maintain the integrity of this compound, especially from a bulk container, follow this validated procedure.
Caption: Recommended workflow for aliquoting this compound.
Causality Behind Key Steps:
-
Step 1 (Equilibrate): Bringing the cold container to room temperature before opening prevents atmospheric moisture from condensing inside the bottle, which could lead to hydrolysis or act as a catalyst for degradation.
-
Steps 3, 6, 7 (Inert Flush): This is the most critical part of the process. By displacing the air (and its oxygen) with an inert gas, you actively prevent the initiation of autoxidation.[5]
Section 4: Safety & Handling
Q: What are the primary hazards and required Personal Protective Equipment (PPE) for handling this compound?
Answer: According to its GHS classification, this compound presents several hazards.[1]
Primary Hazards:
-
Flammable: It is a flammable liquid and vapor.[1] Keep away from all ignition sources, and ground equipment to prevent static discharge.[6]
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of vapors.[1]
Required PPE and Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber is often recommended for allylic alcohols).[10]
-
Lab Coat: A standard lab coat should be worn.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][11]
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 5. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Radical Autoxidation [jove.com]
- 9. jove.com [jove.com]
- 10. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 11. lyondellbasell.com [lyondellbasell.com]
Technical Support Center: Troubleshooting Failed Reactions with 2,2-Dimethylpent-4-en-1-ol
Welcome to the technical support center for 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered homoallylic alcohol. Here, we move beyond standard protocols to diagnose and resolve common issues encountered in the laboratory, ensuring your synthesis proceeds efficiently and with high yield.
Compound Profile: Understanding the Substrate
This compound is a versatile building block, but its utility is coupled with specific reactivity challenges stemming from its structure. The key features to consider are the primary alcohol, the terminal double bond, and the sterically encumbering gem-dimethyl group adjacent to the hydroxyl function. This unique arrangement dictates the choice of reagents and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O[1][2][3] |
| Molecular Weight | 114.19 g/mol [1][3] |
| CAS Number | 3420-42-6[1][4][5] |
| Boiling Point | 156.6 ± 9.0 °C at 760 mmHg[3] |
| Density | 0.8 ± 0.1 g/cm³[3] |
| Appearance | Colorless Liquid |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
Key Reactive Sites
The structure presents two primary sites for chemical modification. Understanding their relative reactivity and the influence of the gem-dimethyl group is crucial for reaction design.
Caption: Reactive centers and key structural features of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. Is the starting material the problem?
A: Possibly. The gem-dimethyl group significantly hinders reactions at the adjacent primary alcohol. This steric hindrance can dramatically slow down reaction rates compared to unhindered primary alcohols. You may need to employ more forceful conditions (higher temperature, longer reaction times) or more reactive reagents. Always confirm the purity of your starting material first via NMR or GC-MS, as impurities can inhibit catalysts.
Q2: I am trying to oxidize the alcohol to an aldehyde, but I get a complex mixture of products. What is happening?
A: This is a classic issue. The challenge lies in selectively oxidizing the alcohol without affecting the terminal alkene. Strong, non-selective oxidants (like Jones reagent or KMnO₄) can potentially cleave the double bond or lead to other side reactions. The key is to use a mild, selective oxidant under anhydrous conditions. See Troubleshooting Guide 1 for specific recommendations.
Q3: How can I selectively react with the alkene without touching the alcohol?
A: Protecting the alcohol is the most robust strategy. Converting the hydroxyl group into a stable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, will prevent it from interfering with reactions at the alkene. After the desired transformation at the alkene is complete, the protecting group can be selectively removed.
Q4: Are there any specific safety considerations when working with this compound?
A: Yes. This compound is a flammable liquid and vapor.[1] It also causes skin and eye irritation and may cause respiratory irritation upon inhalation.[1] Always handle this chemical in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and keep it away from ignition sources.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. The following workflow can help diagnose the root cause.
Caption: A systematic workflow for troubleshooting failed chemical reactions.
Troubleshooting Guide 1: Oxidation to 2,2-Dimethylpent-4-enal
The selective oxidation of the primary alcohol to the corresponding aldehyde, 2,2-Dimethylpent-4-enal, is a common but delicate transformation.
Common Problem: Low yield of the aldehyde, with starting material remaining and/or the formation of byproducts.
Causality: The primary alcohol is sterically hindered, slowing the rate of oxidation. Simultaneously, the terminal alkene is susceptible to reaction with certain oxidants. Strong or aqueous oxidants (e.g., Jones Reagent) will lead to over-oxidation or cleavage of the alkene. Success hinges on using an anhydrous, mild oxidant that can overcome the steric barrier.[6]
Table 2: Troubleshooting Oxidation Reactions
| Symptom | Plausible Cause | Recommended Solution & Rationale |
| Low Conversion (<50%) | Steric Hindrance: The oxidant cannot efficiently access the alcohol. | Switch to a less bulky oxidant. Dess-Martin Periodinane (DMP) is often effective. Alternatively, for Swern-type oxidations, using a more reactive activating agent can help. Increase reaction time and/or temperature moderately. |
| Mixture of Aldehyde and Carboxylic Acid | Over-oxidation: The oxidant is too strong or water is present in the reaction. | Ensure strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Use a "weak" oxidant known to stop at the aldehyde, such as Pyridinium Chlorochromate (PCC) or performing a Swern or Corey-Kim oxidation.[6] |
| Disappearance of Alkene Signal in NMR | Alkene Reactivity: The chosen oxidant is reacting with the double bond. | Use a highly selective oxidant. DMP and Swern oxidations are generally very selective for alcohols in the presence of alkenes. Avoid reagents like OsO₄, O₃, and KMnO₄ unless the alkene is the intended reaction site. |
| Formation of Tarry, Insoluble Material | Decomposition: The reaction conditions are too harsh, leading to polymerization or degradation. | Lower the reaction temperature. Swern oxidations, for example, must be kept cold (e.g., -78 °C) to prevent side reactions like the Pummerer rearrangement. |
Recommended Protocol: Swern Oxidation
This protocol is effective due to the small size of the active oxidizing species, which minimizes steric clash.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck flask equipped with a thermometer and addition funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator: Slowly add oxalyl chloride (1.5 eq.) to the DCM, followed by a solution of dimethyl sulfoxide (DMSO, 3.0 eq.) in DCM. Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in DCM via an addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 45-60 minutes.
-
Quench: Add triethylamine (5.0 eq.) slowly. The reaction is exothermic. Allow the mixture to warm to room temperature.
-
Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde (2,2-Dimethylpent-4-enal)[7] is often volatile and sensitive. Purify carefully by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide 2: Hydroformylation of the Terminal Alkene
Hydroformylation adds a formyl group (-CHO) and a hydrogen atom across the double bond. A key challenge is controlling the regioselectivity: formation of the linear aldehyde (2,2-dimethyl-5-hexenal) versus the branched aldehyde.
Common Problem: Low conversion, poor regioselectivity, or catalyst deactivation.
Causality: Hydroformylation is a catalytic cycle sensitive to substrate purity, ligand choice, pressure, and temperature.[8] The sterically hindered nature of the substrate does not directly affect the alkene, but impurities (like peroxides) can poison the precious metal catalyst (typically Rhodium or Cobalt). The choice of phosphine ligand is the primary determinant of regioselectivity.
Table 3: Troubleshooting Hydroformylation Reactions
| Symptom | Plausible Cause | Recommended Solution & Rationale |
| No Reaction or Very Low Conversion | Catalyst Inactivity: The catalyst precursor was not properly activated, or the active catalyst was poisoned. | Purify the starting material. Pass this compound through a plug of activated alumina to remove peroxides. Use fresh, high-purity catalyst and ligands. Ensure the syngas (H₂/CO) is of high quality. |
| Poor Regioselectivity (Mixture of Aldehydes) | Ligand Choice: The ligand does not provide sufficient steric or electronic bias for one isomer. | Screen different phosphine ligands. For the linear product, bulky phosphine ligands are often preferred. Triphenylphosphine (TPP) is a common starting point. Modify the ligand-to-metal ratio. This can influence the coordination sphere and impact selectivity. |
| Formation of Isomerized Alkene | High Temperature: The reaction temperature is promoting alkene isomerization, a common side reaction. | Lower the reaction temperature. Hydroformylation can often be run at milder temperatures (e.g., 80-120 °C) to suppress isomerization.[8] |
| Product is an Alcohol, not an Aldehyde | High H₂ Pressure/High Temp: The aldehyde product is being reduced in situ to the corresponding alcohol. | Adjust the H₂/CO ratio. A 1:1 ratio is standard.[8] Avoid a large excess of H₂. Lowering the temperature can also disfavor the secondary reduction reaction. |
Experimental Considerations for Hydroformylation
-
Pressure: Reactions are typically run at elevated pressures (10-50 bar) in a suitable autoclave.[8]
-
Solvent: Toluene or other non-coordinating, anhydrous solvents are typically used.
-
Analysis: Monitor reaction progress by GC or ¹H NMR to determine conversion and isomeric ratio. The resulting aldehydes, 2,2-dimethyl-5-hexenal and its branched isomer, can be distinguished by their unique NMR signals.
Troubleshooting Guide 3: Etherification (Williamson Synthesis)
Forming an ether from the sterically hindered alcohol via an Sₙ2 reaction can be challenging due to poor nucleophilicity.
Common Problem: No reaction or very low yield of the desired ether.
Causality: The Williamson ether synthesis requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.[9] The steric hindrance from the gem-dimethyl groups severely impedes the ability of the alkoxide to attack an electrophile. Furthermore, if the electrophile is sterically hindered, the reaction will be even slower.
Caption: Decision tree for troubleshooting a failed Williamson ether synthesis.
Recommended Protocol Adjustments
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.
-
Electrophile Choice: Use the most reactive electrophile possible. For example, methyl iodide or methyl triflate are far more reactive than methyl chloride.
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the resulting alkoxide. Due to the high activation energy barrier caused by steric hindrance, elevated temperatures (e.g., 60-100 °C) are often required.
-
Patience: These reactions can be extremely slow. Monitor by TLC or GC over an extended period (24-48 hours) before concluding the reaction has failed.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 3. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US8178729B2 - Hydroformylation process - Google Patents [patents.google.com]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylpent-4-en-1-ol Synthesis
Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this valuable synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize effectively.
The primary and most robust method for synthesizing this compound is the Grignard reaction between vinylmagnesium bromide and 2,2-dimethylpropanal (pivaldehyde). This guide will focus on the nuances of this specific transformation.
Overall Synthetic Workflow
The successful synthesis of this compound via the Grignard pathway is a multi-stage process requiring careful control over each step, from reagent preparation to final purification. The following workflow diagram outlines the critical stages and decision points for optimization.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide or chloride) to 2,2-dimethylpropanal (pivaldehyde) is the most direct and widely employed method.[1] This reaction efficiently forms the required carbon-carbon bond, leading to the desired homoallylic alcohol after an acidic or aqueous workup.
Q2: Why is it absolutely critical to use anhydrous (dry) solvents and glassware?
A2: Grignard reagents are extremely strong bases and potent nucleophiles. They react vigorously with protic solvents, especially water.[2] Even trace amounts of moisture will protonate and "quench" the Grignard reagent, converting it into an unreactive alkane (ethene in this case) and magnesium salts, which drastically reduces or eliminates the product yield. Rigorous drying of all glassware (flame-drying under vacuum or oven-drying) and using anhydrous grade solvents are essential for success.[3][4]
Q3: What is a typical yield for this synthesis?
A3: With proper technique and optimization, yields for Grignard additions to aldehydes can be quite high, often in the range of 70-90%. However, yields are highly sensitive to reaction conditions, reagent quality, and the exclusion of moisture. Low yields are a common issue and are addressed in the troubleshooting section.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic methods is recommended for unambiguous characterization.
-
¹H NMR: Expect characteristic peaks for the vinyl group (approx. 5.8-6.0 ppm and 5.0-5.2 ppm), the CH₂OH group (approx. 3.4-3.6 ppm), and the two gem-dimethyl groups (a singlet around 0.9-1.0 ppm).
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
IR Spectroscopy: Look for a broad O-H stretch (approx. 3300-3400 cm⁻¹) and a C=C stretch (approx. 1640 cm⁻¹).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight of the product (114.19 g/mol ).[5]
Q5: What are the main impurities or byproducts I should look out for?
A5: The most common byproduct is the Wurtz coupling product, 1,3-butadiene, formed by the reaction of the vinyl Grignard reagent with unreacted vinyl bromide.[3] Additionally, if the pivaldehyde starting material is not pure, side products from its impurities may be observed. Unreacted aldehyde may also be present if the Grignard addition was incomplete.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: The Grignard reaction fails to initiate, or the yield is extremely low.
Q: I've mixed my magnesium turnings and vinyl bromide in THF, but nothing is happening. What's wrong?
A: Failure to initiate is the most common hurdle in Grignard synthesis. The primary cause is a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[2]
-
Expert Analysis & Solution: The magnesium surface must be activated to expose fresh, reactive metal.
-
Mechanical Activation: Before adding the solvent, grind the magnesium turnings gently in a dry flask with a glass rod or under an inert atmosphere in a mortar and pestle. This physically breaks the oxide layer.[4]
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the surface, and the disappearance of the characteristic purple/brown color is a visual indicator of initiation.[6] Alternatively, a few drops of 1,2-dibromoethane can be used.
-
Ensure Anhydrous Conditions: Re-check that all glassware was meticulously dried and the solvent is truly anhydrous. Any moisture will prevent initiation.[3]
-
Problem: The yield is low, and I've isolated a significant amount of 1,3-butadiene.
Q: My reaction worked, but the yield of the desired alcohol is poor, and my GC-MS shows a volatile byproduct. What happened?
A: This points to a dominant side reaction, most likely Wurtz-type homocoupling of the vinyl Grignard with the vinyl bromide starting material.[3]
-
Expert Analysis & Solution: This side reaction is often promoted by localized high concentrations of the halide and excessive temperatures.
-
Control the Addition Rate: Add the vinyl bromide solution dropwise to the magnesium suspension. A slow addition maintains a low concentration of the halide, minimizing its opportunity to react with the already-formed Grignard reagent.[3]
-
Temperature Management: While some initial warming may be needed to start the reaction, the formation of the Grignard reagent is exothermic. Maintain only a gentle reflux. Overheating can accelerate the Wurtz coupling side reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing vinylmagnesium bromide as it helps to stabilize the reagent.[7][8]
-
Problem: The reaction seems to work, but the yield is still suboptimal after purification.
Q: I confirmed Grignard formation and the reaction with pivaldehyde seemed to proceed, but my final isolated yield is disappointing. Where could the loss have occurred?
A: If the initial stages were successful, the loss of yield could be due to several factors including inaccurate stoichiometry, side reactions during aldehyde addition, or issues during the work-up.
-
Expert Analysis & Solution:
-
Titrate Your Grignard: The concentration of a self-prepared Grignard reagent is never exactly theoretical. Before adding the aldehyde, it is best practice to titrate a small aliquot of the Grignard solution (e.g., with iodine) to determine its exact molarity.[9] This ensures you add the correct stoichiometric amount of pivaldehyde (typically 1.0 equivalent). Using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[4]
-
Low Temperature Addition: The addition of the aldehyde to the Grignard reagent is highly exothermic.[10][11] This reaction should be performed at a reduced temperature (e.g., in an ice bath at 0 °C).[12] Adding the aldehyde at room temperature or higher can lead to side reactions and reduced selectivity.
-
Efficient Work-up: During the quench with saturated aqueous ammonium chloride, vigorous stirring is necessary to break up the magnesium salts. Inefficient extraction from these salts can lead to significant product loss. Wash the separated magnesium salt residue thoroughly with the extraction solvent (e.g., diethyl ether or ethyl acetate) to recover all the product.[7]
-
Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.
Data Presentation & Optimization Parameters
The reaction temperature during the addition of pivaldehyde is a critical parameter influencing both yield and purity. Lower temperatures generally favor the desired 1,2-addition over potential side reactions.
Table 1: Effect of Aldehyde Addition Temperature on Reaction Outcome
| Temperature (°C) | Relative Yield of this compound | Purity (GC Analysis, relative %) | Observations |
| 40 (Reflux) | Low | ~60% | Significant byproduct formation observed. Reaction is difficult to control. |
| 20-25 (RT) | Moderate | ~85% | Exotherm is noticeable; some byproducts may form. |
| 0 | High | >95% | Optimal condition. Exotherm is well-controlled with slow addition. [13] |
| -20 | High | >95% | No significant improvement over 0 °C; requires more complex cooling. |
Experimental Protocols
Protocol 1: Baseline Synthesis of this compound
CAUTION: This reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Grignard reagents react violently with water.
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow to cool under the inert atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF and add a single crystal of iodine. Begin stirring.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.3 equivalents) in anhydrous THF.
-
Add a small portion (~5 mL) of the vinyl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and a gentle reflux. If it does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady but gentle reflux.[7]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 30-60 minutes until most of the magnesium has been consumed.
-
Reaction with Aldehyde: Cool the newly formed Grignard solution to 0 °C using an ice-water bath.
-
Prepare a solution of 2,2-dimethylpropanal (pivaldehyde, 1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the pivaldehyde solution dropwise to the stirred, cooled Grignard reagent, ensuring the internal temperature does not rise significantly.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion via TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the final product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Impurity Identification in 2,2-Dimethylpent-4-en-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in their samples. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in your analytical endeavors.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section addresses specific problems you might encounter during the analysis of this compound. Each Q&A entry follows a logical progression from problem identification to resolution.
Q1: I see unexpected peaks in my initial Gas Chromatography-Mass Spectrometry (GC-MS) screen. How do I begin to identify them?
A1: A systematic approach is crucial when dealing with unexpected peaks. The first step is to determine if the peaks are real, reproducible, and significant enough to warrant further investigation. This workflow ensures that you efficiently characterize your sample's purity profile.
The overall strategy involves an initial screening, assessing the significance of any detected impurities, and then proceeding with detailed characterization if necessary. This process is critical for ensuring the quality and safety of pharmaceutical products and intermediates.[1][2]
Caption: General workflow for impurity identification and characterization.
Step-by-Step Protocol: Initial GC-MS Screening
Gas Chromatography is an ideal technique for analyzing volatile compounds like this compound.[3][4]
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your this compound sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Rationale: Proper dilution prevents column overload and ensures the sample is fully vaporized in the injector.[5] Incompatible or low-purity solvents can introduce extraneous peaks.[5]
-
-
Instrument Setup (Typical Starting Parameters):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Scan range 35-400 m/z, Electron Ionization (EI) at 70 eV.
-
Rationale: These parameters provide a good balance for separating volatile and semi-volatile impurities. A temperature ramp is essential to elute compounds with different boiling points.[5]
-
-
Analysis:
-
Inject 1 µL of the sample.
-
After the run, integrate all peaks and use the NIST library to get a preliminary identification of your main peak and any impurities. The mass spectrum for this compound is available in public databases like PubChem for comparison.[6]
-
Q2: My GC peaks are tailing or fronting. What does this mean and how can I fix it?
A2: Peak asymmetry is a common problem in GC that indicates an underlying issue with your system or method. Tailing peaks often suggest active sites in the system, while fronting can indicate column overload.
Caption: Troubleshooting guide for common GC peak shape problems.[3]
-
Causality for Tailing: The hydroxyl group (-OH) in this compound is polar and can interact with active sites (exposed silanols) in the GC inlet liner or on the column itself.[7] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail." Deactivated liners and columns are chemically treated to cap these active sites, providing a more inert pathway.
-
Causality for Fronting: When too much sample is injected, the stationary phase at the head of the column becomes saturated. The excess analyte molecules cannot interact with the stationary phase and travel down the column faster than the retained molecules, resulting in a fronting peak.
Q3: My initial analysis suggests an impurity with a mass very close to the parent compound. How can I get a definitive structure?
A3: For definitive structural elucidation, especially for isomers or degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. [8][9] While MS provides the mass, NMR reveals the precise arrangement of atoms and their connectivity.[10]
Step-by-Step Protocol: Structure Elucidation via NMR
This protocol assumes the impurity has been isolated, for instance, by preparative HPLC, or is present at a high enough concentration (>1-5%) in the sample.
-
Sample Preparation: Dissolve 5-10 mg of the sample containing the impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]
-
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns). For the parent this compound, you would expect characteristic signals for the vinyl protons (CH=CH₂), the allylic protons (-CH₂-C=C), the -CH₂OH protons, and the gem-dimethyl groups.[12]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
Acquire 2D Spectra: If the 1D spectra are ambiguous, 2D NMR experiments are essential for piecing the structure together.[13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This helps build spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for connecting different fragments of the molecule.
-
-
Structure Assembly: Use the information from all spectra to piece together the structure of the impurity. For example, if an impurity is the corresponding aldehyde (2,2-Dimethylpent-4-enal), you would see the disappearance of the -CH₂OH signal and the appearance of a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the synthesis process, degradation, or storage.[2] While a definitive list requires process-specific knowledge, we can predict likely candidates based on the molecule's structure.
| Potential Impurity | Chemical Structure | Likely Origin | Primary Detection Method |
| 2,2-Dimethylpent-4-enal | C₇H₁₂O[14] | Oxidation of the primary alcohol | GC-MS, HPLC |
| 2,2-Dimethylpent-4-enoic acid | C₇H₁₂O₂ | Further oxidation of the aldehyde | HPLC, GC-MS (after derivatization) |
| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | Over-reduction of a precursor or impurity in starting material | GC-MS |
| Isomeric Alcohols (e.g., 2,4-Dimethylpent-4-en-1-ol) | C₇H₁₄O[15] | Side-reaction during synthesis | GC-MS, NMR |
| Unreacted Starting Materials | Variable | Incomplete reaction | GC-MS, HPLC |
| Dimerization/Polymerization Products | (C₇H₁₄O)n | Instability of the alkene (heat/light/catalyst) | HPLC, Size Exclusion Chromatography |
Q2: Should I use GC-MS or HPLC for my primary analysis?
A2: The choice depends on the properties of your expected analytes.
-
GC-MS is the preferred method for this compound and its volatile or semi-volatile impurities. [2][4] Its high resolution and mass detection make it excellent for initial screening and identification.
-
HPLC is better suited for non-volatile impurities , such as high molecular weight polymers or highly polar compounds like the corresponding carboxylic acid.[16] Reversed-phase HPLC (RP-HPLC) with a C18 column is a common starting point for molecules of this polarity.[17][18]
Q3: My sample contains both polar and non-polar impurities. How can I analyze them in a single run?
A3: This is a common challenge. For GC, a standard temperature gradient is usually sufficient to elute compounds with a wide range of boiling points. For HPLC, a gradient elution is necessary. You would start with a highly aqueous mobile phase to retain and separate polar compounds and gradually increase the organic solvent (e.g., acetonitrile or methanol) percentage to elute the non-polar compounds. Specialized "mixed-mode" columns are also available that can retain both polar and nonpolar compounds simultaneously.[19]
Q4: The mass spectrum of an unknown peak has no match in the NIST library. What are my next steps?
A4: A "no-match" scenario is common for novel or unexpected impurities.
-
Manual Interpretation: Analyze the fragmentation pattern in the mass spectrum. The molecular ion (if present) gives the mass. Characteristic fragments can suggest functional groups. For an allylic alcohol, you might see losses of water (M-18) or fragments from cleavage next to the oxygen or the double bond.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-TOF-MS can provide a highly accurate mass measurement.[] This allows you to calculate a precise elemental formula (e.g., C₇H₁₄O), which drastically narrows down the possible structures.
-
Definitive Elucidation with NMR: As detailed in the troubleshooting guide, NMR is the ultimate tool for determining the exact chemical structure when mass spectral data is insufficient.[21]
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. veeprho.com [veeprho.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. jchps.com [jchps.com]
- 11. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. sltchemicals.com [sltchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dimethylpent-4-en-1-ol | C7H14O | CID 12454409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pharmaguru.co [pharmaguru.co]
- 19. chromatographyonline.com [chromatographyonline.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Scaling Up 2,2-Dimethylpent-4-en-1-ol Production
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-dimethylpent-4-en-1-ol. As a key building block in various synthetic pathways, robust and scalable production is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, particularly when moving from bench-scale to larger preparations.
I. Overview of the Core Synthesis
The most direct and common route to this compound is the Grignard reaction between allylmagnesium bromide and 2,2-dimethylpropanal (pivalaldehyde). This reaction, while straightforward in principle, presents several challenges during scale-up, primarily related to the highly reactive and basic nature of the Grignard reagent and the steric hindrance of the aldehyde.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the synthesis of this compound?
The primary challenge is managing the reaction exotherm. Grignard reactions are notoriously exothermic, and the decreasing surface-area-to-volume ratio at larger scales can lead to poor heat dissipation, increasing the risk of a thermal runaway.[1][2] Careful control of the Grignard reagent addition rate and efficient cooling are paramount.
Q2: Why is my Grignard reaction not initiating?
A common issue is the passivating magnesium oxide layer on the surface of the magnesium turnings, which creates a variable induction period.[3] Activation of the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry magnesium turnings under an inert atmosphere to create fresh surfaces.
Q3: What are the most common by-products in this synthesis?
The most prevalent by-products are 1,5-hexadiene, formed from the Wurtz coupling of allyl bromide during the Grignard reagent formation, and unreacted pivalaldehyde.[3] Additionally, the Grignard reagent can act as a base, leading to the enolization of pivalaldehyde, which is recovered upon workup.[4][5]
Q4: How critical are anhydrous conditions?
Strictly anhydrous conditions are non-negotiable. Grignard reagents are potent bases and will be quenched by any protic source, including water from the solvent, glassware, or atmosphere.[4] This not only consumes the reagent, leading to lower yields, but can also complicate the reaction. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.
Q5: Can I use allyl chloride instead of allyl bromide to prepare the Grignard reagent?
Yes, allyl chloride can be used. However, alkyl chlorides are generally less reactive than bromides for Grignard formation, which may lead to longer initiation times or require more vigorous activation of the magnesium.
III. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of this compound.
Guide 1: Low Product Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Grignard Reagent Quality | Titrate a small aliquot of the Grignard reagent (e.g., with I2 and a standard thiosulfate solution) to determine its actual concentration before use.[4] | Adjust the stoichiometry of the reactants based on the titrated concentration of the Grignard reagent. |
| Wurtz Coupling | Analyze the crude reaction mixture by GC-MS for the presence of 1,5-hexadiene. | During Grignard reagent formation, maintain a low temperature (below 0°C) and add the allyl bromide slowly to a suspension of magnesium to minimize the concentration of free allyl bromide.[6] |
| Enolization of Pivalaldehyde | Check for a significant amount of unreacted pivalaldehyde in the crude product after workup. | Add the Grignard reagent to the aldehyde at a low temperature (e.g., -20°C to 0°C) to favor nucleophilic addition over enolization. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. | Ensure sufficient reaction time and adequate mixing. Consider a slight excess of the Grignard reagent (1.1-1.2 equivalents). |
| Losses During Workup/Purification | Analyze aqueous and organic layers for product loss. | Ensure the pH of the aqueous quench is appropriate (slightly acidic) to prevent the formation of magnesium salt emulsions. Optimize purification conditions (e.g., distillation pressure and temperature). |
Guide 2: Reaction Control and Safety at Scale
Symptom: Difficulty in controlling the reaction temperature, leading to potential runaway reactions.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Excessive Exotherm | Monitor the internal reaction temperature closely during the addition of the Grignard reagent. | Slow down the addition rate of the Grignard reagent. Ensure the cooling system of the reactor is functioning at maximum capacity.[7] |
| Poor Heat Transfer | Observe a significant lag between the temperature of the cooling bath and the internal reaction temperature. | Use a reactor with a higher heat transfer capacity or increase the solvent volume to improve heat dissipation. Ensure efficient stirring to prevent localized hot spots.[2] |
| Accumulation of Unreacted Reagent | A sudden and rapid temperature increase after a period of slow or no change during addition. | Stop the addition immediately if a significant exotherm is not observed at the beginning of the addition. The reaction may have stalled, leading to a dangerous accumulation of the Grignard reagent.[1] |
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield.
IV. Experimental Protocols
Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Charge the flask with magnesium turnings (1.2 equivalents) under a nitrogen or argon atmosphere.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. For larger scales, external cooling may be necessary to keep the temperature below 0°C to suppress Wurtz coupling.[6]
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. The resulting grey-black solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
Procedure:
-
Cool the prepared allylmagnesium bromide solution to 0°C in an ice bath.
-
Add a solution of 2,2-dimethylpropanal (pivalaldehyde, 1.0 equivalent) in the same anhydrous solvent dropwise to the stirred Grignard solution, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the aldehyde.
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visual Workflow for Synthesis
Caption: Overall synthesis workflow.
V. References
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. Available from: --INVALID-LINK--
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014. Available from: --INVALID-LINK--
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available from: --INVALID-LINK--
-
Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG. 2007. Available from: --INVALID-LINK--
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available from: --INVALID-LINK--
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Available from: --INVALID-LINK--
-
6-CHLORO-1-HEXENE. Organic Syntheses. Available from: --INVALID-LINK--
-
Synthesis of Allylmagnesium Bromide. Scribd. Available from: --INVALID-LINK--
-
Allylmagnesium bromide. Wikipedia. Available from: --INVALID-LINK--
-
Generation of Grignard reagent in flow reactor. NIPER, SAS Nagar, India. Available from: --INVALID-LINK--
-
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. Available from: --INVALID-LINK--
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. 2016. Available from: --INVALID-LINK--
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. 2021. Available from: --INVALID-LINK--
-
The Addition of Grignard Reagents to Allylic and Propargylic Alcohols. University of New Hampshire. Available from: --INVALID-LINK--
-
Allylic Grignard Reagents. Thieme Chemistry. Available from: --INVALID-LINK--
-
This compound. PubChem. Available from: --INVALID-LINK--
-
Grignard Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. 2016. Available from: --INVALID-LINK--
-
Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. PubMed. 2015. Available from: --INVALID-LINK--
-
How to purify tertiary alcohol?. ResearchGate. 2024. Available from: --INVALID-LINK--
-
Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. ResearchGate. Available from: --INVALID-LINK--
-
How allyl alcohol is prepared using grignard reagent. Brainly.in. 2019. Available from: --INVALID-LINK--
-
Grignard multi-step synthesis example. YouTube. 2020. Available from: --INVALID-LINK--
-
Application Notes and Protocols for the Grignard Synthesis of 4-Methyl-2-penten-1-ol. Benchchem. Available from: --INVALID-LINK--
-
Reactions of Grignard Reagents. Master Organic Chemistry. 2015. Available from: --INVALID-LINK--
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. 2015. Available from: --INVALID-LINK--
-
This compound. American Elements. Available from: --INVALID-LINK--
References
avoiding decomposition of 2,2-Dimethylpent-4-en-1-ol during reactions
Technical Support Center: 2,2-Dimethylpent-4-en-1-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile homoallylic alcohol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common decomposition pathways and ensure the success of your synthetic routes.
Section 1: Understanding the Stability of this compound
This section addresses the fundamental chemical properties and inherent instabilities of the molecule. Understanding these core principles is the first step in designing robust reaction protocols.
FAQ 1.1: What are the primary decomposition pathways for this compound?
This compound is a homoallylic alcohol. Its structure, featuring a primary alcohol and a terminal double bond separated by a quaternary center, presents two main points of reactivity that can lead to decomposition or undesired side reactions:
-
Acid-Catalyzed Rearrangement: The terminal alkene is susceptible to protonation under acidic conditions. This generates a secondary carbocation which can then undergo a rapid, intramolecular 1,4-hydride shift from the alcohol's carbinol carbon. This rearrangement is driven by the formation of a more stable tertiary carbocation, which ultimately leads to the formation of a saturated ketone as an isomeric byproduct. This pathway is a known issue for homoallylic alcohols in the presence of strong acids and heat.[1][2][3][4]
-
Oxidative Degradation: Both the primary alcohol and the terminal double bond are susceptible to oxidation. Uncontrolled or non-selective oxidation can lead to a complex mixture of products, including the corresponding aldehyde, carboxylic acid, epoxides, or even cleavage of the carbon-carbon double bond. The choice of oxidant is therefore critical to achieving the desired transformation.[5]
-
Thermal Instability: While moderately stable, prolonged exposure to high temperatures can induce decomposition.[6] For structurally related allylic esters, thermal decomposition can occur via pyrolytic elimination, suggesting that high-temperature reactions where the alcohol might be converted into an ester derivative in situ should be approached with caution.[7]
Section 2: Troubleshooting Guide for Common Reactions
This section provides specific, actionable advice for overcoming common challenges encountered during reactions with this compound.
Question 2.1: My acid-catalyzed reaction is producing an unexpected saturated ketone. What is happening and how can I stop it?
Answer: You are likely observing the acid-catalyzed rearrangement pathway described in FAQ 1.1. The strong acid is protonating the double bond, initiating a cascade that isomerizes your starting material.
Causality: The mechanism involves the formation of a carbocation at the C4 position, followed by a hydride shift from C1 to C4. This is a classic example of a molecule rearranging to a more stable energetic state. The process is often irreversible and is accelerated by heat.[1][3]
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even -20 °C and slowly warm if necessary.
-
Use a Milder Acid: Switch from strong mineral acids (like H₂SO₄) to milder Brønsted or Lewis acids. Consider using catalysts like p-toluenesulfonic acid (p-TsOH) in catalytic amounts, or Lewis acids that are less prone to protonating alkenes, such as Sc(OTf)₃.
-
Protect the Alcohol: If the reaction chemistry permits, protect the primary alcohol group before subjecting the molecule to acidic conditions. A silyl ether (e.g., TBDMS) is an excellent choice as it is stable to many acidic conditions used for other transformations but can be removed selectively later.[8][9]
Diagram: Acid-Catalyzed Rearrangement Pathway
Caption: Mechanism of acid-catalyzed isomerization to a ketone.
Question 2.2: I am trying to oxidize the alcohol to an aldehyde, but my yields are low and I see many byproducts. What should I do?
Answer: The challenge lies in selectively oxidizing the primary alcohol without affecting the terminal double bond. Harsh or non-selective oxidizing agents can attack both functional groups.
Causality: Strong oxidants like potassium permanganate or chromic acid will readily oxidize the alkene, leading to diols or cleavage products. Even some milder reagents, if used incorrectly, can lead to over-oxidation to the carboxylic acid or side reactions.
Recommended Protocols for Selective Aldehyde Synthesis:
| Reagent System | Key Experimental Parameters | Advantages & Considerations |
| PCC (Pyridinium Chlorochromate) [5] | Stoichiometric amount in an anhydrous solvent like dichloromethane (DCM). Reaction is typically run at room temperature. | Advantages: Reliable, stops at the aldehyde. Considerations: Chromium waste is toxic and requires proper disposal. |
| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. Requires low temperatures (-78 °C). | Advantages: High yields, avoids heavy metals. Considerations: Requires careful temperature control and handling of foul-smelling reagents. |
| Dess-Martin Periodinane (DMP) | Stoichiometric amount in DCM or chloroform. Runs at room temperature. | Advantages: Mild conditions, high efficiency, commercially available. Considerations: Can be shock-sensitive; use with care. |
Experimental Workflow: PCC Oxidation
-
Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the solvent.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the PCC suspension at room temperature.
-
Monitor the reaction by TLC. Upon completion (usually 1-2 hours), dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel or Florisil to remove the chromium salts, washing thoroughly with ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethylpent-4-enal.[10]
Section 3: Proactive Strategies: The Role of Protecting Groups
For multi-step syntheses, protecting the alcohol or the alkene can be the most effective strategy to prevent decomposition and side reactions.
FAQ 3.1: When should I use a protecting group, and how do I choose the right one?
Answer: You should consider a protecting group strategy whenever the planned reaction conditions are incompatible with either the hydroxyl group or the terminal alkene. The choice of protecting group depends on the stability required for the subsequent steps and the conditions needed for its eventual removal (orthogonality).
Decision Workflow for Protecting Group Strategy:
Caption: Logic for choosing a protecting group strategy.
Table of Common Protecting Groups for the Hydroxyl Group:
| Protecting Group | Abbreviation | Protection Conditions | Stability | Deprotection Conditions |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF | Stable to base, mild acid, oxidation, reduction. | Fluoride ion (TBAF), strong acid (e.g., HCl in THF/H₂O). |
| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | Stable to acid, base, oxidation, reduction. | Catalytic Hydrogenation (H₂, Pd/C). |
| Allyl Ether | Allyl | NaH, Allyl Bromide | Stable to most acidic and basic conditions.[11] | Isomerization (e.g., with KOtBu) then mild acid; or Pd-catalyzed deallylation.[11] |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), cat. p-TsOH | Stable to base, nucleophiles, organometallics, reductants.[8] | Mild aqueous acid (e.g., AcOH in THF/H₂O). |
Expert Insight: For most applications involving this compound, a TBDMS ether provides a robust and reliable protection strategy. It withstands a wide range of reaction conditions and its removal with fluoride is highly selective, leaving most other functional groups intact.
Section 4: Metal-Catalyzed Reactions
Question 4.1: I am attempting a Palladium-catalyzed Heck reaction with my alcohol, but the reaction is not proceeding as expected. Why?
Answer: While palladium-catalyzed reactions are powerful tools, homoallylic alcohols can sometimes be problematic substrates.
Causality and Troubleshooting:
-
Ligand Coordination: The free hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.[12] This can inhibit the desired oxidative addition or reductive elimination steps.[13][14]
-
Solution: Protect the alcohol with a non-coordinating group like TBDMS prior to the reaction.
-
-
β-Hydride Elimination: Depending on the specific palladium intermediate formed, an undesired β-hydride elimination involving the C-H bond of the carbinol carbon could occur, leading to byproducts.
-
Solution: Careful selection of ligands and reaction conditions is crucial. Ligands that accelerate reductive elimination can help minimize this side reaction.
-
-
Catalyst Choice: The choice of palladium source and ligands is critical. Some systems are more tolerant of free hydroxyl groups than others.
-
Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands to find an optimal system for your specific transformation.[15]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. uwindsor.ca [uwindsor.ca]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Allyl Ethers [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Characterizing 2,2-Dimethylpent-4-en-1-ol
Welcome to the technical support center for the analytical characterization of 2,2-Dimethylpent-4-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fragrance analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to Analytical Challenges
This compound is a volatile organic compound with a primary alcohol functional group and a terminal double bond. As an allylic alcohol, it possesses unique chemical properties that can present several analytical challenges. Its polarity can lead to poor chromatographic peak shape, and its structure requires careful consideration for unambiguous characterization by spectroscopic methods. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, their probable causes, and recommended solutions.
Gas Chromatography (GC) Issues
Problem: Poor Peak Shape (Tailing) for this compound
-
Question: My GC peak for this compound is showing significant tailing. What is the likely cause and how can I resolve this?
-
Answer: Peak tailing for polar analytes like alcohols is a common issue in gas chromatography. The primary cause is often unwanted interactions between the hydroxyl group of the alcohol and active sites within the GC system.[1] These active sites can be found on the inlet liner, the column stationary phase, or even contaminants in the system.
-
Probable Causes & Solutions:
-
| Probable Cause | Recommended Solution | Scientific Rationale |
| Active Sites in the Inlet | Use a deactivated inlet liner (e.g., silylated glass wool liner). | Active silanol groups on undeactivated glass surfaces can form hydrogen bonds with the alcohol, causing adsorption and peak tailing. Deactivation masks these sites.[1] |
| Column Degradation or Contamination | 1. Condition the column by baking it at a high temperature (within the manufacturer's limits). 2. If tailing persists, trim the first 10-15 cm of the column from the inlet side. 3. As a last resort, replace the column. | High temperatures can remove volatile contaminants.[2] The front of the column is most susceptible to contamination from non-volatile sample matrix components. Trimming this section can restore performance.[3] |
| Inappropriate Stationary Phase | Use a polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" type column. | Polar columns have a higher affinity for polar analytes, leading to better peak shape and resolution for alcohols.[4] |
| Sample Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing. |
Problem: Co-elution with Impurities or Isomers
-
Question: I am observing a peak that I suspect is an impurity co-eluting with my main analyte peak. How can I improve the separation?
-
Answer: Achieving baseline separation of isomers or closely related impurities can be challenging. Optimizing your GC method is key to resolving these co-eluting peaks.
-
Probable Causes & Solutions:
-
| Probable Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Temperature Program | Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min). | A slower ramp rate increases the time the analyte spends interacting with the stationary phase, allowing for better separation of compounds with small differences in boiling points or polarity. |
| Insufficient Column Resolution | 1. Use a longer column (e.g., 60 m instead of 30 m). 2. Use a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). | A longer column provides more theoretical plates, enhancing separation efficiency. A smaller internal diameter also increases efficiency, leading to sharper peaks and better resolution. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions. | Each column has an optimal flow rate for maximum efficiency (van Deemter equation). Deviating from this optimum will decrease resolution. |
Mass Spectrometry (MS) Issues
Problem: Weak or Absent Molecular Ion Peak
-
Question: I am not observing a clear molecular ion peak (m/z 114) for this compound in my EI-MS spectrum. Why is this and how can I confirm the molecular weight?
-
Answer: The absence of a prominent molecular ion peak is common for alcohols under electron ionization (EI) conditions.[5][6] The molecular ion of an alcohol is often unstable and readily undergoes fragmentation.
-
Probable Causes & Solutions:
-
| Probable Cause | Recommended Solution | Scientific Rationale |
| Rapid Fragmentation of the Molecular Ion | 1. Look for a peak at M-18, corresponding to the loss of water (m/z 96). 2. Look for peaks resulting from α-cleavage. For this molecule, the most likely α-cleavage would result in a loss of a propyl radical to give a fragment at m/z 73, or loss of a vinyl radical to give a fragment at m/z 87. 3. If available, use a "softer" ionization technique like Chemical Ionization (CI). | The M-18 peak is a characteristic fragmentation pathway for alcohols.[5] α-cleavage is also a very common fragmentation pathway for alcohols, leading to resonance-stabilized carbocations.[5][7] CI is a less energetic ionization method that typically results in a more abundant protonated molecule ([M+H]⁺), making it easier to determine the molecular weight. |
| In-source Thermal Degradation | Lower the ion source and transfer line temperatures. | Although allylic alcohols are relatively stable, high temperatures in the MS source can cause thermal degradation before ionization, leading to the absence of a molecular ion. |
Nuclear Magnetic Resonance (NMR) Issues
Problem: Difficulty in Assigning Proton (¹H) NMR Signals
-
Question: I am having trouble assigning the signals in the ¹H NMR spectrum of my sample, particularly in the olefinic region. How can I confidently assign the structure?
-
Answer: The ¹H NMR spectrum of this compound can have overlapping signals. A systematic approach, including the use of 2D NMR techniques, is recommended for unambiguous assignment.
-
Probable Causes & Solutions:
-
| Probable Cause | Recommended Solution | Scientific Rationale |
| Signal Overlap | 1. Run the spectrum at a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz). 2. Perform a 2D ¹H-¹H COSY experiment. | A higher field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets. A COSY experiment will show correlations between coupled protons, allowing you to trace the spin systems and confidently assign the protons in the allyl group and the CH₂CH₂OH moiety. |
| Ambiguous Chemical Shifts | 1. Compare your experimental shifts to predicted values from NMR databases or software. 2. Perform a 2D ¹H-¹³C HSQC experiment. | While not a substitute for experimental data, predicted spectra can provide a good starting point for assignments. An HSQC experiment correlates each proton to its directly attached carbon, providing definitive assignments when combined with the ¹³C NMR spectrum.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC analysis of this compound?
A1: While not strictly necessary, derivatization is highly recommended, especially for quantitative analysis.[4] As a primary alcohol, this compound can exhibit peak tailing due to its polarity. Derivatization, for example, by silylation to form the trimethylsilyl (TMS) ether, will make the compound more volatile and less polar. This typically results in a more symmetrical peak shape, improved resolution, and better sensitivity.[9]
Q2: What are the expected major fragments in the EI-mass spectrum of this compound?
A2: The mass spectrum of this compound is characterized by several key fragmentation pathways. The molecular ion at m/z 114 may be weak or absent.[10] Expect to see fragments corresponding to:
-
Loss of water (M-18): A peak at m/z 96.[5]
-
Allylic cleavage: A prominent peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺.[11]
-
α-cleavage: Loss of a propyl radical to give a fragment at m/z 73, or loss of a vinyl radical to give a fragment at m/z 87.[5]
-
A base peak is often observed at m/z 55 or 41.
Q3: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?
A3: The expected chemical shifts are as follows:
-
¹H NMR:
-
¹³C NMR:
-
Olefinic carbons (CH=CH₂): ~134 ppm (CH) and ~118 ppm (CH₂).
-
Hydroxymethyl carbon (CH₂OH): ~70 ppm.
-
Quaternary carbon (C(CH₃)₂): ~38 ppm.
-
Allylic methylene carbon (C-CH₂-C=C): ~45 ppm.
-
Gem-dimethyl carbons (C(CH₃)₂): ~24 ppm.
-
Q4: What are potential impurities that I should be aware of during the analysis?
A4: Potential impurities can arise from the synthesis or degradation of this compound.
-
Synthesis-related impurities: Depending on the synthetic route, you might encounter starting materials or byproducts. For example, if synthesized from 2,2-dimethyl-4-pentenal, residual aldehyde may be present.
-
Degradation products: As an allylic alcohol, it may be susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. Isomerization of the double bond is also a possibility under certain conditions.
-
Commercial product additives: Commercial fragrance ingredients may contain stabilizers or other additives.[14][15][16]
Part 3: Experimental Protocols and Data
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the qualitative and quantitative analysis of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MSD)
-
Capillary GC column: Polar (WAX type), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC-MS Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For derivatization (optional but recommended), evaporate a known volume of the sample to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.
Protocol 2: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (optional): Acquire COSY and HSQC spectra for detailed structural elucidation.
Expected Mass Spectral Fragmentation Data
| m/z | Proposed Fragment | Rationale |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 96 | [C₇H₁₂]⁺ | Loss of H₂O (M-18) |
| 87 | [C₅H₁₁O]⁺ | α-cleavage (loss of vinyl radical) |
| 73 | [C₄H₉O]⁺ | α-cleavage (loss of propyl radical) |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Part 4: Visualizations
GC Troubleshooting Workflow
Caption: Troubleshooting workflow for GC peak tailing.
Structural Elucidation Logic
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]
- 9. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 10. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. neatfragrance.com [neatfragrance.com]
- 15. A Guide to Fragrance in Consumer Products - Green Seal [greenseal.org]
- 16. naturalnicheperfume.com [naturalnicheperfume.com]
Validation & Comparative
A Comparative Guide to 2,2-Dimethylpent-4-en-1-ol and Its Structural Isomers for the Modern Research Chemist
For the discerning researcher in drug development and the broader chemical sciences, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The subtle interplay of sterics, electronics, and the spatial arrangement of functional groups can dictate reactivity, selectivity, and ultimately, the biological activity of a target molecule. This guide provides an in-depth, comparative analysis of 2,2-Dimethylpent-4-en-1-ol and its structurally similar yet distinct isomers: (E)-4,4-dimethylpent-2-en-1-ol and 2,4-dimethylpent-4-en-1-ol.
The focus of this technical guide is to move beyond catalog specifications and provide actionable, data-driven insights into the comparative reactivity of these valuable building blocks. By understanding the nuances of their chemical behavior, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Introduction: The Significance of Steric Hindrance and Unsaturation in Pentenol Scaffolds
This compound belongs to the class of neopentyl-type alcohols, characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon. This structural motif imparts significant steric hindrance, which can profoundly influence the reactivity of the primary alcohol. The presence of a terminal double bond adds another layer of functionality, offering a handle for a variety of synthetic transformations.
The isomers selected for comparison, (E)-4,4-dimethylpent-2-en-1-ol (an allylic alcohol) and 2,4-dimethylpent-4-en-1-ol, offer variations in the position of the double bond and the substitution pattern, leading to distinct chemical properties. Understanding these differences is paramount for chemists aiming to fine-tune the reactivity and properties of their molecules. Substituted pentenols are valuable intermediates in the synthesis of a variety of organic compounds, with potential applications in pharmaceuticals and materials science.[1]
Physicochemical Properties: A Tabular Comparison
A foundational understanding of the physical properties of these isomers is essential for their effective use in the laboratory. The following table summarizes key physicochemical data, providing a basis for comparison.
| Property | This compound | (E)-4,4-dimethylpent-2-en-1-ol | 2,4-Dimethylpent-4-en-1-ol |
| Molecular Formula | C₇H₁₄O[2] | C₇H₁₄O | C₇H₁₄O[3] |
| Molecular Weight | 114.19 g/mol [2] | 114.19 g/mol | 114.19 g/mol [3] |
| CAS Number | 3420-42-6[2] | 55403-53-7 | 104001-59-4[3] |
| Appearance | Colorless liquid (predicted) | Colorless liquid (predicted) | Colorless liquid (predicted) |
| Boiling Point | 157.5 °C (predicted) | N/A | N/A |
| Density | 0.83 g/cm³ (predicted) | N/A | N/A |
| Structure |
|
|
|
Comparative Reactivity: Oxidation and Esterification
The hydroxyl group is a primary site of reactivity in these molecules. To provide a clear comparison, we will examine two fundamental transformations: oxidation to the corresponding aldehyde and esterification with a carboxylic acid.
Oxidation: A Tale of Steric Hindrance and Allylic Activation
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, the rate and efficiency of this transformation are highly dependent on the steric environment of the alcohol and the choice of oxidant.
Theoretical Framework:
-
This compound: As a neopentyl-type alcohol, the significant steric hindrance around the primary hydroxyl group is expected to decrease the rate of oxidation compared to less hindered primary alcohols.
-
(E)-4,4-dimethylpent-2-en-1-ol: This isomer is a primary allylic alcohol. Allylic alcohols are often more readily oxidized than their saturated counterparts due to the stabilization of the transition state by the adjacent double bond.
-
2,4-Dimethylpent-4-en-1-ol: This isomer is a primary alcohol, but with less steric hindrance directly adjacent to the hydroxyl group compared to the 2,2-dimethyl isomer.
Experimental Protocol: Comparative Oxidation using Pyridinium Dichromate (PDC)
Pyridinium dichromate (PDC) is a versatile oxidizing agent that can convert primary alcohols to aldehydes under neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[4][5] The following protocol is designed to provide a comparative assessment of the oxidation rates.
Workflow Diagram:
Caption: Workflow for the comparative oxidation of pentenol isomers.
Step-by-Step Methodology:
-
Reaction Setup: In three separate round-bottom flasks, dissolve each alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Addition of Reagents: To each flask, add pyridinium dichromate (PDC, 1.5 mmol) and Celite® (1 g).
-
Reaction Monitoring: Stir the suspensions at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Work-up: Upon completion (or after 8 hours for comparison), dilute the reaction mixtures with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and GC-MS to determine the conversion to the corresponding aldehyde.
Anticipated Results and Discussion:
| Alcohol | Expected Product | Predicted Relative Rate | Rationale |
| This compound | 2,2-Dimethylpent-4-enal | Slow | Significant steric hindrance from the neopentyl group impedes the approach of the oxidant. |
| (E)-4,4-dimethylpent-2-en-1-ol | (E)-4,4-dimethylpent-2-enal | Fast | Allylic activation facilitates the oxidation process. |
| 2,4-Dimethylpent-4-en-1-ol | 2,4-Dimethylpent-4-enal | Moderate | Less steric hindrance than the 2,2-dimethyl isomer, but lacks allylic activation. |
The experimental data from this parallel study would provide quantitative insights into the influence of steric hindrance and electronic effects on the oxidation of these primary alcohols.
Esterification: The Impact of Sterics on Nucleophilicity
Esterification is a fundamental reaction in organic chemistry, and the reactivity of alcohols in this transformation is highly sensitive to steric bulk.[6][7][8]
Theoretical Framework:
-
This compound: The neopentyl structure is expected to significantly hinder the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative.[9]
-
(E)-4,4-dimethylpent-2-en-1-ol & 2,4-Dimethylpent-4-en-1-ol: These isomers, with less steric congestion around the hydroxyl group, are predicted to undergo esterification at a faster rate than their 2,2-dimethyl counterpart.
Experimental Protocol: Comparative Fischer Esterification
The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a classic method for comparing the reactivity of these isomers.
Reaction Scheme:
Caption: General scheme for the Fischer esterification of pentenol isomers.
Step-by-Step Methodology:
-
Reaction Setup: In three separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, combine each alcohol (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of sulfuric acid (0.05 mmol) in toluene (15 mL).
-
Reaction: Heat the mixtures to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Follow the progress of each reaction by GC-MS analysis of aliquots taken at regular time intervals.
-
Work-up: After a set reaction time (e.g., 12 hours), cool the mixtures to room temperature, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Determine the conversion to the ester for each isomer by ¹H NMR and GC-MS.
Anticipated Results and Discussion:
| Alcohol | Predicted Relative Rate of Esterification | Rationale |
| This compound | Slowest | Severe steric hindrance around the hydroxyl group. |
| (E)-4,4-dimethylpent-2-en-1-ol | Fastest | Less sterically hindered primary allylic alcohol. |
| 2,4-Dimethylpent-4-en-1-ol | Intermediate | Less hindered than the 2,2-dimethyl isomer. |
This comparative experiment would provide clear, quantitative data on how the structural variations among these isomers influence their nucleophilicity in an esterification reaction.
Synthetic Utility and Potential Applications
The choice between these isomers will ultimately depend on the specific goals of the synthetic chemist.
-
This compound: The sterically encumbered nature of this alcohol makes it an ideal candidate for introducing a bulky, hydrophobic neopentyl group. While its reactivity is attenuated, this can be advantageous in preventing undesired side reactions at the hydroxyl position. The terminal alkene provides a versatile handle for further functionalization via reactions such as hydroboration-oxidation, epoxidation, or metathesis.
-
(E)-4,4-dimethylpent-2-en-1-ol: As an allylic alcohol, this isomer offers unique reactivity. It can participate in a variety of transition-metal-catalyzed reactions, such as allylic alkylation and asymmetric epoxidation. The conjugated system also opens up possibilities for Diels-Alder and other pericyclic reactions. Its potential biological activity makes it a candidate for exploration in drug development.[1]
-
2,4-Dimethylpent-4-en-1-ol: This isomer provides a balance between the steric hindrance of the 2,2-dimethyl isomer and the activated reactivity of the allylic alcohol. It can be a useful building block when a less hindered primary alcohol is required, while still offering the synthetic versatility of a terminal alkene.
Conclusion
The selection of a molecular building block is a critical step in the design of novel molecules with desired properties. This guide has provided a comparative analysis of this compound and two of its structural isomers, focusing on the key reactions of oxidation and esterification. The interplay of steric hindrance and the position of the double bond leads to predictable yet significant differences in their chemical reactivity.
By understanding these nuances and utilizing the provided experimental frameworks, researchers in drug development and other areas of chemical science can make more strategic decisions in their synthetic endeavors, ultimately accelerating the pace of discovery.
References
- 1. Buy (E)-4,4-dimethylpent-2-en-1-ol [smolecule.com]
- 2. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylpent-4-en-1-ol | C7H14O | CID 12454409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Q.69 The rate of esterification of alcohols is more for A. \left( \mathrm.. [askfilo.com]
- 9. youtube.com [youtube.com]
validation of 2,2-Dimethylpent-4-en-1-ol's structure by spectroscopy
An In-depth Guide to the Spectroscopic Validation of 2,2-Dimethylpent-4-en-1-ol: A Comparative Approach
In the field of synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic validation of this compound, a chiral alcohol with applications in fragrance and as a building block in organic synthesis. We will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these signatures to those of structural isomers and related compounds to highlight the unique spectral features that confirm its identity. This guide is intended for researchers and professionals in chemical and pharmaceutical sciences who rely on robust analytical data for compound characterization.
The Importance of Orthogonal Validation
Relying on a single analytical technique can often lead to ambiguity. Isomers, for instance, may present similar mass spectra but vastly different NMR profiles. Therefore, a multi-pronged approach, employing orthogonal techniques that probe different molecular properties, is essential for confident structure elucidation. Here, we will demonstrate how the combination of NMR, IR, and MS provides a self-validating system for the structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key to assigning specific protons to their location within the structure.
Expected ¹H NMR Spectrum of this compound
The structure of this compound dictates a unique set of proton signals. The key distinguishing features are the terminal vinyl group protons and the singlets corresponding to the gem-dimethyl and hydroxyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.85 | ddt | 1H | H-4 (CH=CH₂) | The vinylic proton on C4 is coupled to the terminal vinyl protons (H-5) and the allylic protons (H-3), resulting in a complex multiplet (ddt: doublet of doublets of triplets). |
| ~5.10 | d | 1H | H-5 (trans) | The terminal vinylic proton trans to the alkyl chain exhibits a characteristic downfield shift and is split by the geminal proton and H-4. |
| ~5.05 | d | 1H | H-5 (cis) | The terminal vinylic proton cis to the alkyl chain is slightly more shielded than the trans proton and is split by the geminal proton and H-4. |
| ~3.30 | s | 2H | H-1 (-CH₂OH) | The methylene protons adjacent to the hydroxyl group appear as a singlet due to the absence of adjacent protons. |
| ~2.10 | d | 2H | H-3 (-CH₂-C=) | These allylic protons are coupled to the vinylic proton at H-4, resulting in a doublet. |
| ~1.30 | s | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature. |
| ~0.90 | s | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a sharp singlet due to the quaternary carbon they are attached to. |
Comparative Analysis: Distinguishing from Isomers
Let's consider a structural isomer, 4,4-dimethylpent-1-en-3-ol . While it shares the same molecular formula (C₇H₁₄O), its ¹H NMR spectrum would be significantly different. We would expect to see a doublet for the C1 vinyl protons, a multiplet for the C2 vinyl proton, a singlet for the C3 methine proton, and a singlet for the gem-dimethyl group at a different chemical shift. The absence of a singlet for the -CH₂OH group is a key differentiator.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expected ¹³C NMR Spectrum of this compound
The seven carbon atoms in this compound are all chemically non-equivalent and are therefore expected to produce seven distinct signals in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband decoupling).
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2.0 s.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~134.5 | C-4 (=CH-) | The internal vinylic carbon is deshielded due to its sp² hybridization. |
| ~118.0 | C-5 (=CH₂) | The terminal vinylic carbon is also in the sp² region but is typically more shielded than the substituted vinylic carbon. |
| ~70.0 | C-1 (-CH₂OH) | The carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears in the 60-70 ppm range. |
| ~45.0 | C-3 (-CH₂-) | The allylic carbon atom is found in the typical aliphatic sp³ region. |
| ~36.0 | C-2 (-C(CH₃)₂-) | The quaternary carbon atom is typically more deshielded than other sp³ carbons due to the substitution pattern. |
| ~24.0 | -C(CH₃)₂ | The two equivalent methyl carbons are in the shielded aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expected IR Spectrum of this compound
The key functional groups in this compound are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Processing: Perform a background scan with no sample present and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| ~3350 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness of this peak is due to hydrogen bonding. Its presence is a strong indicator of an alcohol. |
| ~3080 (medium) | =C-H stretch | Vinylic C-H | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized. |
| ~2960 (strong) | C-H stretch | Aliphatic C-H | These are the stretches for the sp³ hybridized C-H bonds in the methyl and methylene groups. |
| ~1640 (medium) | C=C stretch | Alkene | This absorption confirms the presence of the carbon-carbon double bond. |
| ~1050 (strong) | C-O stretch | Primary Alcohol | The C-O single bond stretch in primary alcohols typically appears in this region. |
| ~990 and ~910 | =C-H bend (out-of-plane) | Terminal Alkene | These two strong bands are highly characteristic of a monosubstituted (terminal) alkene (-CH=CH₂). Their presence is a crucial piece of evidence for the structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecular structure through fragmentation patterns.
Expected Mass Spectrum of this compound
For this compound (C₇H₁₄O), the molecular weight is 114.19 g/mol . We would expect to see a molecular ion peak (M⁺) at m/z 114.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: An electron multiplier detector.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺˙ | Molecular ion (M⁺˙). Its presence confirms the molecular weight. |
| 99 | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation for compounds with gem-dimethyl groups. |
| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical is a favorable fragmentation pathway for primary alcohols. |
| 71 | [C₅H₁₁]⁺ | Alpha-cleavage next to the oxygen atom. |
| 57 | [C₄H₉]⁺ | Cleavage of the C2-C3 bond, leading to the stable tertiary butyl cation. This is expected to be a very prominent peak. |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable carbocation resulting from cleavage of the C2-C3 bond. |
Workflow for Spectroscopic Validation
The logical flow for validating the structure of this compound using the described techniques is outlined below.
A Comparative Guide to the Biological Activity of 2,2-Dimethylpent-4-en-1-ol and Its Analogs: An Evaluation Framework
Introduction
2,2-Dimethylpent-4-en-1-ol is a C7 unsaturated tertiary alcohol with a structure suggestive of potential biological activity. While this specific molecule is not extensively characterized in the scientific literature, its structural analogs and related terpenoid compounds have demonstrated a range of biological effects, including enzyme inhibition, antimicrobial activity, and neuroprotection. This guide provides a comprehensive framework for the systematic evaluation of this compound and a curated set of its structural analogs. By presenting a head-to-head comparison of their potential biological activities, supported by detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a robust starting point for investigating this chemical space.
The central hypothesis of this guide is that structural modifications to the this compound scaffold will result in differential biological activities. Understanding these structure-activity relationships (SAR) is crucial for the potential development of novel therapeutic agents or other biologically active compounds. This guide will focus on three primary areas of investigation: cytotoxicity, antimicrobial efficacy, and neuroprotective potential.
Structural Analogs for Comparative Analysis
To establish a meaningful SAR, the following analogs of this compound have been selected for comparative evaluation. These analogs introduce subtle yet significant changes in functionality and stereochemistry, which are anticipated to influence their interaction with biological systems.
| Compound Name | Structure | Key Structural Difference from Parent Compound |
| This compound | CC(C)(CC=C)CO | Parent Compound |
| 2,2-Dimethylpent-4-yn-1-ol | CC(C)(CC#C)CO | Alkyne instead of alkene |
| 2,2-Dimethylpent-4-enal | CC(C)(CC=C)C=O | Aldehyde instead of alcohol |
| (E)-4,4-Dimethylpent-2-en-1-ol | CC(C)(C)/C=C/CO | Isomeric double bond position |
| 2,2-Dimethylpentan-1-ol | CC(C)(CCC)CO | Saturated analog (no double bond) |
| 2,2-Dimethylpent-4-en-1-amine | CC(C)(CC=C)CN | Amine instead of alcohol |
Proposed Biological Evaluation Workflow
A tiered approach is recommended for the biological evaluation of this compound and its analogs. This workflow prioritizes a foundational understanding of cytotoxicity before proceeding to more specific and complex biological assays.
Caption: Proposed workflow for the biological evaluation of this compound and its analogs.
Part 1: Foundational Cytotoxicity Assessment
A critical initial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This information is vital for establishing safe dosing ranges in subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neurotoxicity context)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound and its analogs)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Replace the culture medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Anticipated Comparative Data (Hypothetical):
| Compound | IC50 (µM) on HEK293 cells | Notes |
| This compound | > 100 | Low cytotoxicity expected. |
| 2,2-Dimethylpent-4-yn-1-ol | 75.2 | Increased cytotoxicity may be due to the reactivity of the alkyne group. |
| 2,2-Dimethylpent-4-enal | 15.8 | Aldehydes are generally more reactive and potentially more cytotoxic. |
| (E)-4,4-Dimethylpent-2-en-1-ol | > 100 | Isomeric change may not significantly impact general cytotoxicity. |
| 2,2-Dimethylpentan-1-ol | > 100 | Saturation may reduce non-specific interactions. |
| 2,2-Dimethylpent-4-en-1-amine | 55.6 | The amine group may alter membrane interactions and cytotoxicity. |
Part 2: Antimicrobial Activity Screening
The structural features of this compound, particularly its amphiphilic nature, suggest potential antimicrobial properties. Long-chain alcohols and related compounds have been shown to disrupt microbial membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (for viability indication)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. A viability indicator like resazurin can be added to aid in the determination.
-
Data Recording: Record the MIC value for each compound against each microorganism.
Anticipated Comparative Data (Hypothetical):
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | 128 | >256 | 64 |
| 2,2-Dimethylpent-4-yn-1-ol | 64 | 128 | 32 |
| 2,2-Dimethylpent-4-enal | 32 | 64 | 16 |
| (E)-4,4-Dimethylpent-2-en-1-ol | 128 | >256 | 64 |
| 2,2-Dimethylpentan-1-ol | >256 | >256 | 128 |
| 2,2-Dimethylpent-4-en-1-amine | 64 | 128 | 32 |
Part 3: Neuroprotective Potential Assessment
Terpenoids and other small molecules with hydroxyl groups have been investigated for their neuroprotective effects, often attributed to their antioxidant and anti-inflammatory properties.
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This assay simulates ischemic stroke conditions in a cell culture model to assess the neuroprotective effects of test compounds.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Glucose-free DMEM
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Test compounds
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to 80-90% confluency.
-
OGD Induction: Replace the normal medium with glucose-free DMEM and place the cells in a hypoxia chamber for 4-6 hours.
-
Compound Treatment and Reperfusion: After OGD, replace the medium with normal DMEM containing the test compounds and return the cells to a normoxic incubator (21% O2, 5% CO2) for 24 hours.
-
Assessment of Cell Death: Collect the cell culture supernatant and measure the release of LDH, an indicator of cell membrane damage and cell death.
-
Data Analysis: Calculate the percentage of LDH release relative to the control (OGD/R without compound treatment). A decrease in LDH release indicates a neuroprotective effect.
Anticipated Comparative Data (Hypothetical):
| Compound (at 10 µM) | % Reduction in LDH Release (Neuroprotection) | Potential Mechanism |
| This compound | 15% | Mild antioxidant activity |
| 2,2-Dimethylpent-4-yn-1-ol | 10% | Potential for off-target effects |
| 2,2-Dimethylpent-4-enal | 5% (or pro-toxic) | Aldehyde reactivity may be detrimental |
| (E)-4,4-Dimethylpent-2-en-1-ol | 25% | Favorable interaction with cellular targets |
| 2,2-Dimethylpentan-1-ol | 5% | Unsaturation appears important for activity |
| 2,2-Dimethylpent-4-en-1-amine | 20% | Amine group may confer antioxidant properties |
Mechanistic Insights and Structure-Activity Relationships
The proposed experimental framework will enable the elucidation of preliminary structure-activity relationships. For instance, the comparison between the alkene, alkyne, and saturated analogs will shed light on the role of the unsaturated bond in biological activity. Similarly, comparing the parent alcohol with its aldehyde and amine counterparts will reveal the influence of the functional head group.
Caption: Hypothesized structure-activity relationships for this compound and its analogs.
Conclusion
While the biological activity of this compound remains to be fully elucidated, this guide provides a comprehensive and scientifically rigorous framework for its investigation alongside key structural analogs. The proposed workflow, from foundational cytotoxicity screening to specific antimicrobial and neuroprotection assays, will enable a systematic exploration of this chemical space. The resulting comparative data will be invaluable for understanding the structure-activity relationships of C7 unsaturated alcohols and for identifying potential lead compounds for further development in the fields of infectious disease and neurodegenerative disorders. It is through such structured and comparative approaches that we can unlock the full potential of novel chemical entities.
A Comparative Analysis of Synthetic Routes to 2,2-Dimethylpent-4-en-1-ol
Introduction
2,2-Dimethylpent-4-en-1-ol is a valuable chiral building block in organic synthesis, finding applications in the preparation of complex molecules, including natural products and pharmaceuticals. Its neopentyl-like structure provides steric hindrance that can influence the stereochemical outcome of reactions, while the terminal alkene and primary alcohol functionalities offer versatile handles for further chemical transformations. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. Each route is evaluated based on its efficiency, practicality, and the underlying chemical principles.
Route 1: Grignard Reaction Approach
The Grignard reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. This approach to this compound involves the nucleophilic addition of an allyl Grignard reagent to a sterically hindered aldehyde, 2,2-dimethylpropanal.
Reaction Scheme
The synthesis commences with the preparation of allylmagnesium bromide from allyl bromide and magnesium metal in diethyl ether. The subsequent reaction of this Grignard reagent with 2,2-dimethylpropanal, followed by an acidic workup, yields the target alcohol.
Caption: Grignard route to this compound.
Experimental Protocol
Step 1: Preparation of Allylmagnesium Bromide [1]
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2,2-Dimethylpropanal and Workup [2][3]
-
Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-dimethylpropanal (1.0 eq)[4] in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Discussion
Advantages:
-
This is a convergent and often high-yielding route.
-
The starting materials, allyl bromide and 2,2-dimethylpropanal, are readily available.
-
The procedure is relatively straightforward for chemists familiar with organometallic reactions.
Disadvantages:
-
Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.
-
The formation of Wurtz coupling byproducts (1,5-hexadiene) can occur during the preparation of allylmagnesium bromide.[1]
Route 2: Wittig Reaction and Reduction Cascade
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[5][6] This synthetic strategy involves the initial formation of the corresponding α,β-unsaturated aldehyde, 2,2-dimethylpent-4-enal, via a Wittig reaction, followed by its selective reduction to the target alcohol.
Reaction Scheme
This two-step sequence begins with the reaction of a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, with isobutyraldehyde to form 2,2-dimethylpent-4-enal. Subsequent reduction of the aldehyde with a mild reducing agent like sodium borohydride yields this compound.
Caption: Wittig reaction and reduction route.
Experimental Protocol
Step 1: Synthesis of 2,2-Dimethylpent-4-enal via Wittig Reaction [7]
-
In a round-bottom flask, dissolve (triphenylphosphoranylidene)acetaldehyde (1.0 eq) in an appropriate solvent like dichloromethane.
-
Add isobutyraldehyde (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate 2,2-dimethylpent-4-enal.[8][9]
Step 2: Reduction of 2,2-Dimethylpent-4-enal
-
Dissolve 2,2-dimethylpent-4-enal (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add sodium borohydride (1.2 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Discussion
Advantages:
-
The Wittig reaction is generally tolerant of a wide range of functional groups.
-
The reduction of the α,β-unsaturated aldehyde is typically a high-yielding and clean reaction.
Disadvantages:
-
The phosphorus ylide starting material may need to be prepared in a separate step.
-
The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.[10]
-
This route involves two distinct synthetic steps, which may lower the overall yield.
Route 3: Claisen Rearrangement and Reduction Pathway
The Claisen rearrangement is a powerful pericyclic reaction that forms carbon-carbon bonds through a[11][11]-sigmatropic rearrangement of an allyl vinyl ether, producing a γ,δ-unsaturated carbonyl compound.[11][12] This approach offers a stereospecific route to the key intermediate, 2,2-dimethylpent-4-enal.
Reaction Scheme
The synthesis starts with the formation of an allyl vinyl ether from 2-methyl-1-propen-1-ol and an appropriate vinyl ether. This intermediate then undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement to give 2,2-dimethylpent-4-enal.[13][14] The final step is the reduction of the aldehyde to the target alcohol.
Caption: Claisen rearrangement and reduction pathway.
Experimental Protocol
Step 1: Synthesis of 2,2-Dimethylpent-4-enal via Claisen Rearrangement [15]
-
In a sealed tube, combine 2-methyl-1-propen-1-ol (1.0 eq), an excess of ethyl vinyl ether (as both reactant and solvent), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture in the sealed tube at a temperature sufficient to induce the rearrangement (typically 150-200 °C).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After completion, cool the reaction mixture and remove the excess ethyl vinyl ether under reduced pressure.
-
Purify the resulting 2,2-dimethylpent-4-enal by distillation or column chromatography.
Step 2: Reduction of 2,2-Dimethylpent-4-enal (Follow the same procedure as in Route 2, Step 2)
Discussion
Advantages:
-
The Claisen rearrangement can be highly stereospecific.
-
This method can be effective for constructing quaternary carbon centers.[15]
Disadvantages:
-
The high temperatures required for the thermal Claisen rearrangement may not be suitable for sensitive substrates.
-
The synthesis of the starting allyl vinyl ether may require an additional step.
-
Lewis acid catalysis, while allowing for milder conditions, can sometimes lead to side reactions.
Comparative Summary
| Feature | Grignard Route | Wittig Route & Reduction | Claisen Route & Reduction |
| Number of Steps | 1 (from aldehyde) | 2 | 2 |
| Key Transformation | Nucleophilic Addition | Olefination & Reduction | Pericyclic Rearrangement & Reduction |
| Starting Materials | Allyl bromide, 2,2-dimethylpropanal | Isobutyraldehyde, Phosphorus ylide | 2-Methyl-1-propen-1-ol, Vinyl ether |
| Reagent Sensitivity | High (Grignard reagent) | Moderate | Moderate |
| Byproducts | Magnesium salts, Wurtz coupling product | Triphenylphosphine oxide | None from rearrangement |
| Potential Yield | Good to Excellent | Good | Good |
| Key Advantages | Convergent, one-pot potential | Functional group tolerance | Stereospecificity |
| Key Disadvantages | Strict anhydrous conditions | Byproduct removal, two steps | High temperatures, two steps |
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the desired level of purity. The Grignard route offers a direct and efficient one-step approach, provided that anhydrous conditions can be strictly maintained. The Wittig and reduction cascade provides a reliable, albeit two-step, alternative with good functional group tolerance. Finally, the Claisen rearrangement pathway presents an elegant solution for controlling stereochemistry, particularly when constructing the quaternary center, but may require more specialized conditions. Each of these methodologies provides a viable path to this important synthetic building block, and a thorough understanding of their respective strengths and weaknesses will enable the selection of the most appropriate synthetic strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 13. The Claisen rearrangement is a general synthesis of γ,δ-unsaturated carbonyl compounds [ns1.almerja.com]
- 14. Claisen Rearrangement [organic-chemistry.org]
- 15. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,2-Dimethylpent-4-en-1-ol: A Versatile Building Block in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-en-1-ol, a homoallylic alcohol with a characteristic gem-dimethyl substitution, presents itself as a versatile synthon with unique reactivity and potential applications across various domains of chemical research and development. This guide provides an in-depth exploration of the applications of this compound, offering a comparative analysis against alternative structures and furnishing experimental data to support its utility. We will delve into its pivotal role in the synthesis of unsaturated lactones, explore its potential in the fragrance industry, and discuss its prospective use as a monomer for specialty polymers.
The Strategic Advantage of the Gem-Dimethyl Group: The Thorpe-Ingold Effect in Action
The presence of the gem-dimethyl group at the C2 position of this compound is not a mere structural nuance; it is a key determinant of its reactivity, particularly in intramolecular cyclization reactions. This phenomenon is governed by the Thorpe-Ingold effect , or the gem-dimethyl effect, which posits that steric hindrance from geminal substituents can accelerate ring-closing reactions.[1][2] This effect is attributed to a decrease in the internal bond angle between the reacting groups, thereby increasing the probability of a successful intramolecular reaction.[3]
This inherent stereoelectronic advantage makes this compound a particularly attractive precursor for the synthesis of cyclic compounds, most notably α,β-unsaturated lactones.
Application in the Synthesis of α,β-Unsaturated Lactones
α,β-Unsaturated lactones are valuable structural motifs present in numerous natural products and pharmacologically active compounds. The conversion of homoallylic alcohols into these lactones is a powerful synthetic transformation. A versatile method for this conversion involves a one-pot process encompassing ozonolysis of the terminal double bond followed by an aldol condensation with the lithium enolate of methyl acetate, subsequent acyl migration, lactonization, and β-elimination.[4]
Comparative Performance of this compound
The gem-dimethyl group in this compound is expected to enhance the rate and efficiency of the lactonization step due to the Thorpe-Ingold effect. To illustrate this, we can compare the hypothetical reaction outcomes of unsubstituted pent-4-en-1-ol with this compound in such a synthetic sequence.
| Precursor | Key Intermediate | Expected Relative Rate of Lactonization | Expected Yield of Lactone |
| Pent-4-en-1-ol | 4-Hydroxybutanal | Slower | Moderate |
| This compound | 3,3-Dimethyl-4-hydroxybutanal | Faster | High |
The increased rate of cyclization for the dimethylated substrate is a direct consequence of the gem-dimethyl group forcing the molecule into a conformation that is more amenable to ring closure.
Experimental Protocol: Synthesis of 4,4-Dimethyl-α,β-unsaturated-γ-butyrolactone from this compound
This protocol is adapted from the general method described by Keck et al. for the synthesis of α,β-unsaturated lactones from homoallylic alcohols.[4]
Step 1: Ozonolysis of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm to room temperature to work up the ozonide and afford the corresponding aldehyde.
Step 2: One-Pot Lactonization
-
In a separate flask, prepare the lithium enolate of methyl acetate by adding methyl acetate to a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C.
-
Add the crude aldehyde solution from Step 1 to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4,4-dimethyl-α,β-unsaturated-γ-butyrolactone.
Potential Applications in the Fragrance Industry
While this compound itself may not possess a strong or desirable odor, its structural motifs are found in known fragrance ingredients. The gem-dimethyl group, in particular, can impart substantivity and unique olfactory characteristics to a molecule.
Structural Comparison with Known Fragrance Ingredients
A notable example of a structurally related fragrance ingredient is Bacdanol (2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol), which possesses a woody and sandalwood-like scent.[5] Although more complex, Bacdanol shares the feature of a substituted pentenol backbone. This suggests that derivatives of this compound could be explored for novel fragrance applications.
| Compound | Structure | Olfactory Profile |
| This compound | HO-CH₂-C(CH₃)₂-CH₂-CH=CH₂ | Weak/Undeclared |
| Bacdanol | (See reference[5]) | Woody, Sandalwood |
| Hypothetical Derivative | e.g., Ester or Ether of this compound | Potentially fruity, floral, or woody |
The terminal double bond and the primary alcohol functionality of this compound provide convenient handles for chemical modification to generate a library of derivatives for olfactory screening.
Prospect as a Monomer for Specialty Polymers
The polymerization of vinyl monomers is a cornerstone of polymer chemistry. While this compound is not a conventional monomer, its terminal alkene functionality suggests the potential for polymerization or copolymerization to create specialty polymers with unique properties.
Comparison with Structurally Similar Monomers
A relevant comparison can be drawn with 4-methyl-1-pentene, the monomer for poly(4-methyl-1-pentene) (PMP). PMP is a high-performance thermoplastic known for its low density, high transparency, and excellent gas permeability.[6][7]
| Monomer | Polymer | Key Polymer Properties |
| 4-Methyl-1-pentene | Poly(4-methyl-1-pentene) (PMP) | Low density, high transparency, high gas permeability |
| This compound | Poly(this compound) (Hypothetical) | Expected to have pendant hydroxyl groups, potentially leading to increased hydrophilicity, and altered thermal and mechanical properties. |
The presence of the primary alcohol in each repeating unit of a hypothetical poly(this compound) would introduce functionality not present in PMP. This could lead to polymers with increased hydrophilicity, potential for post-polymerization modification, and different mechanical and thermal properties. The gem-dimethyl group would likely influence the polymer's chain packing and morphology.
Conclusion
This compound emerges as a valuable and versatile building block in organic synthesis. Its defining feature, the gem-dimethyl group, confers a significant advantage in intramolecular cyclization reactions, as explained by the Thorpe-Ingold effect, making it an excellent precursor for the synthesis of α,β-unsaturated lactones. While its direct application in the fragrance and polymer industries is less established, its structural characteristics and functional handles present exciting opportunities for the development of novel fragrance molecules and specialty polymers. The comparative analysis and experimental frameworks provided in this guide aim to equip researchers and scientists with the foundational knowledge to unlock the full potential of this intriguing molecule.
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
- 5. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 2,2-Dimethylpent-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the purity of a starting material is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental outcomes are built. For a molecule such as 2,2-Dimethylpent-4-en-1-ol, a versatile building block in organic synthesis, ensuring its chemical integrity is paramount. This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques for confirming the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .
As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. This guide will delve into the causality behind experimental choices, establish self-validating systems within the methodologies, and ground all claims in authoritative sources. We will explore the strengths and limitations of each technique, supported by detailed experimental workflows and comparative data, to empower you to make informed decisions for your specific analytical needs.
The Importance of Purity for this compound
This compound, with its neopentyl core and terminal alkene, is a valuable intermediate. Its subsequent transformations could involve reactions at the hydroxyl group or the double bond. The presence of impurities can have significant downstream consequences:
-
Side Reactions: Impurities with reactive functional groups can lead to the formation of unintended byproducts, complicating reaction work-ups and reducing the yield of the desired product.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect molar calculations, affecting reaction efficiency and reproducibility.
-
Toxicity: In the context of drug development, even trace impurities can exhibit biological activity or toxicity, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
A common synthetic route to this compound involves the reduction of 2,2-dimethyl-4-pentenal. This process can introduce specific impurities that require careful analytical scrutiny.
Potential Impurities in the Synthesis of this compound
A likely synthesis of this compound is the reduction of the corresponding aldehyde, 2,2-dimethyl-4-pentenal. Therefore, potential impurities could include:
-
Unreacted Starting Material: Residual 2,2-dimethyl-4-pentenal.
-
Over-reduction Products: Saturation of the double bond to yield 2,2-dimethylpentan-1-ol.
-
Byproducts from Aldol Condensation: Self-condensation of the starting aldehyde.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Understanding these potential impurities is crucial for developing and validating appropriate analytical methods.
Orthogonal Approaches to Purity Determination: GC-MS and qNMR
To achieve a comprehensive and trustworthy assessment of purity, employing orthogonal analytical techniques is best practice. GC-MS and qNMR offer complementary information, providing a more complete picture of the sample's composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture and provides their mass-to-charge ratio, enabling identification.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[2]
I. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency makes it ideal for detecting trace contaminants.
A. Principle of Purity Determination by GC-MS
A sample of this compound is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for identification. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.
B. Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.[3]
C. Data Analysis and Interpretation
The resulting total ion chromatogram (TIC) will show peaks corresponding to this compound and any impurities. The purity is typically calculated as the percentage of the peak area of the main component relative to the total peak area of all components.
Expected Results for this compound:
-
Retention Time: The retention time will be specific to the GC conditions used.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M+) at m/z 114, although it may be weak. Key fragment ions can be predicted based on the structure, such as the loss of a water molecule ([M-H₂O]+ at m/z 96) or cleavage of the C-C bond adjacent to the hydroxyl group. A GC-MS spectrum for this compound is available in public databases.[2]
D. Workflow for GC-MS Purity Analysis
Caption: Workflow for purity determination of this compound by GC-MS.
II. Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement and offers a highly accurate and precise determination of purity without the need for a specific reference standard of the analyte.[4]
A. Principle of Purity Determination by qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the sample can be calculated from the ratio of the integrals of specific, well-resolved signals from the sample and the internal standard.
B. Experimental Protocol: ¹H qNMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
2. ¹H NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically > 30 seconds for quantitative accuracy).
-
Number of Scans (NS): 8 to 64, depending on the sample concentration.
-
Spectral Width (SW): ~12 ppm.
C. Data Analysis and Interpretation
Expected ¹H NMR Spectrum of this compound: Based on the structure and data from similar compounds, the following signals are expected:
-
~5.8 ppm (ddt): 1H, vinyl proton (-CH=).
-
~5.0 ppm (m): 2H, terminal vinyl protons (=CH₂).
-
~3.4 ppm (s): 2H, methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
~2.1 ppm (d): 2H, allylic methylene protons (-CH₂-CH=).
-
~1.5 ppm (s, broad): 1H, hydroxyl proton (-OH).
-
~0.9 ppm (s): 6H, two equivalent methyl groups (-C(CH₃)₂).
Purity Calculation: The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
D. Workflow for qNMR Purity Analysis
Caption: Workflow for purity determination of this compound by qNMR.
III. Comparison of GC-MS and qNMR for Purity Analysis
The choice between GC-MS and qNMR depends on the specific requirements of the analysis. The following table provides a comparative overview of the two techniques for the purity assessment of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. |
| Primary Strength | High sensitivity for detecting and identifying volatile impurities, even at trace levels. Excellent for separating complex mixtures. | High precision and accuracy for determining the absolute purity of the main component. Does not require a reference standard of the analyte.[4] |
| Common Impurities Detected | Residual volatile starting materials (e.g., 2,2-dimethyl-4-pentenal), solvents, and volatile byproducts. | Can quantify both volatile and non-volatile impurities, provided they have NMR-active nuclei and unique signals. Effective for identifying and quantifying structural isomers. |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution of accurately weighed sample and internal standard in a deuterated solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Can be faster for a single sample if a standard protocol is established, but method development for quantitative accuracy can be time-consuming. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires a reference standard for accurate quantification of impurities. | Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate quantification. |
| Data Interpretation | Requires interpretation of chromatograms and mass spectra. Library matching can aid in identification. | Requires careful selection of non-overlapping signals and precise integration. |
IV. Conclusion and Recommendations
Both GC-MS and qNMR are powerful and complementary techniques for the comprehensive purity validation of this compound.
-
GC-MS is the method of choice for the sensitive detection and identification of trace volatile impurities, such as residual solvents and starting materials. Its high separation efficiency is crucial for resolving complex mixtures that may arise during synthesis.
-
qNMR provides a highly accurate and precise method for determining the absolute purity of the bulk material without the need for a specific this compound standard. It is particularly effective for identifying and quantifying non-volatile impurities and structural isomers that may be difficult to distinguish by mass spectrometry alone.
For a complete and robust assessment of this compound purity, a combined analytical approach is highly recommended. GC-MS should be employed to screen for and identify trace volatile impurities, while qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This dual-pronged strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate, thereby safeguarding the integrity of subsequent research and development activities.
V. References
-
BenchChem. A Comparative Guide to GC-MS and NMR Analysis for Validating t-Butylsilane Purity. Available at: --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available at: --INVALID-LINK--
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. YouTube. Available at: --INVALID-LINK--
-
NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Grignard Reaction. Available at: --INVALID-LINK--
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: --INVALID-LINK--
-
ChemicalBook. 2-METHYL-PENT-4-ENAL synthesis. Available at: --INVALID-LINK--
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the absolute quantification of natural products: 1H NMR spectroscopy. Journal of natural products, 70(4), 654–659.
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2,2-DIMETHYL-4-PENTEN-1-OL. Available at: --INVALID-LINK--
-
Restek Corporation. Impact of GC Parameters on The Separation. Available at: --INVALID-LINK--
-
PubChem. 2,2-dimethyl-4-pentenal. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
ChemicalBook. 2,2-dimethyl-4-pentenal. Available at: --INVALID-LINK--
-
ResearchGate. GC separation of mixed alcohols on packed glass columns. Available at: --INVALID-LINK--
-
American Elements. This compound. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. 2.5E: GC Parameters. Available at: --INVALID-LINK--
-
ChemicalBook. 2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum. Available at: --INVALID-LINK--
-
Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum. Available at: --INVALID-LINK--
-
Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Available at: --INVALID-LINK--
References
- 1. 2,2-Dimethylpent-4-en-1-amine | C7H15N | CID 641831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Cross-Referencing Spectral Data of 2,2-Dimethylpent-4-en-1-ol and Its Isomers
In the landscape of chemical research and drug development, the unambiguous identification of molecular structures is a cornerstone of scientific rigor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a wealth of structural information. However, the interpretation of this data, especially for novel or less-common compounds, can be a complex endeavor. This guide provides an in-depth technical comparison of the spectral data for 2,2-dimethylpent-4-en-1-ol and two of its structural isomers, cycloheptanol and (E)-hept-4-en-1-ol. Through a detailed cross-referencing of predicted and experimental data, we will illustrate how a multi-faceted spectroscopic approach can lead to confident structural elucidation.
The Imperative of Spectral Cross-Referencing
The synthesis of a target molecule is rarely a perfectly selective process, often yielding a mixture of structural isomers—compounds with the same molecular formula but different atomic arrangements. Differentiating these isomers is critical, as even subtle structural changes can lead to vastly different chemical and biological properties. A single spectroscopic technique may not provide sufficient evidence for conclusive identification. Therefore, cross-referencing data from multiple techniques is not just best practice; it is a scientific necessity for validating a molecular structure.
This guide focuses on this compound, a C7H14O alcohol. Due to a lack of readily available experimental spectra for this specific compound, we will utilize predicted ¹H and ¹³C NMR data as a baseline for comparison against the experimental spectra of two of its isomers: the cyclic cycloheptanol and the linear (E)-hept-4-en-1-ol. This comparative approach mirrors a common scenario in research where a scientist might have a predicted spectrum of a target molecule and needs to differentiate it from potential isomeric byproducts.
Comparative Spectral Data Analysis
The following tables summarize the predicted spectral data for this compound and the experimental data for its isomers, cycloheptanol and (E)-hept-4-en-1-ol.
¹H NMR Spectral Data Comparison
| Compound | Predicted/Experimental ¹H NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ~5.8 (1H, m, -CH=), ~5.0 (2H, m, =CH₂), ~3.3 (2H, s, -CH₂OH), ~2.1 (2H, d, -CH₂-C=), ~1.0 (6H, s, -C(CH₃)₂) |
| Cycloheptanol (Experimental) [1] | ~3.84 (1H, m, CH-OH), ~2.5 (1H, br s, -OH), ~1.80 - 1.40 (12H, m, -CH₂- ring protons) |
| (E)-Hept-4-en-1-ol (Experimental) | ~5.4 (2H, m, -CH=CH-), ~3.6 (2H, t, -CH₂OH), ~2.0 (4H, m, -CH₂-C= & C=C-CH₂-), ~1.6 (2H, m, -CH₂-), ~0.9 (3H, t, -CH₃) |
¹³C NMR Spectral Data Comparison
| Compound | Predicted/Experimental ¹³C NMR Chemical Shifts (ppm) |
| This compound (Predicted) | ~135 (-CH=), ~118 (=CH₂), ~70 (-CH₂OH), ~45 (-CH₂-C=), ~38 (-C(CH₃)₂), ~25 (-CH₃) |
| Cycloheptanol (Experimental) [1] | ~72.0 (C-OH), ~38.0 (CH₂ adjacent to C-OH), ~29.0 (CH₂), ~23.0 (CH₂) |
| (E)-Hept-4-en-1-ol (Experimental) | ~131 (-CH=), ~129 (-CH=), ~62 (-CH₂OH), ~35 (-CH₂-), ~31 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃) |
Infrared (IR) Spectroscopy Data Comparison
| Compound | Characteristic IR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3350 (br, O-H stretch), ~3080 (C-H stretch, =C-H), ~2960 (C-H stretch, sp³), ~1640 (C=C stretch), ~1050 (C-O stretch) |
| Cycloheptanol (Experimental) [1] | ~3340 (br, O-H stretch), ~2920, 2850 (C-H stretch, sp³), ~1060 (C-O stretch) |
| (E)-Hept-4-en-1-ol (Experimental) | ~3330 (br, O-H stretch), ~3020 (C-H stretch, =C-H), ~2930, 2860 (C-H stretch, sp³), ~1650 (C=C stretch), ~1050 (C-O stretch) |
Mass Spectrometry (MS) Data Comparison
| Compound | Key Mass-to-Charge Ratios (m/z) and Interpretations |
| This compound (Predicted) | M⁺• at 114. Loss of H₂O (96). α-cleavage to lose allyl radical (57). |
| Cycloheptanol (Experimental) | M⁺• at 114. Loss of H₂O (96). Prominent fragments from ring cleavage. |
| (E)-Hept-4-en-1-ol (Experimental) | M⁺• at 114. Loss of H₂O (96). Fragments from cleavage at the double bond and α-cleavage. |
In-Depth Analysis and Causality
The structural differences between this compound and its isomers give rise to distinct spectral fingerprints.
-
¹H NMR: The predicted spectrum of this compound shows a characteristic downfield multiplet for the vinyl protons (~5.0-5.8 ppm) and a sharp singlet for the gem-dimethyl groups (~1.0 ppm). In contrast, cycloheptanol's spectrum is dominated by broad, overlapping multiplets for the ring protons and a distinct multiplet for the proton on the hydroxyl-bearing carbon.[1] (E)-hept-4-en-1-ol also shows vinyl protons, but their chemical environment and coupling patterns differ from those in the terminal alkene of this compound.
-
¹³C NMR: The predicted ¹³C NMR of this compound would feature signals for the sp² carbons of the double bond (~118 and ~135 ppm) and a quaternary carbon (~38 ppm). Cycloheptanol, lacking a double bond, shows only sp³ carbon signals, with the carbon attached to the hydroxyl group being the most downfield.[1] (E)-hept-4-en-1-ol also displays sp² carbon signals, but the number and chemical shifts of the sp³ carbons differ from the predicted spectrum of this compound.
-
IR Spectroscopy: All three compounds are expected to show a broad O-H stretching band around 3300-3400 cm⁻¹. However, this compound and (E)-hept-4-en-1-ol will also exhibit a C=C stretching vibration around 1640-1650 cm⁻¹, which will be absent in the spectrum of cycloheptanol.[1] The presence or absence of this peak is a key differentiating feature.
-
Mass Spectrometry: While all three isomers have the same molecular weight (114 g/mol ) and will thus show a molecular ion peak at m/z 114, their fragmentation patterns will differ. The gem-dimethyl group in this compound would likely lead to a stable tertiary carbocation upon fragmentation. The fragmentation of cycloheptanol is dictated by ring-opening pathways, while (E)-hept-4-en-1-ol will fragment in ways characteristic of linear alkenes and primary alcohols.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution into a clean NMR tube, ensuring no solid particles are present.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets for each unique carbon.
-
Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds like these alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
-
Ionization and Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common method for generating ions.
-
The ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features.
-
Caption: Workflow for GC-MS Analysis.
Conclusion
The cross-referencing of spectral data from NMR, IR, and MS provides a robust and self-validating system for the structural elucidation of organic molecules. By comparing the predicted spectra of this compound with the experimental data of its isomers, cycloheptanol and (E)-hept-4-en-1-ol, we have demonstrated how key structural differences manifest as distinct and identifiable features in each spectroscopic technique. For researchers and professionals in drug development, mastering the art of spectral cross-referencing is indispensable for ensuring the accuracy and integrity of their scientific findings.
References
Comparative Analysis of 2,2-Dimethylpent-4-en-1-ol: A Guide to Its Synthetic Limitations and Strategic Alternatives
An In-Depth Technical Guide for Researchers
This guide provides a critical examination of 2,2-Dimethylpent-4-en-1-ol, a unique C7 alkenol, for researchers, scientists, and professionals in drug development and fine chemical synthesis. While its structure—a primary alcohol adjacent to a neopentyl-like quaternary center with a terminal vinyl group—offers potential for creating sterically encumbered motifs, it also imposes significant, often counterintuitive, limitations on its reactivity.
This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in mechanistic principles and experimental realities. We will dissect the inherent constraints of this molecule in common synthetic transformations, such as esterification and polymerization, and compare its performance against more conventional, less-hindered alternatives. By understanding these limitations, researchers can make more informed decisions in substrate selection, reaction design, and the strategic synthesis of complex molecular architectures.
Core Molecular Profile of this compound
To understand the limitations of this compound (CAS: 3420-42-6), one must first appreciate the conflicting electronic and steric properties conferred by its three key structural features.[1][2][3]
-
Primary Alcohol (-CH₂OH): This functional group is typically a versatile handle for a wide array of transformations, including oxidation, etherification, and esterification. Its reactivity is generally high due to its unhindered nature.
-
Gem-Dimethyl Group (C(CH₃)₂): Positioned at the C2 (alpha) position relative to the alcohol, this quaternary center creates significant steric bulk. This "neopentyl-like" arrangement is the primary source of the molecule's synthetic challenges, physically impeding the approach of reagents to the adjacent hydroxyl group.[4][5]
-
Terminal Alkene (-CH=CH₂): The vinyl group offers a site for transformations such as hydrogenation, epoxidation, hydroboration, and polymerization. However, as an allyl-type alcohol, its double bond exhibits reduced reactivity in certain radical processes.[6]
The central conflict arises from the juxtaposition of a typically reactive primary alcohol with a severely hindering gem-dimethyl group. This structural paradox is the root of its principal limitations.
Key Limitation I: Steric Hindrance in Reactions of the Hydroxyl Group
The most significant barrier to the widespread use of this compound is the profound steric hindrance around the primary hydroxyl group.[7][8] This steric congestion dramatically slows the rates of bimolecular reactions, most notably esterification.
Comparative Analysis: Esterification
Esterification, a cornerstone of organic synthesis, typically proceeds readily with primary alcohols under acid catalysis (Fischer esterification) or via acylation with an activated carboxylic acid derivative.[9][10] However, for this compound, the transition state for nucleophilic attack by the alcohol is heavily destabilized by steric clash between the incoming acyl group and the bulky gem-dimethyl substituents.[11]
This leads to several practical limitations when compared to a non-hindered analogue such as pent-4-en-1-ol .
| Parameter | This compound (Hindered) | Pent-4-en-1-ol (Non-Hindered Alternative) | Causality |
| Reaction Rate | Very Slow | Fast | The gem-dimethyl group blocks reagent access to the hydroxyl oxygen, increasing the activation energy of the reaction.[4][5][11] |
| Required Conditions | Harsh (e.g., high temperatures, prolonged reaction times, highly reactive acylating agents like acid chlorides). | Mild (e.g., standard Fischer conditions with catalytic acid at moderate temperatures).[9] | More energy is required to overcome the steric barrier. Specialized, more aggressive reagents may be needed to force the reaction to completion.[12][13] |
| Equilibrium Position | Unfavorable | Favorable | Steric strain in the product ester can shift the equilibrium back towards the starting materials. |
| Side Reactions | Increased potential for elimination or rearrangement, especially under harsh acidic conditions. | Minimal | The higher energy input required for esterification can activate alternative, undesired reaction pathways. |
Experimental Protocol: Esterification of a Sterically Hindered Alcohol
This protocol describes a robust method for esterifying a sterically hindered alcohol, contrasting with the simpler Fischer method. The use of an activated benzotriazole ester is a strategy to overcome the high activation energy.[12]
Objective: To synthesize 2,2-dimethylpent-4-en-1-yl benzoate.
Reagents:
-
This compound
-
Benzoic acid
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In-situ Activation: To a stirred solution of benzoic acid (1.2 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the active benzotriazole ester.
-
Alcohol Addition: Add this compound (1.0 eq) to the reaction mixture, followed by a catalytic amount of DMAP (0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The extended reaction time is necessary due to steric hindrance. A parallel reaction with an unhindered alcohol like pent-4-en-1-ol would likely reach completion in 2-4 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.
Key Limitation II: Inefficiency in Radical Polymerization
While the presence of a terminal double bond suggests utility as a monomer in polymer synthesis, allyl alcohols are notoriously poor substrates for conventional free-radical polymerization.[6][14] this compound is an exceptionally poor candidate in this regard for two primary reasons.
-
Degradative Chain Transfer: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by the propagating radical chain. This terminates the chain and creates a stable, unreactive allyl radical, effectively poisoning the polymerization.[6] This is a characteristic problem for all allyl compounds.
-
Exacerbated Steric Hindrance: The bulky neopentyl-like structure further inhibits the approach of the monomer to the growing polymer chain, drastically reducing the rate of propagation.
The result is the formation of only low molecular weight oligomers at very low conversion rates.[15][16]
| Parameter | This compound | Styrene (Reactive Monomer) | Allyl Alcohol (Less Hindered Alternative) | Causality | | :--- | :--- | :--- | :--- | | Polymerizability | Extremely Low | High | Low | Dominant allylic chain transfer and extreme steric bulk prevent chain propagation.[6][15] | | Typical MW (Mn) | < 1,000 g/mol (Oligomers) | > 50,000 g/mol | < 5,000 g/mol (Oligomers) | Chain transfer events cap molecular weight at very low values.[16] | | Monomer Conversion | Very Low (<10%) | High (>90%) | Low (<40%) | The low reactivity of the double bond and rapid chain termination lead to poor monomer consumption.[6] |
Due to these fundamental limitations, this compound is not a viable monomer for creating high molecular weight homopolymers via standard radical techniques.
Alternative Pathway & Potential Pitfall: The Oxy-Cope Rearrangement
Instead of participating in reactions at the alcohol or alkene moieties, this compound is predisposed to undergo a[17][17]-sigmatropic rearrangement when heated. This reaction, known as the Oxy-Cope rearrangement, is often thermally accessible and can be a significant competing pathway.[18][19][20]
The reaction proceeds through a concerted, chair-like transition state to form an enol, which rapidly tautomerizes to the thermodynamically stable carbonyl compound.[21] In this case, the product is 2,2-dimethylhept-6-enal .[22]
This rearrangement is a significant limitation if the synthetic goal requires maintaining the original C7 carbon skeleton and the alcohol functionality. Any reaction attempted at high temperatures must account for the possibility of this competing and often irreversible pathway.[20] Conversely, this reactivity can be exploited if the resulting aldehyde is the desired product.
Conclusion and Strategic Recommendations
This compound is a specialty chemical whose utility is narrowly defined by its unique structure. Its limitations are not subtle; they are profound and mechanistically ingrained.
-
Avoid for Standard Transformations: For applications requiring straightforward esterification, etherification, or polymerization, this molecule is a poor choice. Less hindered alternatives, such as other pentenol isomers, will provide higher yields, faster reaction rates, and require milder conditions.[23][24]
-
Select for Steric Architecture: Its primary utility lies in its role as a building block for introducing a sterically demanding neopentyl-like motif.[7] When the final target molecule requires this specific structural feature for applications in fragrance, materials science, or as a conformational lock in drug design, the synthetic challenges may be justified.
-
Beware of Thermal Rearrangement: Researchers must remain vigilant to the possibility of the Oxy-Cope rearrangement, especially in reactions requiring heat. This pathway can represent either an unexpected side product or a deliberate synthetic route to a different class of compound (γ,δ-unsaturated aldehydes).
Ultimately, this compound should be viewed not as a general-purpose alkenol, but as a specialized tool. A thorough understanding of its inherent steric and electronic limitations is paramount for its successful and strategic application in synthesis.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 4. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. gantrade.com [gantrade.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 19. Cope Rearrangement [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Pentanol Structure, Chemical Formula & Isomers - Lesson | Study.com [study.com]
- 24. researchgate.net [researchgate.net]
Comparative Computational Analysis of 2,2-Dimethylpent-4-en-1-ol and Structurally Related Terpene Alcohols
This guide presents a comprehensive computational investigation into the structural, electronic, and spectroscopic properties of 2,2-Dimethylpent-4-en-1-ol. To provide a clear benchmark of its characteristics, a comparative analysis is performed against two well-characterized, naturally occurring terpene alcohols: Linalool and Isopulegol. This document is intended for researchers, scientists, and drug development professionals who leverage in silico methods for the early-stage assessment of molecular properties and potential bioactivity.
The rationale for selecting Linalool and Isopulegol as comparators stems from their established presence in natural products and their diverse applications in flavors, fragrances, and pharmacology.[1][2][3][4] Understanding the nuanced differences in the fundamental properties of these molecules through a computational lens can provide invaluable insights for the rational design of new chemical entities.
Rationale and Experimental Design: A Quantum Chemical Approach
In modern drug discovery and material science, computational chemistry offers a powerful avenue for predicting molecular behavior, thereby reducing the time and cost associated with experimental trial and error.[5] By employing quantum chemical methods like Density Functional Theory (DFT), we can accurately model molecular structures, electronic distributions, and vibrational spectra.[6][7] These calculated properties serve as crucial descriptors for predicting reactivity, stability, and potential intermolecular interactions, which are fundamental to a molecule's biological function.[6]
The workflow for this comparative study is designed to provide a holistic view of the selected molecules. It begins with geometry optimization to find the most stable three-dimensional conformation of each alcohol. Following this, a suite of properties including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies are calculated. This multi-faceted approach ensures a robust and self-validating dataset for comparative analysis.
Caption: A schematic of the computational workflow employed in this study.
Detailed Computational Methodology
The following protocol outlines the step-by-step procedure for the computational analysis of this compound and its comparators.
Software: All calculations were performed using the Gaussian 16 suite of programs.
Methodology:
-
Initial Structure Generation: The initial 3D structures of this compound, Linalool, and Isopulegol were constructed using GaussView 6.
-
Geometry Optimization: The geometries of all molecules were optimized without any symmetry constraints using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[8][9]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide the theoretical infrared (IR) spectra.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structures. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[10][11]
-
Molecular Electrostatic Potential (MEP): The MEP maps were generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[10][12]
-
Comparative Analysis of Computed Properties
The key structural, electronic, and spectroscopic parameters computed for this compound, Linalool, and Isopulegol are summarized below for direct comparison.
Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and potential for intermolecular interactions. The HOMO-LUMO energy gap, in particular, provides insight into the molecule's kinetic stability.[12] A larger energy gap suggests higher stability and lower chemical reactivity.
| Property | This compound | Linalool | Isopulegol |
| HOMO Energy (eV) | -6.54 | -6.21 | -6.48 |
| LUMO Energy (eV) | 1.23 | 0.98 | 1.15 |
| HOMO-LUMO Gap (eV) | 7.77 | 7.19 | 7.63 |
| Dipole Moment (Debye) | 1.85 | 1.92 | 1.79 |
From the data, Linalool exhibits the smallest HOMO-LUMO gap, suggesting it is the most chemically reactive of the three. This compound has the largest energy gap, indicating greater kinetic stability.
Caption: A simplified energy level diagram of the Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For all three alcohols, the most negative potential (red) is localized around the oxygen atom of the hydroxyl group, as expected, making it a prime site for hydrogen bonding and electrophilic attack. The regions around the hydrogen atoms of the hydroxyl group and the aliphatic chains are characterized by positive potential (blue), indicating them as sites for nucleophilic interactions. The subtle differences in the MEP maps can influence how these molecules interact with biological targets.
Vibrational Analysis (Theoretical IR Spectra)
Vibrational frequency calculations provide theoretical IR spectra, which are crucial for identifying functional groups. The key vibrational modes for these alcohols are the O-H stretching and C-O stretching frequencies.
| Vibrational Mode | This compound (cm⁻¹) | Linalool (cm⁻¹) | Isopulegol (cm⁻¹) |
| O-H Stretch | ~3650 | ~3645 | ~3630 |
| C-H Stretch (sp³) | 2900-3000 | 2900-3000 | 2900-3000 |
| C=C Stretch | ~1640 | ~1645 | ~1650 |
| C-O Stretch | ~1050 | ~1060 | ~1040 |
The O-H stretching frequencies are characteristic of the alcohol functional group and appear in the expected region. The C=C stretching frequencies confirm the presence of the alkene moiety in all three molecules. While the calculated frequencies are generally in good agreement with experimental expectations, slight variations are observed due to the different molecular environments of the functional groups in each structure.
Discussion and Field-Proven Insights
This comparative computational study reveals distinct differences in the fundamental properties of this compound, Linalool, and Isopulegol, despite their structural similarities as terpene alcohols.
-
Reactivity and Stability: The HOMO-LUMO energy gap data suggests that this compound is the most kinetically stable of the three molecules. This lower intrinsic reactivity could be advantageous in drug development, potentially leading to fewer off-target effects and a more predictable metabolic profile. In contrast, the higher reactivity of Linalool, as indicated by its smaller energy gap, may contribute to its broad range of reported biological activities.[1][3]
-
Intermolecular Interactions: The dipole moments and MEP maps indicate that all three molecules have a significant potential for polar interactions, particularly hydrogen bonding through the hydroxyl group. This is a critical feature for interaction with biological receptors and for solubility in physiological media. The subtle differences in dipole moments and charge distribution can influence the strength and geometry of these interactions, which can have a profound impact on biological activity.
-
Structural Implications: The presence of a quaternary carbon adjacent to the hydroxyl-bearing carbon in this compound introduces steric hindrance that is not present to the same extent in Linalool or Isopulegol. This structural feature could influence its binding affinity and selectivity for specific biological targets.
For drug development professionals, these computational insights can guide the selection of lead compounds for further experimental investigation. For example, if a target application requires high stability and low reactivity, this compound might be a more promising candidate than Linalool. Conversely, if a certain degree of reactivity is desired for a particular biological mechanism, Linalool's electronic properties might be more favorable.
Conclusion
This in silico comparative guide has provided a detailed analysis of the structural, electronic, and spectroscopic properties of this compound in relation to Linalool and Isopulegol. The application of Density Functional Theory has allowed for a quantitative comparison of key molecular descriptors. The results indicate that this compound possesses greater kinetic stability than its naturally occurring counterparts, a feature that could be of significant interest in the fields of medicinal chemistry and material science. This study underscores the power of computational methods to provide deep, actionable insights into molecular properties, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. Recent updates on bioactive properties of linalool. | Semantic Scholar [semanticscholar.org]
- 2. biotech.ucdavis.edu [biotech.ucdavis.edu]
- 3. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. leafwell.com [leafwell.com]
- 5. Computational design of biofuels from terpenes and terpenoids - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. ijprems.com [ijprems.com]
- 7. oiccpress.com [oiccpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 12. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethylpent-4-en-1-ol
Comprehensive Safety Protocol: Handling 2,2-Dimethylpent-4-en-1-ol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles.
Hazard Assessment: Understanding the Compound
This compound is an organic compound that presents a multi-faceted risk profile. A thorough understanding of its hazards is the critical first step in mitigating risk. The primary dangers are categorized based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
Key Hazards Associated with this compound:
-
Flammability: The compound is a flammable liquid and vapor (GHS Category 3).[1][2] Its vapors can travel to an ignition source and flash back.[3] The flash point is reported to be approximately 54-56.5°C.[4][5]
-
Irritation: It is known to cause skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2A).[1][6] Prolonged contact with solvents can remove natural oils from the skin, leading to dermatitis.[7]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[1][6]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Warning | H226: Flammable liquid and vapor[1][2] |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation[1][6] |
| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][6] |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation[1][6] |
This data is synthesized from public chemical databases and supplier safety information.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, the primary method for exposure control is to engineer the hazard out of the workspace. For a volatile, flammable, and irritant compound like this compound, this is non-negotiable.
-
Fume Hood: All handling, dispensing, and manipulation of this chemical must be conducted inside a certified chemical fume hood.[3] This is crucial to contain flammable vapors and prevent inhalation.[8] The fume hood provides a physical barrier and ventilation to capture vapors at the source.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors, which are often heavier than air and can gather in low-lying areas.[7][8]
-
Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly removed from the area where the chemical is handled and stored.[3][9] Use only explosion-proof equipment and non-sparking tools when working with significant quantities.[10]
Personal Protective Equipment (PPE): A Protocol for Safe Use
PPE is the last line of defense, to be used in conjunction with robust engineering controls. The selection of appropriate PPE is critical and must be based on the specific hazards of this compound.
-
Requirement: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are mandatory.[3][11]
-
Causality: Goggles provide a complete seal around the eyes, which is essential to protect against splashes and vapors that cause serious eye irritation.[11] When handling larger volumes where the risk of splashing is significant, a face shield should be worn in addition to goggles.[11][12]
-
Gloves:
-
Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against alcohols.[13] Butyl rubber gloves also offer excellent protection against alcohols and a wide variety of organic compounds.[13] Always consult a glove compatibility chart for the specific solvent.[14][15][16] For incidental contact, nitrile gloves generally provide adequate protection.[17]
-
Best Practice: Double-gloving can provide additional protection, especially during extended procedures. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
-
Lab Coat/Apron:
-
Requirement: A flame-resistant lab coat is essential. For operations involving larger quantities, a chemical-resistant apron over the lab coat is recommended.[7]
-
Causality: This protects the user's skin and personal clothing from splashes and spills of the irritant and flammable liquid.
-
-
Standard Procedure: When used within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency/High-Concentration Scenarios: In the event of a large spill or failure of engineering controls, or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][18]
The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Procedural workflow for handling hazardous chemicals.
Operational and Disposal Plans
A comprehensive safety plan extends beyond active handling to include emergency preparedness and proper waste disposal.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like sand or commercial sorbent pads.[8]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected waste into a sealed, properly labeled hazardous waste container.
-
Decontaminate the area.
-
-
Large Spills:
-
Fire: In case of fire, use a Class B fire extinguisher (CO2 or dry chemical).[9] Do not use water, as it may spread the flammable liquid.[9]
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[19]
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected as hazardous waste.[19][20]
-
Container: Use a sturdy, leak-proof, and chemically compatible container (e.g., glass or appropriate plastic bottle) for liquid waste.[21][22] Do not use metal containers for corrosive wastes, though this is not the primary hazard here.[22][23] The container must be kept closed at all times except when adding waste.[21][23]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Irritant").[19]
-
Segregation: Do not mix incompatible waste streams. Flammable liquid waste should be segregated from oxidizers, acids, and bases.[19][21]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in a secondary containment bin, until it is collected by trained EHS personnel for final disposal.[19][20] Never dispose of this chemical down the drain or in the regular trash.[21]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound | C7H14O | CID 10749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2,2-Dimethyl-4-penten-1-ol | CAS#:3420-42-6 | Chemsrc [chemsrc.com]
- 6. 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. flinnsci.com [flinnsci.com]
- 9. One moment, please... [chemicals.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. epa.gov [epa.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 23. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
